N-Methyl-N-phenylurethane
Description
The exact mass of the compound Ethyl methyl(phenyl)carbamate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65608. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl N-methyl-N-phenylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-13-10(12)11(2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGZFCAIXRVHID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180850 | |
| Record name | Ethyl methyl(phenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2621-79-6 | |
| Record name | Ethyl N-methyl-N-phenylcarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2621-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl methyl(phenyl)carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002621796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl methylphenylcarbamate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65608 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl methyl(phenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl methyl(phenyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.242 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-Methyl-N-phenylurethane: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-N-phenylurethane, also known as ethyl N-methyl-N-phenylcarbamate, is an organic compound with the chemical formula C10H13NO2.[1] It belongs to the carbamate ester family, characterized by the presence of a urethane linkage (-NH(CO)O-). This functional group imparts a unique combination of chemical and physical properties to the molecule, making it a valuable intermediate and building block in various fields of chemistry, particularly in polymer science and organic synthesis. This guide provides a comprehensive overview of the fundamental properties, synthesis, and key applications of this compound, with a focus on its relevance to researchers and professionals in drug development.
Physicochemical Properties
This compound is a colorless to pale yellow liquid or a solid with a low melting point, depending on its purity.[1] Its properties are influenced by the presence of both an aromatic phenyl group and an aliphatic methyl group attached to the nitrogen atom of the urethane linkage.
Table of Physical and Chemical Properties
| Property | Value | Source(s) |
| IUPAC Name | ethyl N-methyl-N-phenylcarbamate | PubChem |
| Synonyms | This compound, Ethyl methylphenylcarbamate | [2][3] |
| CAS Number | 2621-79-6 | [1] |
| Molecular Formula | C10H13NO2 | [1] |
| Molecular Weight | 179.22 g/mol | [1] |
| Melting Point | 242-244 °C | [2] |
| Boiling Point | 243-244 °C | [2] |
| Density | 1.074 g/mL at 25 °C | [1] |
| Solubility | Soluble in many common organic solvents. | |
| Refractive Index | n20/D 1.515 | [1] |
| Flash Point | >230 °F (>110 °C) | [2] |
Synthesis of this compound
The most common and efficient method for the laboratory synthesis of this compound involves the reaction of N-methylaniline with ethyl chloroformate in the presence of a base.[4] This reaction is a nucleophilic acyl substitution at the carbonyl carbon of the chloroformate.
Reaction Mechanism
The synthesis proceeds via a nucleophilic attack of the nitrogen atom of N-methylaniline on the electrophilic carbonyl carbon of ethyl chloroformate. The presence of a base, typically a tertiary amine like triethylamine, is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
DOT Script for Synthesis of this compound
Caption: Synthesis of this compound from N-methylaniline and ethyl chloroformate.
Detailed Experimental Protocol
This protocol is based on a reported synthesis with a high yield.[4]
Materials:
-
N-methylaniline
-
Ethyl chloroformate
-
Triethylamine
-
Dichloromethane (DCM)
-
2 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Ethyl acetate (EtOAc)
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve N-methylaniline (e.g., 30 g, 0.28 mol) in dichloromethane (100 mL).
-
Add triethylamine (e.g., 45 mL, 0.33 mol) to the solution and stir for 20 minutes at room temperature.
-
Cool the reaction mixture in an ice bath.
-
Slowly add ethyl chloroformate (e.g., 32 mL, 0.33 mol) dropwise over 25 minutes, ensuring the internal temperature is maintained below 25 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
-
Pour the reaction mixture into water (400 mL) and acidify with 2 M HCl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (700 mL).
-
Separate the organic layer and wash it with brine (400 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The product, ethyl methyl(phenyl)carbamate, is obtained in high yield (e.g., 44 g, 88%).[4] Further purification can be achieved by vacuum distillation if required.
Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum of this compound provides characteristic signals that confirm its structure.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Source |
| 7.40-7.32 | m | 2H | Aromatic protons | [4] |
| 7.30-7.19 | m | 3H | Aromatic protons | [4] |
| 4.19 | q, J= 7.1 Hz | 2H | -O-CH₂-CH₃ | [4] |
| 3.32 | s | 3H | N-CH₃ | [4] |
| 1.25 | t, J= 7.1 Hz | 3H | -O-CH₂-CH₃ | [4] |
¹³C NMR Spectroscopy
The carbon NMR spectrum provides further structural confirmation. (Note: Specific literature values for ¹³C NMR of this compound were not available in the initial search, but typical ranges for similar structures are provided for reference).
| Chemical Shift (δ) ppm | Assignment |
| ~155 | C=O (urethane) |
| ~143 | Aromatic C (quaternary) |
| ~129 | Aromatic CH |
| ~126 | Aromatic CH |
| ~125 | Aromatic CH |
| ~61 | -O-CH₂- |
| ~38 | N-CH₃ |
| ~14 | -CH₃ |
FTIR Spectroscopy
The infrared spectrum of this compound is characterized by strong absorption bands corresponding to the urethane functional group.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1700 | Strong | C=O stretching (urethane) |
| ~1240 | Strong | C-N stretching |
| ~1200 | Strong | C-O stretching |
| ~3050 | Medium | Aromatic C-H stretching |
| ~2980 | Medium | Aliphatic C-H stretching |
Applications in Research and Drug Development
While this compound itself is not a therapeutic agent, its structural motif is of significant interest in medicinal chemistry and drug development. The urethane linkage is a common feature in many biologically active molecules and serves as a versatile tool for medicinal chemists.
Role as a Protecting Group
In the synthesis of complex molecules, such as peptides and other drug candidates, it is often necessary to temporarily block reactive functional groups to achieve selectivity in subsequent reactions. The urethane group is a widely used protecting group for amines.[5][6][7] By converting a primary or secondary amine to a urethane, its nucleophilicity is significantly reduced, preventing it from participating in unwanted side reactions.[8] The choice of the specific urethane protecting group allows for selective deprotection under various conditions (e.g., acidic, basic, or hydrogenolysis), which is a cornerstone of modern organic synthesis and crucial in the multi-step synthesis of many drugs.[6][8]
Scaffold for Biologically Active Molecules
The N-aryl carbamate scaffold, of which this compound is a simple example, is present in a variety of compounds with therapeutic potential. The specific substituents on the nitrogen and the oxygen of the carbamate can be modified to modulate the pharmacological activity, solubility, and metabolic stability of a lead compound. The rigid nature of the phenyl group combined with the conformational flexibility of the methyl and ethyl groups can be exploited to design molecules that fit into specific binding pockets of biological targets.
Toxicology and Safe Handling
This compound is considered a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.
Hazard Identification:
-
Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Causes skin, eye, and respiratory irritation.[1]
Safe Handling Procedures:
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated fume hood.[9]
-
Personal Protective Equipment (PPE):
-
Hygiene: Avoid inhalation of vapors and contact with skin and eyes. Wash hands thoroughly after handling.[10]
-
Spills: In case of a spill, absorb with an inert material and dispose of as hazardous waste. Ensure adequate ventilation during cleanup.
-
Disposal: Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local regulations.[9]
Conclusion
This compound is a valuable organic compound with well-defined physicochemical properties. Its synthesis is straightforward, making it readily accessible for research purposes. While its primary industrial applications are in polymer chemistry, its structural features and the versatility of the urethane linkage make it and its derivatives relevant to the field of drug development, particularly in the context of organic synthesis and medicinal chemistry. A thorough understanding of its properties and safe handling procedures is essential for any researcher working with this compound.
References
-
Enzyme-labile protecting groups in peptide synthesis: development of glucose- and galactose-derived urethanes. (2000). PubMed. [Link]
-
Urethane-protected Alpha-Amino Acid N-carboxyanhydrides and Peptide Synthesis. PubMed. [Link]
-
MATERIAL SAFETY DATA SHEET. Oxford Lab Fine Chem LLP. [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
- Mechanism and catalysis of urethane form
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
2-step mechanisms proposed for urethane formation reactions involving a... ResearchGate. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]
-
Urethane protected amino acid N-carboxyanhydrides and their use in peptide synthesis. Journal of the American Chemical Society. [Link]
-
Computational Study of Catalytic Urethane Formation. PMC - NIH. [Link]
-
FTIR spectrum of polyurethane samples. ResearchGate. [Link]
-
Experimental and Theoretical Study of Cyclic Amine Catalysed Urethane Formation. MDPI. [Link]
-
Mechanism of urethane formation from cyclocarbonates and amines: A quantum chemical study. ResearchGate. [Link]
-
Ethyl methyl(phenyl)carbamate. PubChem. [Link]
-
Prudent Practices for Handling Hazardous Chemicals in Laboratories. P2 InfoHouse. [Link]
- Process for preparing phenyl urethane.
-
This compound. ChemBK. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. [Link]
-
The calculated 1H-NMR and 13C-NMR isotropic chemical shifts. ResearchGate. [Link]
-
This compound. Chemsrc. [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Preparation of N-methylaniline. PrepChem.com. [Link]
-
FTIR spectroscopy analysis of the prepolymerization of palm-based polyurethane. ResearchGate. [Link]
-
Infrared Spectroscopy of Polymers XIII: Polyurethanes. Spectroscopy Online. [Link]
-
Methyl N-Phenyl Carbamate Synthesis from Aniline and Methyl Formate: Carbon Recycling to Chemical Products. ResearchGate. [Link]
- Preparation method of N-methyl formyl aniline.
Sources
- 1. chembk.com [chembk.com]
- 2. This compound | 2621-79-6 [amp.chemicalbook.com]
- 3. This compound | CAS#:2621-79-6 | Chemsrc [chemsrc.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Enzyme-labile protecting groups in peptide synthesis: development of glucose- and galactose-derived urethanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urethane-protected alpha-amino acid N-carboxyanhydrides and peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to N-Methyl-N-phenylurethane (CAS: 2621-79-6)
Abstract
This compound, registered under CAS number 2621-79-6, is a distinct organic compound featuring a urethane backbone substituted with both a methyl and a phenyl group.[1][2] This unique substitution pattern imparts specific chemical properties that make it a valuable intermediate and monomer in the fields of synthetic chemistry and materials science. Its primary role is as a building block in the synthesis of specialized polymers, coatings, adhesives, and sealants where tailored mechanical and chemical properties are required.[1][2][3] The presence of the N-methyl and N-phenyl groups significantly influences the reactivity, stability, and solubility of the molecule, distinguishing it from unsubstituted or singly substituted urethanes.[1][2][3] This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, spectroscopic signature, reactivity, applications, and safety protocols, intended for researchers and professionals in drug development and materials science.
Physicochemical Properties
This compound is a solid at ambient temperature, characterized by a relatively high melting and boiling point. The key physicochemical data are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 2621-79-6 | [4][5] |
| Molecular Formula | C₁₀H₁₃NO₂ | [4][5] |
| Molecular Weight | 179.22 g/mol | [4][5] |
| Melting Point | 242-244 °C | [1][2][3][4][6] |
| Boiling Point | 243-244 °C (lit.) | [1][2][3][4][6] |
| Density | 1.074 g/mL at 25 °C (lit.) | [1][2][3][6][7] |
| Refractive Index (n²⁰/D) | 1.515 (lit.) | [1][2][3][6][7] |
| Flash Point | >230 °F (>110 °C) | [3][6] |
| LogP | 2.62 | [4] |
| Synonyms | Ethyl methylphenylcarbamate, Ethyl N-methyl-N-phenylcarbamate, N-Methylcarbanilic acid ethyl ester | [8][9] |
Synthesis and Mechanism
The most common and efficient laboratory-scale synthesis of this compound involves the reaction of N-methylaniline with ethyl chloroformate.[2][5] This reaction is a nucleophilic acyl substitution where the secondary amine (N-methylaniline) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ethyl chloroformate. A tertiary amine base, such as triethylamine, is typically used to scavenge the hydrochloric acid byproduct, driving the reaction to completion.
Reaction Scheme:
Caption: Synthesis of this compound.
Detailed Experimental Protocol
Causality: This protocol is designed for high-yield synthesis by maintaining a non-acidic environment and ensuring the complete reaction of the starting materials.
-
Reactor Setup: To a 3-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-methylaniline (1.0 eq) and anhydrous dichloromethane (DCM) as the solvent.
-
Base Addition: Add triethylamine (1.1 eq) to the solution. The slight excess of base ensures that all generated HCl is neutralized, preventing protonation of the N-methylaniline which would render it non-nucleophilic.
-
Reaction Initiation: Cool the flask to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction between the amine and the highly reactive ethyl chloroformate.
-
Substrate Addition: Add ethyl chloroformate (1.05 eq) dropwise via the dropping funnel over 30-60 minutes while maintaining the temperature at 0 °C. The slow addition prevents localized overheating and potential side reactions.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature (20-25 °C) and stir for 2-4 hours.[5] A yield of approximately 88% has been reported under similar conditions.[5]
-
Work-up:
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine and N-methylaniline), saturated sodium bicarbonate solution (to remove residual acid), and finally with brine (to reduce the water content in the organic phase).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Chemical Reactivity and Applications
The reactivity of this compound is centered around the carbamate (urethane) linkage. While stable under normal conditions, this group can participate in various chemical transformations, making the molecule a versatile building block.
-
Polymer Chemistry: The primary application of this compound is in materials science as a monomer or a chain modifier in the production of polyurethanes and other polymers.[1][2][3] Unlike primary or secondary urethanes, the tertiary nature of the nitrogen atom (being bonded to a methyl, a phenyl, and the carbonyl group) means it lacks an N-H bond. This has several implications:
-
Blocked Isocyanate Functionality: It can be considered a "blocked" or "masked" isocyanate precursor. At elevated temperatures, urethanes can thermally dissociate to form an isocyanate and an alcohol. The N-methyl-N-phenyl substitution influences this deblocking temperature, a critical parameter in designing heat-curable coatings and adhesives.[10]
-
Property Modification: When incorporated into a polymer backbone, the bulky and rigid N-phenyl group, combined with the N-methyl group, restricts chain rotation. This can increase the glass transition temperature (Tg), thermal stability, and hardness of the resulting polymer.
-
Solubility and Compatibility: The aromatic nature of the phenyl group enhances solubility in organic solvents and improves compatibility with other aromatic polymers or resins.[11]
-
-
Synthetic Intermediate: Beyond polymers, it can serve as a precursor in organic synthesis. The urethane group can act as a protecting group for the N-methylaniline moiety or be transformed into other functional groups under specific reaction conditions. The reactivity of the aromatic ring (e.g., electrophilic substitution) can also be exploited for further functionalization.
Caption: Key Structure-Property-Application Relationships.
Spectroscopic Analysis
Spectroscopic data is essential for the structural confirmation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The expected chemical shifts in ¹H and ¹³C NMR (in CDCl₃) are outlined below.
¹H NMR:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Phenyl (Ar-H) | ~7.2 - 7.5 | Multiplet | 5H |
| Methylene (-O-CH₂-CH₃) | ~4.2 | Quartet | 2H |
| N-Methyl (N-CH₃) | ~3.3 | Singlet | 3H |
| Methyl (-O-CH₂-CH₃) | ~1.2 | Triplet | 3H |
¹³C NMR:
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (-C=O) | ~155 |
| Aromatic (ipso-C) | ~143 |
| Aromatic (Ar-C) | ~126 - 129 |
| Methylene (-O-CH₂) | ~62 |
| N-Methyl (N-CH₃) | ~38 |
| Methyl (-CH₃) | ~14 |
Note: Data is predicted based on standard chemical shift values and data for analogous structures. Actual values may vary slightly.[8]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is dominated by a strong carbonyl stretch.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (Urethane Carbonyl) | ~1700 - 1720 | Strong, Sharp |
| C-O Stretch | ~1220 - 1250 | Strong |
| C-N Stretch | ~1350 - 1390 | Medium |
| C-H (Aromatic) | ~3030 - 3100 | Medium |
| C-H (Aliphatic) | ~2850 - 2980 | Medium |
Mass Spectrometry (MS)
Under electron ionization (EI), the molecule is expected to show a molecular ion peak and characteristic fragmentation patterns.[8]
-
Molecular Ion (M⁺): m/z = 179[8]
-
Key Fragments:
-
m/z = 106: Loss of the ethoxycarbonyl group (-COOEt), corresponding to the [C₆H₅-N-CH₃]⁺ fragment.[8]
-
m/z = 77: Phenyl cation [C₆H₅]⁺.
-
Safety and Handling
This compound is classified as a harmful and irritating substance.[1][7] Proper personal protective equipment (PPE) and engineering controls are mandatory when handling this chemical.
-
Risk Phrases: R20/21/22 (Harmful by inhalation, in contact with skin and if swallowed), R36/37/38 (Irritating to eyes, respiratory system and skin).[1][3][6][7]
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]
Handling and Storage Recommendations:
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-approved respirator.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.
-
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical advice.[1][7]
-
Skin Contact: Wash off immediately with soap and plenty of water.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Analytical Methods
The purity and concentration of this compound can be determined using standard chromatographic techniques.
-
Gas Chromatography (GC): Due to its thermal stability and defined boiling point, GC is a suitable method for purity analysis and quantification. A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) coupled with a Flame Ionization Detector (FID) would provide excellent resolution and sensitivity.
-
High-Performance Liquid Chromatography (HPLC): For analyzing reaction mixtures or detecting the compound in a non-volatile matrix, reverse-phase HPLC is effective. A C18 column with a mobile phase gradient of acetonitrile and water, coupled with a UV detector (monitoring at ~254 nm due to the phenyl group), would be a standard approach. A patent for a related compound mentions the use of HPLC for quantitative analysis of reaction byproducts.[12]
Conclusion
This compound is a strategically important molecule whose value lies in the specific properties conferred by its N-substituted structure. The absence of an N-H bond and the presence of both aliphatic and aromatic substituents allow for precise control over the characteristics of polymers derived from it, particularly in applications requiring thermal curing or enhanced thermomechanical stability. This guide has provided a foundational overview for scientists and researchers, covering its synthesis, properties, and safe handling, to facilitate its effective use in advanced material design and chemical synthesis.
References
-
Chemsrc. (2025, August 20). This compound | CAS#:2621-79-6. Retrieved from [Link]
-
GESTIS-Stoffdatenbank. (2025, October 16). Ethyl N-methyl-N-phenylcarbamate. Retrieved from [Link]
-
ChemBK. (2024, April 10). This compound. Retrieved from [Link]
-
Solubility of Things. (n.d.). Phenyl N-methylcarbamate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl phenylcarbamate | C8H9NO2 | CID 17451. Retrieved from [Link]
-
ACS Publications. (n.d.). A New Synthesis of Ureas. V. The Preparation of Methyl-N-phenylurethane from Carbon Monoxide, Sulfur, Aniline, and Methanol. Retrieved from [Link]
-
ResearchGate. (2009, March). FTIR spectra of N-methylaniline-blocked poly 4,4 0 -methylenebis(phenyl.... Retrieved from [Link]
-
ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl methyl(phenyl)carbamate | C10H13NO2 | CID 75802. Retrieved from [Link]
- Google Patents. (n.d.). CN101468960A - Process for preparing phenyl urethane.
-
DTIC. (n.d.). 13C Solution NMR Spectra of Poly(ether)urethanes. Retrieved from [Link]
-
ScienceDirect. (n.d.). Aryl nitrenium ions from N-alkyl-N-arylamino-diazonium precursors: synthesis and reactivity. Retrieved from [Link]
-
ResearchGate. (2002, August 6). Reactivity of common functional groups with urethanes: Models for reactive compatibilization of thermoplastic polyurethane blends. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of phenyl urethane. Retrieved from [Link]
-
ChemWhat. (n.d.). This compound CAS#: 2621-79-6; ChemWhat Code: 216109. Retrieved from [Link]
-
Wikipedia. (n.d.). Polyurethane. Retrieved from [Link]
-
NIST WebBook. (n.d.). Carbamic acid, phenyl-, methyl ester. Retrieved from [Link]
-
PubMed. (2021, September 3). Thiol Reactivity of N-Aryl α-Methylene-γ-lactams: A Reactive Group for Targeted Covalent Inhibitor Design. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR spectra of poly(amide urethane urethane) 6c in DMSO. Retrieved from [Link]
-
ACS Publications. (2021, May 19). Introduction to Polyurethane Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of N-methylmorpholine in air samples from a polyurethane foam factory: Comparison between two methods using gas chromatography and…. Retrieved from [Link]
-
PubMed. (2022, August 19). Thiol Reactivity of N-Aryl α-Methylene-γ-lactams: Influence of the Guaianolide Structure. Retrieved from [Link]
-
MDPI. (n.d.). Polyureas Versatile Polymers for New Academic and Technological Applications. Retrieved from [Link]
-
PubChem. (n.d.). Carbanilic acid, N-ethyl-, ethyl ester | C11H15NO2 | CID 13901. Retrieved from [Link]
-
NIST WebBook. (n.d.). Urea, N-methyl-N'-phenyl-. Retrieved from [Link]
-
ResearchGate. (2016, November 24). (PDF) Polyurethane types, synthesis and applications-a review. Retrieved from [Link]
-
ResearchGate. (n.d.). Polyurethane cationomers synthesised with 4,4′-methylenebis(phenyl isocyanate), polyoxyethylene glycol and N -methyl diethanolamine. Retrieved from [Link]
- Google Patents. (n.d.). US6720421B2 - Phenylurethane compounds and methods for producing same, asymmetric urea compounds and methods for producing same, barbituric acid derivative, and diazo thermal recording material containing the derivative.
Sources
- 1. 2621-79-6 | CAS DataBase [m.chemicalbook.com]
- 2. This compound | 2621-79-6 [chemicalbook.com]
- 3. This compound CAS#: 2621-79-6 [amp.chemicalbook.com]
- 4. This compound | CAS#:2621-79-6 | Chemsrc [chemsrc.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | 2621-79-6 [amp.chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. Ethyl methyl(phenyl)carbamate | C10H13NO2 | CID 75802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemwhat.com [chemwhat.com]
- 10. researchgate.net [researchgate.net]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. CN101468960A - Process for preparing phenyl urethane - Google Patents [patents.google.com]
An In-depth Technical Guide to N-Methyl-N-phenylurethane: Chemical Structure, Synthesis, and Characterization
This guide provides a comprehensive technical overview of N-Methyl-N-phenylurethane, a significant carbamate ester in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural attributes, details established and modern synthetic routes with mechanistic insights, and outlines key analytical characterization techniques.
Introduction: The Significance of this compound
This compound, also known by its IUPAC name ethyl N-methyl-N-phenylcarbamate, is an organic compound featuring a urethane linkage with both a methyl and a phenyl group attached to the nitrogen atom.[1] Carbamates are a crucial class of organic compounds, structurally characterized by the ester-amide functional group. They are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and polyurethanes.[2] this compound, in particular, serves as a valuable building block in organic synthesis, allowing for the introduction of the N-methyl-N-phenylcarbamoyl moiety, and is a key intermediate in the development of more complex molecular architectures. Its structure influences its reactivity, solubility, and stability, making it a versatile component in the synthesis of novel materials with tailored properties.[2][3]
Chemical Structure and Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its application and synthesis.
Molecular Structure
The chemical structure of this compound is depicted below:
Figure 1: Chemical Structure of this compound
Caption: Classical synthesis of this compound.
Mechanistic Insight: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of N-methylaniline attacks the carbonyl carbon of ethyl chloroformate, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group. A base, typically a tertiary amine like triethylamine or pyridine, is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add N-methylaniline (1.0 equivalent) and a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran.
-
Base Addition: Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add ethyl chloroformate (1.05 equivalents) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Phosgene-Free Synthetic Routes
Growing environmental and safety concerns have driven the development of synthetic methods that avoid the use of highly toxic phosgene.
This "green" approach utilizes carbon dioxide, an abundant and non-toxic C1 source. The reaction typically requires a catalyst and a dehydrating agent.
Caption: Phosgene-free synthesis using carbon dioxide.
Causality Behind Experimental Choices: The direct carbonylation of amines with CO2 is thermodynamically challenging. The use of a suitable catalyst, such as metal alkoxides, and a base is crucial to activate the amine and facilitate the reaction. The alkyl halide is the source of the ethyl group for the ester functionality.
Dimethyl carbonate (DMC) and diethyl carbonate (DEC) are considered environmentally friendly methylating and ethylating agents, respectively. The reaction of N-methylaniline with these reagents, often in the presence of a catalyst, provides a phosgene-free route to carbamates.
Reaction Conditions Summary:
| Carbonyl Source | Catalyst | Temperature (°C) | Yield (%) | Reference |
| Dimethyl Carbonate | Zn/Al/Ce mixed oxide | 170 | 78.2 | [4] |
| Carbon Dioxide | Titanium methoxide | 180 | 85 | [5] |
Analytical Characterization
The structural elucidation and purity assessment of this compound are performed using standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the N-methyl group (a singlet), and the aromatic protons of the phenyl group.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the urethane group, the carbons of the ethyl and methyl groups, and the aromatic carbons.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit a strong absorption band corresponding to the C=O stretching vibration of the urethane carbonyl group, typically in the range of 1700-1730 cm⁻¹. Other characteristic peaks include C-N and C-O stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (179.22 g/mol ). [1]The fragmentation pattern can provide further structural information.
Applications in Research and Development
This compound is a versatile intermediate in organic synthesis. Its primary applications include:
-
Pharmaceutical Synthesis: As a building block for the synthesis of more complex drug candidates. The carbamate moiety is present in numerous bioactive molecules.
-
Polymer Chemistry: As a monomer or chain terminator in the synthesis of polyurethanes and other polymers, where it can be used to control molecular weight and impart specific properties. [2]* Agrochemicals: In the development of new pesticides and herbicides, where the carbamate functional group is a common pharmacophore.
Conclusion
This guide has provided a detailed technical overview of this compound, covering its chemical structure, physicochemical properties, synthetic methodologies, and analytical characterization. The emphasis on both classical and modern, phosgene-free synthetic routes reflects the ongoing evolution of chemical synthesis towards safer and more sustainable practices. For researchers and professionals in drug development and materials science, a thorough understanding of this key carbamate intermediate is invaluable for the design and execution of innovative synthetic strategies.
References
-
PubChem. (n.d.). Ethyl methyl(phenyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemsrc. (2025). This compound. Retrieved from [Link]
-
Choi, J.-C. (2018). Phosgene-Free Synthesis of Carbamates Using CO2 and Titanium Alkoxides. Catalysis Surveys from Asia, 22(3), 176-184. Retrieved from [Link]
-
Li, Y., et al. (2021). Methyl N-phenyl carbamate synthesis over Zn/Al/Ce mixed oxide derived from hydrotalcite-like precursors. RSC Advances, 11(34), 20957-20965. Retrieved from [Link]
Sources
An In-depth Technical Guide to N-Methyl-N-phenylurethane: Discovery, Synthesis, and Applications
This guide provides a comprehensive technical overview of N-Methyl-N-phenylurethane, a molecule of significant interest to researchers, scientists, and professionals in drug development and materials science. From its historical context within the broader discovery of urethanes to detailed synthetic protocols and modern applications, this document is intended to be a definitive resource.
Introduction and Historical Context
This compound, also known as ethyl N-methyl-N-phenylcarbamate, is an organic compound that has found utility as a versatile intermediate in organic synthesis. Its discovery is intrinsically linked to the pioneering work on urethanes by the French chemist Charles Adolphe Wurtz in the mid-19th century.
The broader family of polyurethanes, polymers containing the urethane linkage, were later discovered by Otto Bayer in 1937, revolutionizing the field of materials science.[1] this compound, as a monomeric urethane, serves as a valuable model compound for studying urethane chemistry and as a precursor in various synthetic endeavors.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in a laboratory or industrial setting.
| Property | Value | Source |
| CAS Number | 2621-79-6 | [3] |
| Molecular Formula | C₁₀H₁₃NO₂ | [3] |
| Molecular Weight | 179.22 g/mol | [3] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Melting Point | 242-244 °C | [3] |
| Boiling Point | 243-244 °C | [3] |
| Density | 1.074 g/mL at 25 °C | [4] |
| Synonyms | Ethyl N-methyl-N-phenylcarbamate, N-Methylcarbanilic acid ethyl ester, Methylphenylcarbamic acid ethyl ester | [5] |
Synthesis of this compound: A Detailed Protocol
The most common and historically significant method for the synthesis of this compound involves the reaction of N-methylaniline with an acylating agent such as ethyl chloroformate. This reaction is a classic example of nucleophilic acyl substitution.
Reaction Principle
The lone pair of electrons on the nitrogen atom of N-methylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. The subsequent loss of a chloride ion and a proton results in the formation of the stable urethane linkage. The presence of a mild base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
Experimental Workflow
Caption: A generalized workflow for the synthesis of this compound.
Step-by-Step Methodology
Materials:
-
N-methylaniline
-
Ethyl chloroformate
-
Triethylamine (or another suitable non-nucleophilic base)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N-methylaniline (1.0 equivalent) and anhydrous dichloromethane.
-
Addition of Base: Add triethylamine (1.1 equivalents) to the solution. Cool the flask to 0 °C in an ice bath.
-
Addition of Ethyl Chloroformate: Add ethyl chloroformate (1.05 equivalents) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes. Causality: The slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products. The low temperature helps to minimize potential side reactions.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with water and brine. Causality: These washes remove the triethylamine hydrochloride salt and any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.
Mechanistic Insights
The formation of this compound proceeds through a well-understood nucleophilic acyl substitution mechanism.
Caption: A simplified representation of the reaction mechanism.
The key steps are:
-
Nucleophilic Attack: The nitrogen atom of N-methylaniline attacks the carbonyl carbon of ethyl chloroformate.
-
Formation of a Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.
-
Elimination of the Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.
-
Deprotonation: The protonated nitrogen is deprotonated by the base (triethylamine) to yield the final product and triethylammonium chloride.
Applications in Synthesis
This compound is a valuable building block in organic synthesis, primarily due to the reactivity of the urethane functional group.
-
Protecting Group Chemistry: While less common than Boc or Cbz groups, the N-methyl-N-phenylcarbamoyl group can be used to protect amines. Its stability and removal conditions can offer advantages in specific synthetic contexts.
-
Directed ortho-Metalation (DoM): The carbamate group can act as a directed metalating group, facilitating the deprotonation of the ortho-position on the phenyl ring. This allows for the introduction of various electrophiles at a specific position, leading to highly substituted aromatic compounds.
-
Precursor to Isocyanates: Under certain thermal or chemical conditions, urethanes can be cleaved to generate isocyanates. While not a common laboratory method due to the harsh conditions required, this chemistry is relevant in industrial processes.
-
Pharmaceutical and Agrochemical Synthesis: Carbamate moieties are present in a wide range of biologically active molecules. This compound can serve as a precursor or a key intermediate in the synthesis of pharmaceuticals and agrochemicals.
Spectroscopic Characterization
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (multiplet, ~7.2-7.5 ppm)- Methylene protons of the ethyl group (quartet, ~4.2 ppm)- Methyl protons on the nitrogen (singlet, ~3.3 ppm)- Methyl protons of the ethyl group (triplet, ~1.2 ppm) |
| ¹³C NMR | - Carbonyl carbon (~155 ppm)- Aromatic carbons (~120-145 ppm)- Methylene carbon of the ethyl group (~62 ppm)- Methyl carbon on the nitrogen (~38 ppm)- Methyl carbon of the ethyl group (~14 ppm) |
| IR Spectroscopy | - Strong C=O stretch (~1700 cm⁻¹)- C-N stretch (~1200-1350 cm⁻¹)- C-O stretch (~1000-1300 cm⁻¹)- Aromatic C-H stretches (>3000 cm⁻¹) and bends (690-900 cm⁻¹) |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 179.09 |
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[6] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.
Conclusion
This compound, a compound with historical roots in the 19th-century discovery of urethanes, remains a relevant and useful molecule in modern organic synthesis. Its straightforward preparation, coupled with the versatile reactivity of the urethane functional group, ensures its continued application in academic and industrial research. A thorough understanding of its properties, synthesis, and reactivity is paramount for any scientist working in the fields of drug discovery, materials science, and synthetic organic chemistry.
References
-
Imenpol. (2024). History of polyurethane. Retrieved from [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
- Kaur, T., & Khatik, G. L. (2021).
-
Wikipedia. (2023). Polyurethane. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl methyl(phenyl)carbamate. Retrieved from [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
- Wurtz, C. A. (1849). Comptes rendus hebdomadaires des séances de l'Académie des sciences.
- Bayer, O. (1947). Das Di-Isocyanat-Polyadditionsverfahren (Polyurethane). Angewandte Chemie, 59(9), 257-272.
- Franz, R., & Appella, D. H. (1963). A New Synthesis of Ureas. V. The Preparation of Methyl-N-phenylurethane from Carbon Monoxide, Sulfur, Aniline, and Methanol. The Journal of Organic Chemistry, 28(2), 583-584.
-
PubChem. (n.d.). N-Methylaniline. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl chloroformate. Retrieved from [Link]
-
PubChem. (n.d.). Triethylamine. Retrieved from [Link]
-
PubChem. (n.d.). Dichloromethane. Retrieved from [Link]
-
PubChem. (n.d.). Sodium bicarbonate. Retrieved from [Link]
-
PubChem. (n.d.). Magnesium sulfate. Retrieved from [Link]
-
PubChem. (n.d.). Silica gel. Retrieved from [Link]
-
PubChem. (n.d.). Hexane. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl acetate. Retrieved from [Link]
Sources
N-Methyl-N-phenylurethane IUPAC name and synonyms
An In-depth Technical Guide to Ethyl N-methyl-N-phenylcarbamate
Introduction
Ethyl N-methyl-N-phenylcarbamate, also known as N-Methyl-N-phenylurethane, is a distinct chemical entity within the broader class of carbamate esters. Carbamates are organic compounds formally derived from carbamic acid (NH₂COOH) and are characterized by the −NHC(=O)O− functional group. This particular molecule features a tertiary carbamate linkage, with the nitrogen atom substituted with both a methyl and a phenyl group, and an ethyl ester group. This substitution pattern imparts specific physicochemical properties, including enhanced stability and lipophilicity compared to its primary or secondary carbamate analogs.
Primarily utilized in synthetic chemistry, Ethyl N-methyl-N-phenylcarbamate serves as a versatile intermediate and a building block for more complex molecular architectures.[1] Its structural attributes make it a valuable component in the development of polymers and specialty coatings, where the urethane linkage contributes to material durability and resistance.[1] This guide provides a comprehensive overview of its nomenclature, properties, synthesis, and handling for professionals in research and chemical development.
Chemical Identity and Nomenclature
The precise identification of a chemical compound is foundational for scientific communication and regulatory compliance. The nomenclature for this compound follows the standards set by the International Union of Pure and Applied Chemistry (IUPAC).
The accepted IUPAC name for the compound is ethyl N-methyl-N-phenylcarbamate .[2]
Synonyms and Identifiers
The compound is referenced by numerous synonyms in commercial and academic literature. Understanding these alternatives is crucial for comprehensive literature searches and material sourcing.
| Table 1: Synonyms and Trade Names |
| This compound[3][4][5] |
| Ethyl methylphenylcarbamate[2][3][4] |
| ETHYL N-METHYL-N-PHENYL-CARBAMATE[3][4] |
| Carbanilic acid, N-methyl-, ethyl ester[2][3][4] |
| N-Methylcarbanilic acid, ethyl ester[2][3] |
| Methyl(phenyl)carbamic acid ethyl ester[3][4] |
| N-Methyl-N-phenylcarbamic acid ethyl ester[4] |
| ethyl N-methylcarbanilate[2] |
Chemical identifiers provide unambiguous, standardized information for database and inventory management.
| Table 2: Chemical Identifiers | |
| CAS Number | 2621-79-6[2][3] |
| Molecular Formula | C₁₀H₁₃NO₂[2][3][6] |
| Molecular Weight | 179.22 g/mol [2][3][6] |
| EC Number | 220-065-0[2][3] |
| InChI Key | QHGZFCAIXRVHID-UHFFFAOYSA-N[2] |
| Canonical SMILES | CCOC(=O)N(C)C1=CC=CC=C1[2] |
Molecular Structure
The structure consists of a central carbamate group. The nitrogen atom is bonded to a methyl group and a phenyl (benzene) ring. The carbonyl carbon of the carbamate is bonded to an ethoxy group.
Caption: Molecular structure of ethyl N-methyl-N-phenylcarbamate.
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various systems, its appropriate storage conditions, and its potential applications.
| Table 3: Physicochemical Data | |
| Appearance | Liquid |
| Boiling Point | 243-244 °C (lit.)[3][7][8] |
| Density | 1.074 g/mL at 25 °C (lit.)[3][7][8] |
| Refractive Index (n²⁰/D) | 1.515 (lit.)[3][7][8] |
| Flash Point | >110 °C (>230 °F)[3][8] |
| Solubility | Slightly soluble in water (4.7 g/L at 25 °C, predicted)[6] |
| Vapor Pressure | 0.0±0.4 mmHg at 25°C[6] |
| pKa | 0.25±0.50 (Predicted)[6][8] |
Synthesis and Experimental Protocols
The synthesis of ethyl N-methyl-N-phenylcarbamate is most commonly achieved via the reaction of N-methylaniline with ethyl chloroformate. This is a standard and efficient method for forming the carbamate linkage. The nitrogen atom of N-methylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. A non-nucleophilic base, such as pyridine or triethylamine, is typically required to scavenge the hydrochloric acid byproduct, driving the reaction to completion.
Proposed Synthesis Workflow
Sources
- 1. This compound | 2621-79-6 [chemicalbook.com]
- 2. Ethyl methyl(phenyl)carbamate | C10H13NO2 | CID 75802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemwhat.com [chemwhat.com]
- 4. This compound CAS#: 2621-79-6 [amp.chemicalbook.com]
- 5. This compound | CAS#:2621-79-6 | Chemsrc [chemsrc.com]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound | 2621-79-6 [amp.chemicalbook.com]
- 8. chembk.com [chembk.com]
An In-depth Technical Guide to the Mechanism of Action of N-Methyl-N-phenylurethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-N-phenylurethane, a carbamate derivative, is emerging as a compound of interest within the scientific community. While its applications in materials science as a building block for polymers are established, its biological mechanism of action is of increasing relevance, particularly in the field of neuropharmacology. This guide provides a comprehensive technical overview of the primary mechanism of action of this compound: the inhibition of cholinesterases. Drawing upon evidence from related N-methyl carbamate compounds, this document will delve into the molecular interactions, kinetics of inhibition, and the downstream physiological consequences. Furthermore, this guide will furnish detailed experimental protocols for the assessment of its inhibitory activity, equipping researchers with the necessary tools to further investigate this and similar molecules.
Introduction to this compound
This compound, also known as ethyl methyl(phenyl)carbamate, is an organic compound with the chemical formula C₁₀H₁₃NO₂.[1] Structurally, it features a carbamate functional group with both a methyl and a phenyl substituent on the nitrogen atom.
Chemical and Physical Properties:
| Property | Value |
| CAS Number | 2621-79-6 |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| Boiling Point | 243-244 °C |
| Density | 1.074 g/mL at 25 °C |
This data is compiled from multiple sources.[1][2]
While historically utilized in synthetic chemistry, the structural similarity of this compound to known bioactive carbamates suggests a potential role in modulating physiological processes.[3] The primary focus of this guide is to elucidate its mechanism of action within a biological context.
The Core Mechanism of Action: Cholinesterase Inhibition
The principal mechanism of action for this compound and related N-methyl carbamates is the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2][4] These enzymes are critical for the regulation of cholinergic neurotransmission by hydrolyzing the neurotransmitter acetylcholine.
The Cholinergic System and the Role of Cholinesterases
The cholinergic system is integral to a vast array of physiological functions, including muscle contraction, memory, and autonomic control. Acetylcholine (ACh) is the primary neurotransmitter in this system. After its release into the synaptic cleft, ACh binds to its receptors on the postsynaptic membrane to propagate a signal. To terminate this signal and allow for precise temporal control of neurotransmission, ACh is rapidly hydrolyzed by cholinesterases.
-
Acetylcholinesterase (AChE) is primarily found in the synapses of cholinergic neurons and at neuromuscular junctions. It exhibits a high substrate specificity for acetylcholine.
-
Butyrylcholinesterase (BChE) is more broadly distributed in tissues such as the liver, plasma, and glia. It can hydrolyze a wider range of choline esters, including butyrylcholine, and also plays a role in metabolizing various xenobiotics.
The Molecular Mechanism of Carbamate Inhibition
N-methyl carbamates, including this compound, act as "pseudo-irreversible" or "slowly reversible" inhibitors of cholinesterases.[5] The inhibitory process involves the carbamylation of a critical serine residue within the active site of the enzyme.
The general mechanism can be broken down into the following steps:
-
Binding: The carbamate inhibitor docks into the active site of the cholinesterase.
-
Carbamylation: The hydroxyl group of the active site serine attacks the carbonyl carbon of the carbamate. This results in the formation of a transient tetrahedral intermediate.
-
Formation of the Carbamylated Enzyme: The intermediate collapses, leading to the formation of a stable, covalent carbamyl-enzyme complex and the release of the alcohol or phenol leaving group.
-
Decarbamylation (Reactivation): The carbamylated enzyme is then slowly hydrolyzed by water, regenerating the active enzyme. The rate of this decarbamylation is significantly slower than the deacetylation of the acetylated enzyme formed during acetylcholine hydrolysis, leading to a prolonged inhibition of the enzyme.
This process is depicted in the following signaling pathway diagram:
Caption: Mechanism of pseudo-irreversible cholinesterase inhibition by this compound.
Quantitative Analysis of Inhibitory Potency
A study on salicylanilide N,N-disubstituted (thio)carbamates, which include N-methyl-N-phenyl carbamate moieties, demonstrated weak to moderate inhibition of both AChE and BChE, with IC₅₀ values in the micromolar range.[6][7] For instance, certain N-methyl-N-phenyl carbamate derivatives in this study exhibited greater inhibitory potency against BChE than AChE.[7]
Table of Inhibitory Activities for N-Methyl-N-phenyl Carbamate Derivatives:
| Compound Derivative | Target Enzyme | IC₅₀ (µM) |
| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | AChE | 38.98 |
| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | BChE | 1.60 |
Data from a study on salicylanilide N,N-disubstituted (thio)carbamates, which include N-methyl-N-phenyl carbamate derivatives.[6][7]
The determination of the specific IC₅₀ values for this compound against both AChE and BChE is a critical area for future research to precisely characterize its inhibitory profile.
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
The most widely used method for measuring cholinesterase activity and inhibition is the spectrophotometric assay developed by Ellman and colleagues.[8][9] This method is based on the reaction of the product of substrate hydrolysis with a chromogenic reagent.
Principle of the Assay
The Ellman's method utilizes acetylthiocholine (ATCh) as the substrate for AChE. The enzyme hydrolyzes ATCh to thiocholine and acetate. The liberated thiocholine, which contains a sulfhydryl group, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is directly proportional to the cholinesterase activity.
Caption: The reaction cascade of the Ellman's method for assaying cholinesterase activity.
Materials and Reagents
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution
-
This compound (or other inhibitor) stock solution (in DMSO or ethanol)
-
Acetylthiocholine iodide (ATChI) substrate solution
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare working solutions of the enzyme, substrate, DTNB, and inhibitor in phosphate buffer. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <1%) to avoid affecting enzyme activity.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add buffer, DTNB, and substrate.
-
Control wells (100% activity): Add buffer, enzyme solution, DTNB, and the same volume of solvent used for the inhibitor.
-
Test wells: Add buffer, enzyme solution, DTNB, and varying concentrations of the this compound solution.
-
-
Pre-incubation:
-
Add all components except the substrate to the wells.
-
Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the ATChI substrate solution to all wells.
-
Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm over time (kinetic measurement) for a set duration (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Potential Applications and Future Directions
The cholinesterase inhibitory activity of this compound and its derivatives suggests potential applications in areas where modulation of the cholinergic system is beneficial.
-
Neurodegenerative Diseases: Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. By increasing the levels of acetylcholine in the brain, these compounds can help to alleviate cognitive deficits. Further investigation into the selectivity of this compound for AChE versus BChE and its ability to cross the blood-brain barrier is warranted.
-
Pesticides and Insecticides: Many commercial insecticides are carbamate-based cholinesterase inhibitors. While this highlights a potential application, it also underscores the need for thorough toxicological evaluation of this compound.
Future research should focus on:
-
Determining the precise IC₅₀ values of this compound for both AChE and BChE from various species.
-
Elucidating the kinetics of inhibition, including the rates of carbamylation and decarbamylation.
-
Conducting in vivo studies to assess its efficacy and safety profile.
-
Exploring structure-activity relationships by synthesizing and testing related derivatives to optimize potency and selectivity.
Conclusion
The primary mechanism of action of this compound in a biological context is the inhibition of acetylcholinesterase and butyrylcholinesterase. This action is mediated by the carbamylation of the active site serine of these enzymes, leading to a prolonged but ultimately reversible inactivation. While direct quantitative data on the inhibitory potency of the parent compound is an area requiring further investigation, evidence from structurally related N-methyl-N-phenyl carbamate derivatives suggests that it likely acts as a weak to moderate cholinesterase inhibitor. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further elucidate the specific inhibitory profile of this compound and to explore its potential as a modulator of the cholinergic system.
References
-
ResearchGate. (n.d.). General mechanism of pseudoirreversible cholinesterase inhibition by carbamates. Retrieved from [Link]
-
ACS Publications. (n.d.). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry. Retrieved from [Link]
-
PubMed Central. (2016, February 11). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Retrieved from [Link]
-
Assay Genie. (n.d.). Cholinesterase Activity Assay Kit (Colorimetric) (#BN01133). Retrieved from [Link]
-
NCBI Bookshelf. (n.d.). Carbamate Toxicity. StatPearls. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Retrieved from [Link]
-
MDPI. (n.d.). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Retrieved from [Link]
-
PubMed Central. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Retrieved from [Link]
-
Boster Biological Technology. (n.d.). Acetylcholinesterase (AchE) Activity Assay Kit. Retrieved from [Link]
-
MDPI. (n.d.). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Retrieved from [Link]
-
Boster Biological Technology. (n.d.). Acetylcholinesterase (AchE) Assay Kit. Retrieved from [Link]
-
PubMed. (2018, March 28). Synthesis and characterization of new inhibitors of cholinesterases based on N-phenylcarbamates: In vitro study of inhibitory effect, type of inhibition, lipophilicity and molecular docking. Retrieved from [Link]
-
ResearchGate. (2018, September 12). How to assay acetylcholinesterase activity?. Retrieved from [Link]
-
Asian Journal of Pharmaceutical and Health Sciences. (n.d.). Synthesis, Characterization and Enzyme Inhibition Studies on Various O-Substituted Derivatives of N-(4-Hydroxyphenyl)-N-methyl-O-phenyl carbamate. Retrieved from [Link]
-
PubMed. (n.d.). Comparison of acute neurobehavioral and cholinesterase inhibitory effects of N-methylcarbamates in rat. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl methyl(phenyl)carbamate. Retrieved from [Link]
Sources
- 1. Ethyl methyl(phenyl)carbamate | C10H13NO2 | CID 75802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 2621-79-6 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. The kinetics of inhibition of erythrocyte cholinesterase by monomethylcarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The kinetics of inhibition of erythrocyte cholinesterase by monomethylcarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
N-Methyl-N-phenylurethane molecular weight and formula
An In-Depth Technical Guide to N-Methyl-N-phenylurethane
Introduction
This compound, also known as ethyl methylphenylcarbamate, is an organic compound with significant applications in synthetic chemistry and materials science.[1][2] Its structure, featuring both methyl and phenyl groups attached to a urethane backbone, imparts unique chemical properties that make it a valuable intermediate in the synthesis of various organic molecules and polymers.[1][2] This guide provides a comprehensive overview of this compound, including its molecular characteristics, synthesis, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development.
Core Molecular and Physical Properties
A thorough understanding of the fundamental properties of this compound is essential for its effective application in research and development. These properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃NO₂ | [3][4][5][6] |
| Molecular Weight | 179.22 g/mol | [3][4][5][6][7] |
| CAS Number | 2621-79-6 | [4][5] |
| Appearance | White solid | [8] |
| Melting Point | 242-244 °C | [2][4] |
| Boiling Point | 243-244 °C | [1][2][3][4] |
| Density | 1.074 g/mL at 25 °C | [1][2][3][4] |
| Refractive Index | n20/D 1.515 | [1][2][3][4] |
| Flash Point | >230 °F (>110 °C) | [2][3] |
Synthesis of this compound
The synthesis of this compound can be achieved through several chemical pathways. A common and efficient laboratory-scale synthesis involves the reaction of N-methylaniline with ethyl chloroformate.
Reaction Pathway
Caption: Synthesis of this compound from N-methylaniline and ethyl chloroformate.
Step-by-Step Experimental Protocol
-
Reaction Setup: In a well-ventilated fume hood, dissolve N-methylaniline and a stoichiometric equivalent of a base, such as triethylamine, in a suitable aprotic solvent like dichloromethane.
-
Addition of Reactant: Slowly add ethyl chloroformate to the solution while stirring continuously. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to ensure the complete consumption of the starting materials.
-
Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer and wash it sequentially with dilute acid, a saturated solution of sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
Applications in Research and Drug Development
This compound serves as a versatile building block in organic synthesis. Its carbamate functionality is a key structural motif in many biologically active compounds.
Role as a Synthetic Intermediate
The presence of both methyl and phenyl groups influences the compound's reactivity, solubility, and stability, making it a valuable component in the synthesis of novel materials.[1][2] It can undergo various reactions, such as polymerization or cross-linking, to form materials with enhanced durability, solvent resistance, and thermal stability.[1][2] This makes it a cornerstone in the development of innovative materials for coatings, adhesives, and sealants.[1][2][4]
Significance of the Methyl Group in Drug Design
The introduction of a methyl group to a molecule, a strategy known as "methylation," can have profound effects on its pharmacological properties. This "magic methyl" effect can:
-
Enhance Potency: By influencing the molecule's conformation, a methyl group can favor the bioactive conformation, leading to increased potency for a pharmacological target.[9]
-
Improve Physicochemical Properties: Methylation can break planarity and symmetry, which can increase aqueous solubility while also increasing lipophilicity.[9]
-
Modulate Metabolism: A methyl group can serve as a metabolic handle or block metabolic pathways, thereby preventing the formation of toxic metabolites and improving the drug's metabolic profile.[9]
An example of the "methylation effect" is seen in the development of Tazemetostat, an anticancer drug.[9] While this compound itself is not a drug, its structural elements are relevant to the design of new therapeutic agents. For instance, the N-methyl-N-phenyl moiety can be incorporated into larger molecules to fine-tune their biological activity and pharmacokinetic properties. The synthesis of N-sulfonylhydrazone derivatives as Rho-associated kinase (ROCK) inhibitors, where N-methylation led to a more potent compound, illustrates this principle.[9]
Safety and Handling
This compound is harmful if inhaled, comes into contact with skin, or is swallowed, and it is irritating to the eyes, respiratory system, and skin.[3] Therefore, appropriate safety precautions must be taken when handling this compound.
-
Personal Protective Equipment (PPE): Always wear protective gloves, clothing, eye protection, and face protection.[8][10]
-
Ventilation: Handle the compound in a well-ventilated area or in a fume hood to avoid inhalation of dust or vapors.[8][11]
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. After handling, wash hands and any exposed skin thoroughly.[8][10][11]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container. Keep it locked up and out of the reach of children.[8][10]
-
First Aid:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[3][10]
-
Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[10]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[8]
-
Conclusion
This compound is a valuable chemical compound with a well-defined molecular structure and a range of applications in synthetic chemistry. Its utility as a building block for polymers and its relevance to the principles of drug design, particularly the strategic use of methylation, make it a compound of interest for researchers and scientists. Adherence to strict safety protocols is paramount when working with this chemical to mitigate potential health hazards.
References
-
This compound - ChemBK. [Link]
-
This compound CAS#: 2621-79-6; ChemWhat Code: 216109. [Link]
-
This compound | CAS#:2621-79-6 | Chemsrc. [Link]
-
Methylene phenyl urethane | C10H11NO2 | CID 53927738 - PubChem. [Link]
-
Ethyl methyl(phenyl)carbamate | C10H13NO2 | CID 75802 - PubChem. [Link]
- Process for preparing phenyl urethane - Google P
-
Polyurethane - Wikipedia. [Link]
-
The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC. [Link]
Sources
- 1. This compound | 2621-79-6 [chemicalbook.com]
- 2. This compound CAS#: 2621-79-6 [amp.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. This compound | 2621-79-6 [amp.chemicalbook.com]
- 5. chemwhat.com [chemwhat.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Ethyl methyl(phenyl)carbamate | C10H13NO2 | CID 75802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. chemicalbook.com [chemicalbook.com]
An In-Depth Technical Guide to the Safe Handling of N-Methyl-N-phenylurethane for Research and Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for N-Methyl-N-phenylurethane, a versatile reagent in synthetic chemistry and materials science.[1][2] Addressed to researchers, scientists, and drug development professionals, this document moves beyond generic safety data sheets to offer a deeper understanding of the inherent risks and the rationale behind recommended safety protocols. The causality behind experimental choices is emphasized to foster a proactive safety culture in the laboratory.
Understanding the Compound: Physicochemical and Hazardous Properties
A thorough understanding of a chemical's properties is the foundation of safe handling. This compound is an organic compound with a molecular formula of C10H13NO2 and a molar mass of 179.22 g/mol .[3] Key physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H13NO2 | ChemBK[3], ChemicalBook[2] |
| Molar Mass | 179.22 g/mol | ChemBK[3], ChemicalBook[2] |
| Appearance | Colorless to almost white needles | ChemicalBook[4] |
| Boiling Point | 243-244 °C | ChemBK[3], ChemicalBook[2] |
| Melting Point | 242-244 °C | ChemBK[3], ChemicalBook |
| Density | 1.074 g/mL at 25 °C | ChemBK[3], ChemicalBook |
| Flash Point | >230 °F (>110 °C) | ChemBK[3], ChemicalBook[5] |
| Solubility | Practically insoluble in water.[6] | ChemicalBook[6] |
The hazardous nature of this compound necessitates stringent safety measures. It is classified as harmful and an irritant.[3][7] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these hazards, as detailed in Table 2.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | Signal Word | Pictogram | Source |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | PubChem[7] | |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | Warning | PubChem[7] | |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning | PubChem[7], ChemicalBook[2] | |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | PubChem[7], ChemicalBook[2] | |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Warning | PubChem[7] | |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | Warning | PubChem[7], ChemicalBook[2] |
The Hierarchy of Controls: A Proactive Approach to Safety
Effective risk management in a laboratory setting follows the hierarchy of controls. This systematic approach prioritizes the most effective and reliable control measures.
Hierarchy of controls for managing chemical hazards.
-
Elimination and Substitution: The most effective controls involve removing the hazard or replacing it with a less hazardous alternative. While not always feasible in research, it is a critical first consideration in process development.
-
Engineering Controls: These are physical changes to the workspace that isolate workers from the hazard. When handling this compound, the primary engineering control is a certified chemical fume hood to prevent inhalation of vapors or dust.
-
Administrative Controls: These are work practices and procedures that reduce the duration, frequency, and severity of exposure. This includes comprehensive training on the specific hazards of this compound and the development of detailed Standard Operating Procedures (SOPs).
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with other controls.
Personal Protective Equipment (PPE): The Last Line of Defense
Appropriate PPE is mandatory when handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. In situations with a higher risk of splashes, a face shield should be worn in addition to goggles.[9]
-
Skin Protection: A flame-resistant lab coat and closed-toe shoes are essential. For direct handling, chemically resistant gloves are required. While specific breakthrough times for this compound are not available, gloves made of nitrile or neoprene are generally recommended for handling a wide range of organic chemicals.[9] It is crucial to inspect gloves for any signs of degradation before and during use and to change them frequently.
-
Respiratory Protection: All work with this compound should be conducted in a chemical fume hood to minimize the risk of inhalation. If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9]
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical to prevent accidental exposure and maintain the integrity of the compound.
Handling
A general workflow for handling hazardous chemicals like this compound in a laboratory setting is outlined below.
General workflow for handling hazardous chemicals.
-
Always work in a well-ventilated area, preferably a certified chemical fume hood. [4]
-
Avoid the formation of dust and aerosols. [4]
-
Use non-sparking tools and equipment. [4]
-
Prevent contact with skin and eyes. [4]
-
Wash hands thoroughly after handling.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place. [4]
-
Store away from incompatible materials such as strong oxidizing agents. [8]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Emergency Procedures: Preparedness is Key
In the event of an emergency, a swift and informed response is crucial to minimize harm.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[4]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4]
-
Spills: For minor spills, contain the spill with an inert absorbent material and place it in a sealed container for disposal. For major spills, evacuate the area and follow your institution's emergency response procedures.
-
Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[4] Upon heating, this compound may decompose to emit toxic fumes of nitrogen oxides.[4]
Waste Disposal: Environmental Responsibility
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Collect all waste in clearly labeled, sealed containers.
-
Do not dispose of this compound down the drain.
-
Contaminated labware and PPE should be decontaminated or disposed of as hazardous waste. A common practice for decontaminating equipment used with similar compounds is to rinse with a suitable solvent and then wash with soap and water. For some related compounds, a 10% sodium thiosulfate solution can be used for inactivation.[10]
Applications in Research and Development
This compound serves as a valuable building block in organic synthesis and materials science.[1] It is particularly useful in the development of polymers and coatings, where the methyl and phenyl groups influence the final material's properties, such as solubility, reactivity, and stability.[1] Its role in creating materials with enhanced durability and resistance makes it a key component in the synthesis of novel materials for various applications, including adhesives and sealants.[1]
Conclusion: A Commitment to Safety
This compound is a valuable chemical for innovation in research and development. However, its hazardous properties demand a high level of respect and a commitment to rigorous safety practices. By understanding its properties, implementing a hierarchy of controls, and adhering to strict handling and emergency procedures, researchers can work with this compound safely and effectively. This guide serves as a foundation for developing a robust safety culture and ensuring the well-being of all laboratory personnel.
References
-
ChemBK. (2024-04-10). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl methyl(phenyl)carbamate. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
-
University of North Texas Health Science Center. (2015-04-08). Standard Operating Procedures for N-Nitroso-N-methylurea (NMU). Retrieved from [Link]
-
ChemSrc. (2025-08-20). This compound | CAS#:2621-79-6. Retrieved from [Link]
-
HPC Standards. (n.d.). N-Ethyl-N-phenylurethane. Retrieved from [Link]
-
ChemWhat. (n.d.). This compound CAS#: 2621-79-6. Retrieved from [Link]
-
OEHHA. (1988-04-01). n-Nitroso-n-Methylurethane. Retrieved from [Link]
-
PubChem. (n.d.). N-Nitroso-N-methylurethane. Retrieved from [Link]
-
NJ.gov. (2001-07). N-NITROSO-N-METHYLUREA HAZARD SUMMARY. Retrieved from [Link]
-
PubChem. (n.d.). Methyl phenylcarbamate. Retrieved from [Link]
-
OSHA. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]
-
CDC. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for TDI Users. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
OSHA. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]
-
Research Safety, University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Retrieved from [Link]
-
ResearchGate. (2025-08-10). Polyurethane cationomers synthesised with 4,4′-methylenebis(phenyl isocyanate), polyoxyethylene glycol and N -methyl diethanolamine. Retrieved from [Link]
-
Wikipedia. (n.d.). Polyurethane. Retrieved from [Link]
-
MDPI. (n.d.). Urethane Synthesis in the Presence of Organic Acid Catalysts—A Computational Study. Retrieved from [Link]
Sources
- 1. This compound | 2621-79-6 [chemicalbook.com]
- 2. This compound | 2621-79-6 [amp.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound CAS#: 2621-79-6 [amp.chemicalbook.com]
- 6. PHENYLURETHANE | 101-99-5 [chemicalbook.com]
- 7. Ethyl methyl(phenyl)carbamate | C10H13NO2 | CID 75802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. americanchemistry.com [americanchemistry.com]
- 10. unthealth.edu [unthealth.edu]
A Technical Guide to the Spectroscopic Characterization of N-Methyl-N-phenylurethane
Introduction
N-Methyl-N-phenylurethane, also known as Ethyl N-methyl-N-phenylcarbamate, is a molecule of significant interest in organic synthesis and materials science. As a member of the carbamate family, its structural elucidation is paramount for quality control, reaction monitoring, and the development of novel applications. This guide provides an in-depth analysis of the spectroscopic data for this compound, offering researchers, scientists, and drug development professionals a comprehensive reference for its characterization using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Key Features
This compound possesses a central carbamate functional group, which consists of a carbonyl group flanked by an oxygen and a nitrogen atom. The nitrogen atom is substituted with a methyl group and a phenyl group, while the oxygen atom is part of an ethyl ester moiety. This unique arrangement of functional groups gives rise to a distinct spectroscopic signature.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the phenyl group, the protons of the N-methyl group, and the protons of the O-ethyl group.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse sequence for ¹H NMR is typically used.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.4 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~4.2 | Quartet | 2H | Methylene protons (-O-CH₂-CH₃) |
| ~3.3 | Singlet | 3H | N-Methyl protons (-N-CH₃) |
| ~1.2 | Triplet | 3H | Methyl protons (-O-CH₂-CH₃) |
Causality Behind Predictions:
-
The aromatic protons are expected in the downfield region (~7.2-7.4 ppm) due to the deshielding effect of the aromatic ring current.
-
The methylene protons of the ethyl group are adjacent to an oxygen atom, which is electronegative and thus deshields them, causing them to appear at a lower field (~4.2 ppm) as a quartet due to coupling with the adjacent methyl group.
-
The N-methyl protons are a singlet as there are no adjacent protons to couple with and are expected around 3.3 ppm.
-
The methyl protons of the ethyl group are in a typical alkyl region and appear as a triplet (~1.2 ppm) due to coupling with the adjacent methylene group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
-
Data Acquisition: Use a standard ¹³C NMR pulse sequence with proton decoupling to obtain a spectrum with singlets for each carbon.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | Carbonyl carbon (C=O) |
| ~143 | Aromatic quaternary carbon (C-N) |
| ~129 | Aromatic methine carbons (ortho- and meta-C) |
| ~126 | Aromatic methine carbon (para-C) |
| ~62 | Methylene carbon (-O-CH₂-CH₃) |
| ~38 | N-Methyl carbon (-N-CH₃) |
| ~14 | Methyl carbon (-O-CH₂-CH₃) |
Causality Behind Predictions:
-
The carbonyl carbon of the carbamate is significantly deshielded and is expected to appear at a very low field (~155 ppm). The chemical shift for carbamate carbons is typically around 150 ppm.[1]
-
The aromatic carbons are found in the range of ~126-143 ppm, with the carbon attached to the nitrogen being the most downfield due to the electronegativity of the nitrogen atom.
-
The methylene carbon of the ethyl group is deshielded by the adjacent oxygen atom, appearing around 62 ppm.
-
The N-methyl carbon is expected around 38 ppm.
-
The terminal methyl carbon of the ethyl group is in the typical upfield alkyl region (~14 ppm).
Caption: Predicted NMR spectral assignments for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol:
-
Sample Preparation: The spectrum can be acquired from a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Processing: The resulting interferogram is Fourier transformed to produce the final spectrum of absorbance or transmittance versus wavenumber.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2980 | Medium | Aliphatic C-H stretch |
| ~1710 | Strong | Carbonyl (C=O) stretch of the carbamate |
| ~1600, ~1490 | Medium | Aromatic C=C stretches |
| ~1250 | Strong | C-N stretch |
| ~1200 | Strong | C-O stretch |
Causality Behind Predictions:
-
The most prominent peak in the IR spectrum of a carbamate is the strong absorption due to the carbonyl (C=O) stretch, which is expected around 1710 cm⁻¹. Conjugation with the phenyl ring can slightly lower this frequency.[2]
-
The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and ethyl groups appear just below 3000 cm⁻¹.
-
The C-N and C-O stretching vibrations of the carbamate group give rise to strong absorptions in the fingerprint region, typically between 1200 and 1300 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Experimental Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Predicted Mass Spectrometry Data (EI):
| m/z | Predicted Fragment |
| 179 | [M]⁺ (Molecular Ion) |
| 106 | [C₆H₅N(CH₃)]⁺ |
| 77 | [C₆H₅]⁺ |
Causality Behind Predictions:
-
The molecular ion peak [M]⁺ is expected at an m/z value corresponding to the molecular weight of this compound (179.22 g/mol ).
-
A common fragmentation pathway for carbamates is the cleavage of the C-O bond, leading to the formation of an isocyanate radical and an alkoxy radical. Another likely fragmentation is the loss of the ethoxycarbonyl group to give the [C₆H₅N(CH₃)]⁺ fragment at m/z 106.
-
Further fragmentation of the N-methylaniline cation could lead to the formation of the phenyl cation [C₆H₅]⁺ at m/z 77. The fragmentation of phenyl radical cations is a known process in mass spectrometry.[3]
Caption: Predicted mass spectral fragmentation pathway for this compound.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS spectral features, researchers can confidently identify and characterize this compound. The provided protocols and interpretations, grounded in fundamental spectroscopic principles and data from analogous structures, serve as a valuable resource for scientists in academia and industry. While the data presented is predictive, it establishes a robust framework for the analysis of this compound and related carbamate compounds. It is always recommended to confirm these predictions with experimentally acquired data whenever possible.
References
-
American Chemical Society. (n.d.). 1H, 13C, 15N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds. Retrieved from [Link]
-
Reddit. (2024, June 20). chemical shift of carbamate. r/OrganicChemistry. Retrieved from [Link]
-
Journal of Agricultural and Food Chemistry. (n.d.). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Retrieved from [Link]
-
PubMed. (1976, October 10). Evidence from 13C NMR for protonation of carbamyl-P and N-(phosphonacetyl)-L-aspartate in the active site of aspartate transcarbamylase. Retrieved from [Link]
-
Journal of AOAC INTERNATIONAL. (2020, February 1). Mass Spectra of Some Carbamate Pesticides. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl methyl(phenyl)carbamate. Retrieved from [Link]
-
University of Calgary. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]
-
Analytical Chemistry. (n.d.). Mass Spectra of N-Substituted Ethyl Carbamates. Retrieved from [Link]
-
ResearchGate. (2025, December 10). Hindered internal rotation in carbamates: An NMR study of the conformations of alkyl and aryl N-(alkylsulfonylmethyl)-N-methylcarbamates and aryl N-(arylsulfonylmethyl). Retrieved from [Link]
-
PubMed. (n.d.). Analysis of carbamate and phenylurea pesticide residues in fruit juices by solid-phase microextraction and liquid chromatography-mass spectrometry. Retrieved from [Link]
-
University of Leeds. (n.d.). H NMR Spectroscopy. Retrieved from [Link]
-
Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Retrieved from [Link]
-
Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
The Journal of Chemical Physics. (n.d.). Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for Direct Synthesis of Carbamate from CO2 Using a Task-Specific Ionic Liquid Catalyst. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). The Carbonyl Absorption of Carbamates and 2-Oxazolidones in the Infrared Region. Retrieved from [Link]
-
Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, April 9). Fragmentation of phenyl radical cations in mass spectrometry. Retrieved from [Link]
-
PubChem. (n.d.). Phenethyl carbamate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 1346602-84-3 | Product Name : 3-Vinylphenyl ethyl(methyl)carbamate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl N-phenylcarbamate. Retrieved from [Link]
-
NIST WebBook. (n.d.). Ethyl N-(2-methylphenyl)carbamate. Retrieved from [Link]
Sources
Methodological & Application
N-Methyl-N-phenylurethane: A Comprehensive Guide to Synthesis, Applications, and Experimental Protocols
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis, applications, and detailed experimental protocols involving N-Methyl-N-phenylurethane. With full editorial control, this guide is structured to offer not just procedural steps, but also the scientific rationale behind them, ensuring a thorough understanding of the compound's utility and handling.
Introduction: Understanding this compound
This compound, also known as ethyl methylphenylcarbamate, is an organic compound featuring a urethane linkage with both a methyl and a phenyl group attached to the nitrogen atom.[1][2] This substitution pattern imparts specific chemical properties that make it a valuable intermediate in organic synthesis and materials science.[1] It serves as a stable, crystalline solid that can be conveniently handled and stored, offering advantages over more reactive isocyanate precursors.
Key Physicochemical Properties:
| Property | Value |
| CAS Number | 2621-79-6 |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| Melting Point | 242-244 °C |
| Boiling Point | 243-244 °C |
| Density | 1.074 g/mL at 25 °C |
Source: ChemicalBook, PubChem[2][3]
The core utility of this compound lies in its ability to act as a precursor to the methyl isocyanate moiety in a controlled manner and as a carbamoylating agent. These characteristics are exploited in the synthesis of a variety of downstream products, including substituted ureas, polymers, and potentially in the development of agrochemicals and pharmaceuticals.[4][5]
Core Applications of this compound
The applications of this compound stem from the reactivity of the urethane functional group. The primary applications are detailed below.
Synthesis of Substituted Ureas
One of the most significant applications of this compound is in the synthesis of N,N'- and N,N,N'-substituted ureas. Phenyl carbamates, in general, react with primary and secondary amines to form ureas, with the phenoxy group acting as a good leaving group. This reaction is particularly advantageous as it avoids the direct handling of highly toxic and reactive isocyanates. The reaction proceeds under mild conditions and typically affords high yields of the desired urea derivatives.[6] Substituted ureas are a critical class of compounds in medicinal chemistry and agrochemistry, exhibiting a wide range of biological activities.[4]
Logical Workflow for Substituted Urea Synthesis:
Caption: Synthesis of Substituted Ureas from this compound.
In-Situ Generation of Methyl Isocyanate
This compound can undergo thermal decomposition to generate methyl isocyanate and phenol.[7][8] This provides a method for the in-situ generation of methyl isocyanate, a highly toxic and volatile reagent. By generating the isocyanate in the reaction mixture where it will be consumed, the risks associated with its storage and handling can be significantly mitigated. The generated isocyanate can then react with various nucleophiles, such as alcohols or amines, to form carbamates and ureas, respectively. This application is particularly relevant in industrial settings where safety is a primary concern.
Diagram of Thermal Decomposition and Subsequent Reaction:
Caption: In-situ generation of methyl isocyanate from this compound.
Role in Agrochemicals and Drug Development
Carbamate and urea moieties are prevalent in a wide range of biologically active molecules, including pesticides and pharmaceuticals.[5][9] N-methyl carbamates, for instance, are a well-established class of insecticides.[9][10] The use of this compound as a synthetic intermediate allows for the facile introduction of the N-methylcarbamoyl group into complex molecules, which can be a key step in the synthesis of new agrochemicals and drug candidates. The ability to perform these reactions under mild conditions makes this reagent compatible with a variety of functional groups often found in these complex structures.
Detailed Experimental Protocols
The following protocols are provided as a guide for the synthesis and application of this compound. All procedures should be carried out by trained chemists in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).
Protocol for the Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of related carbamates.
Materials and Reagents:
-
N-Methylaniline
-
Ethyl chloroformate
-
Triethylamine (or other suitable base like pyridine)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve N-methylaniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Ethyl Chloroformate: Slowly add ethyl chloroformate (1.05 eq) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound as a white solid.
Expected Yield: 85-95%
Characterization: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and melting point analysis.
Application Protocol: Synthesis of N,N'-Dimethyl-N'-phenylurea
This protocol details the use of this compound as a carbamoylating agent to synthesize a substituted urea.
Materials and Reagents:
-
This compound
-
Methylamine (solution in THF, ethanol, or water)
-
Dimethyl sulfoxide (DMSO)
-
Diatomaceous earth (Celite®)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Addition of Amine: To the stirred solution, add a solution of methylamine (1.1 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 50-60 °C) to increase the rate if necessary. Monitor the progress by TLC.
-
Workup and Isolation: Upon completion, pour the reaction mixture into ice-water to precipitate the product. Collect the solid by vacuum filtration, washing with cold water.
-
Purification: The crude N,N'-dimethyl-N'-phenylurea can be purified by recrystallization from an appropriate solvent to obtain the pure product.
Expected Yield: High yields are generally expected for this type of reaction.
Rationale for Solvent Choice: DMSO is an excellent solvent for this reaction as it is polar aprotic and can solvate both the carbamate and the amine, facilitating the reaction.[6]
Safety and Handling
This compound and related compounds should be handled with care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.[1][11]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[1]
-
In case of Contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[1]
-
Skin: Wash off with soap and plenty of water.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[1]
Conclusion
This compound is a versatile and valuable reagent in organic synthesis. Its stability and controlled reactivity make it a safer alternative to isocyanates for the synthesis of substituted ureas and other carbamoyl-containing compounds. The protocols and information provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively and safely utilize this compound in their work. As with any chemical procedure, a thorough risk assessment should be conducted before commencing any experiment.
References
-
PubChem. Ethyl methyl(phenyl)carbamate. [Link]
-
PrepChem. Synthesis of N,N'-dimethyl-N'-phenylurea. [Link]
- Google Patents. Production process of phenyl carbamide and/or diphenyl carbamide.
-
Ataman Kimya. N,N'-DIMETHYLUREA. [Link]
-
Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
Wikipedia. Methyl carbamate. [Link]
-
ResearchGate. Synthesis of masked N‐isocyanate precursors. [Link]
-
Chemsrc. This compound | CAS#:2621-79-6. [Link]
-
PubChem. This compound. [Link]
-
Wikipedia. Polyurethane. [Link]
-
PubMed. Methyl N-phenyl carbamate synthesis from aniline and methyl formate: carbon recycling to chemical products. [Link]
- Google Patents.
-
Organic Syntheses. Methyl isocyanide. [Link]
-
ResearchGate. Sustainable Routes to Polyurethane Precursors. [Link]
- Google Patents.
- Google Patents.
- Google Patents.
-
National Institutes of Health. Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. [Link]
- Google Patents.
-
ResearchGate. Reaction of N-(tosylmethyl)ureas with NaCN: Synthetic and Mechanistic Aspects. [Link]
Sources
- 1. This compound | 2621-79-6 [chemicalbook.com]
- 2. This compound | 2621-79-6 [amp.chemicalbook.com]
- 3. This compound | CAS#:2621-79-6 | Chemsrc [chemsrc.com]
- 4. CN1440964A - Production process of phenyl carbamide and/or diphenyl carbamide - Google Patents [patents.google.com]
- 5. Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5925762A - Practical synthesis of urea derivatives - Google Patents [patents.google.com]
- 7. US4255350A - Process for preparing methyl isocyanate - Google Patents [patents.google.com]
- 8. MX168252B - PROCEDURE FOR THE PRODUCTION OF N-METHYL CARBAMATES - Google Patents [patents.google.com]
- 9. Methyl carbamate - Wikipedia [en.wikipedia.org]
- 10. CN85109417A - The preparation method of N-methylcarbamate - Google Patents [patents.google.com]
- 11. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols: N-Methyl-N-phenylurethane as a Versatile Building Block in Polymer Chemistry
Foreword: Reimagining Polyurethane Synthesis with N-Methyl-N-phenylurethane
For decades, the synthesis of polyurethanes has been dominated by the highly efficient but also hazardous isocyanate chemistry. This guide delves into the utility of this compound, a versatile and more stable precursor, as a cornerstone for modern, isocyanate-free polyurethane (NIPU) synthesis. By leveraging the principles of transurethanification and polycondensation, researchers can access a wide array of polyurethanes with tunable properties, suitable for applications ranging from high-performance elastomers to advanced coatings and adhesives.[1][2] This document provides not only the theoretical underpinnings but also detailed, field-proven protocols to empower researchers, scientists, and drug development professionals in harnessing the full potential of this valuable monomer.
Introduction to this compound: Properties and Significance
This compound, also known as ethyl N-methyl-N-phenylcarbamate, is an organic compound featuring a urethane linkage flanked by a methyl and a phenyl group attached to the nitrogen atom.[3] This substitution is key to its utility, as it imparts a unique combination of reactivity and stability.
Key Physicochemical Properties:
| Property | Value |
| CAS Number | 2621-79-6 |
| Molecular Formula | C10H13NO2 |
| Molecular Weight | 179.22 g/mol |
| Boiling Point | 243-244 °C |
| Density | 1.074 g/mL at 25 °C |
| Refractive Index | n20/D 1.515 |
The presence of the N-methyl and N-phenyl groups influences the compound's solubility, thermal stability, and reactivity, making it an invaluable component in the synthesis of novel polymeric materials.[3] Its primary role in polymer chemistry is as a precursor in non-isocyanate polyurethane (NIPU) synthesis, a greener and safer alternative to traditional polyurethane production.[1][2]
Synthesis and Purification of this compound
A reliable and high-purity source of the monomer is paramount for successful polymerization. While commercially available, understanding its synthesis provides deeper insight into its chemistry. A common laboratory-scale synthesis involves the reaction of N-methylaniline with an excess of diethyl carbonate.
Protocol 2.1: Synthesis of this compound
Materials:
-
N-methylaniline
-
Diethyl carbonate
-
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) or another suitable catalyst
-
Toluene (or another suitable high-boiling solvent)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N-methylaniline and a molar excess of diethyl carbonate in toluene.
-
Add a catalytic amount of TBD (e.g., 1 mol%).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent and excess diethyl carbonate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Causality Behind Experimental Choices:
-
Excess Diethyl Carbonate: Using an excess of diethyl carbonate drives the equilibrium towards the product side, maximizing the yield of the desired urethane.
-
Catalyst: TBD is an effective organocatalyst for this transesterification-like reaction, promoting the nucleophilic attack of the amine on the carbonate.
-
Reflux Conditions: The elevated temperature is necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate.
Polymerization via Transurethanification: A Gateway to Non-Isocyanate Polyurethanes
The core of utilizing this compound lies in the principle of transurethanification. In this reaction, the urethane group of the monomer reacts with a diol in the presence of a catalyst, eliminating ethanol and forming a new urethane linkage in the polymer backbone. This method avoids the use of toxic isocyanates.[6]
Logical Workflow for Polyurethane Synthesis
Caption: Workflow for polyurethane synthesis from this compound.
Protocol 3.1: Synthesis of a Linear Polyurethane from this compound and 1,6-Hexanediol
Materials:
-
This compound
-
1,6-Hexanediol
-
Dibutyltin dilaurate (DBTDL) or another suitable transesterification catalyst
-
High-boiling point solvent (e.g., diphenyl ether)
-
Methanol
-
Standard glassware for polymerization under vacuum
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet, charge equimolar amounts of this compound and 1,6-hexanediol.
-
Add a suitable solvent to create a manageable reaction viscosity.
-
Add a catalytic amount of DBTDL (e.g., 0.1 mol%).
-
Heat the mixture under a slow stream of nitrogen to a temperature of 150-180 °C.
-
As the reaction proceeds, ethanol will be generated and can be collected in a cooled trap.
-
After the initial evolution of ethanol ceases, gradually apply a vacuum to the system to drive the reaction to completion by removing the remaining ethanol.
-
Continue the reaction under vacuum for several hours until the desired viscosity or molecular weight is achieved.
-
Cool the reaction mixture and dissolve the resulting polymer in a suitable solvent like N,N-dimethylformamide (DMF).
-
Precipitate the polymer by pouring the solution into a non-solvent such as methanol.
-
Filter and dry the polymer under vacuum to a constant weight.
Self-Validating System:
-
Monitoring Ethanol Evolution: The amount of collected ethanol should correspond to the theoretical amount based on the stoichiometry of the reaction, providing a real-time measure of conversion.
-
Viscosity Increase: A noticeable increase in the viscosity of the reaction mixture is a qualitative indicator of polymer chain growth.
-
Spectroscopic Analysis: Post-synthesis characterization via NMR and FTIR will confirm the formation of the polyurethane backbone and the absence of starting materials.
Characterization of the Resulting Polyurethanes
Thorough characterization is essential to understand the structure-property relationships of the synthesized polymers.
Gel Permeation Chromatography (GPC)
GPC is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.
Typical GPC Parameters:
| Parameter | Value |
|---|---|
| Mobile Phase | N,N-Dimethylformamide (DMF) with 0.01 M LiBr |
| Columns | Polystyrene-divinylbenzene (PS-DVB) based |
| Detector | Refractive Index (RI) |
| Calibration | Polystyrene standards |
Source:[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the chemical structure of the polymer and confirming the formation of urethane linkages.[8][9]
Expected ¹H NMR Signals for a Polyurethane from this compound and an Aliphatic Diol:
-
Aromatic protons: ~7.0-7.5 ppm
-
-O-CH₂- protons (from diol): ~4.0-4.2 ppm
-
-N-CH₃ protons: ~2.9-3.1 ppm
-
Aliphatic protons of the diol backbone: ~1.3-1.7 ppm
Thermal Analysis (DSC and TGA)
Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer, providing insights into its amorphous or semi-crystalline nature.[10] Thermogravimetric Analysis (TGA) is employed to assess the thermal stability of the polymer by measuring its weight loss as a function of temperature.[10] Polyurethanes derived from N-substituted carbamates generally exhibit good thermal stability.[11]
Application Notes: Tailoring Polymer Properties
The versatility of this compound as a building block allows for the synthesis of polyurethanes with a wide range of properties by judiciously selecting the co-monomer (diol).
Influence of the Diol on Mechanical Properties
The choice of the diol significantly impacts the mechanical properties of the final polyurethane.[12]
| Diol Co-monomer | Expected Polymer Characteristics | Potential Applications |
| Short-chain aliphatic diols (e.g., 1,4-butanediol) | Rigid, high modulus, potentially crystalline | Hard plastics, structural components |
| Long-chain aliphatic diols (e.g., 1,10-decanediol) | Flexible, lower modulus, semi-crystalline | Elastomers, flexible tubing |
| Polyether or Polyester diols (e.g., PTMG, PCL) | Soft, elastomeric, low Tg | Soft-touch coatings, adhesives, sealants |
This table is a general guide; specific properties will depend on the final molecular weight and processing conditions.
Experimental Workflow for Property Tuning
Caption: Tuning polyurethane properties by varying the diol co-monomer.
Safety and Handling
While this compound is significantly less hazardous than isocyanates, standard laboratory safety precautions should always be observed.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood, especially during heating and distillation.
-
Handling: Avoid inhalation, ingestion, and skin contact. In case of contact, wash the affected area thoroughly with soap and water.
Conclusion
This compound is a highly valuable and versatile building block in modern polymer chemistry. Its stability and reactivity profile make it an excellent candidate for the synthesis of non-isocyanate polyurethanes through transurethanification and polycondensation reactions. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently explore the synthesis of novel polyurethanes with tailored properties for a wide range of applications, contributing to the development of safer and more sustainable polymer technologies.
References
-
1H NMR spectra of polyurethanes 2a and 2a′. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Chen, S., et al. (n.d.). High-performance thermoplastic polyurethane elastomers with enhanced mechanical properties prepared with chain extenders containing urea and carbamate moieties. Polymer Chemistry. Retrieved January 5, 2026, from [Link]
-
Kricheldorf, H. R., & Keul, H. (1991). Synthesis and thermal properties of [n]-polyurethanes. Macromolecular Chemistry and Physics, 192(8), 1781-1793. Retrieved January 5, 2026, from [Link]
-
Rokicki, G., et al. (2021). Recent Advances in Fabrication of Non-Isocyanate Polyurethane-Based Composite Materials. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]
-
Van der Wee, E., et al. (2021). Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction. ACS Omega. Retrieved January 5, 2026, from [Link]
-
Szewczyk, P., et al. (2021). Recent Advances in Fabrication of Non-Isocyanate Polyurethane-Based Composite Materials. ResearchGate. Retrieved January 5, 2026, from [Link]
-
PrepChem. (n.d.). Synthesis of phenyl urethane. Retrieved January 5, 2026, from [Link]
-
Kupka, V., et al. (2022). Furan–Urethane Monomers for Self-Healing Polyurethanes. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]
-
Fortman, D. J., et al. (2021). Synthesis of High-Tg Nonisocyanate Polyurethanes via Reactive Extrusion and Their Batch Foaming. ACS Publications. Retrieved January 5, 2026, from [Link]
-
Kricheldorf, H. R., & Hull, W. E. (1987). 15N NMR spectroscopy, 27. Spectroscopic characterization of polyurethanes and related compounds. Die Makromolekulare Chemie, 188(6), 1177-1190. Retrieved January 5, 2026, from [Link]
-
Wolosz, M., et al. (2021). Non-Isocyanate Aliphatic–Aromatic Poly(carbonate-urethane)s—An Insight into Transurethanization Reactions and Structure–Property Relationships. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]
-
Kim, S., et al. (2021). Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol- condensation of 5. The Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]
- Google Patents. (n.d.). CN101468960A - Process for preparing phenyl urethane.
-
PrepChem. (n.d.). Synthesis of ethyl N-phenylcarbamate. Retrieved January 5, 2026, from [Link]
-
Maisonneuve, L., et al. (2015). Renewable Non-Isocyanate Based Thermoplastic Polyurethanes via Polycondensation of Dimethyl Carbamate Monomers with Diols. ResearchGate. Retrieved January 5, 2026, from [Link]
-
Grignard, B., et al. (2019). Preparation of flexible biobased non-isocyanate polyurethane (NIPU) foams using the transurethanization approach. ResearchGate. Retrieved January 5, 2026, from [Link]
-
Salama, H. E., & Atef, M. (2020). Functional polyurethanes: fundamentals, synthesis, characterization and their applications. ResearchGate. Retrieved January 5, 2026, from [Link]
-
Fernandez-d'Arlas, B., et al. (2021). Preparation of High Molecular Weight Poly(urethane-urea)s Bearing Deactivated Diamines. Digital CSIC. Retrieved January 5, 2026, from [Link]
- Google Patents. (n.d.). MX168252B - PROCEDURE FOR THE PRODUCTION OF N-METHYL CARBAMATES.
-
Wikipedia. (n.d.). Polyurethane. Retrieved January 5, 2026, from [Link]
-
Wang, X., et al. (2004). A novel non-phosgene approach to the synthesis of methyl N-phenyl carbamate by a reaction of methanol with phenylurea. ResearchGate. Retrieved January 5, 2026, from [Link]
-
Van der Wee, E., et al. (2022). Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance. University of Twente Research Information. Retrieved January 5, 2026, from [Link]
-
McEwen, I., et al. (2012). Mass Spectrometry of Polyurethanes. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]
-
Mazurek, A. K., et al. (2022). A Brief Introduction to the Polyurethanes According to the Principles of Green Chemistry. MDPI. Retrieved January 5, 2026, from [Link]
-
Impact Analytical. (2019). GPC Analysis of Urethane and Acrylic Based Polymer. Regulations.gov. Retrieved January 5, 2026, from [Link]
-
Chemsrc. (n.d.). This compound | CAS#:2621-79-6. Retrieved January 5, 2026, from [Link]
-
Claremont Colleges. (n.d.). Modified N-heterocyclic Carbene Catalysts for Polyurethane Synthesis. Scholarship @ Claremont. Retrieved January 5, 2026, from [Link]
-
ChemBK. (n.d.). This compound. Retrieved January 5, 2026, from [Link]
-
Członka, S., et al. (2018). Polyurethane cationomers synthesised with 4,4′-methylenebis(phenyl isocyanate), polyoxyethylene glycol and N -methyl diethanolamine. ResearchGate. Retrieved January 5, 2026, from [Link]
-
ChemWhat. (n.d.). This compound CAS#: 2621-79-6. Retrieved January 5, 2026, from [Link]
- Google Patents. (n.d.). EP3162834A1 - Method for producing polycarbonate diol, polycarbonate diol and polyurethane using same.
Sources
- 1. Recent Advances in Fabrication of Non-Isocyanate Polyurethane-Based Composite Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound CAS#: 2621-79-6 [amp.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. chemwhat.com [chemwhat.com]
- 6. researchgate.net [researchgate.net]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. High-performance thermoplastic polyurethane elastomers with enhanced mechanical properties prepared with chain extenders containing urea and carbamate moieties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of N-Methyl-N-phenylurethane
Introduction: The Significance of N-Methyl-N-phenylurethane
This compound is an organic compound of significant interest in synthetic chemistry and materials science.[1] Its structure, featuring both methyl and phenyl groups attached to a urethane backbone, imparts unique solubility, reactivity, and stability.[1] This makes it a valuable intermediate and building block for the synthesis of a variety of more complex molecules and polymers, including pharmaceuticals, agrochemicals, and specialized coatings and adhesives.[1][2] The ability to efficiently and selectively synthesize this compound is therefore of considerable importance to researchers and professionals in drug development and materials science.
This comprehensive guide provides a detailed overview of the primary synthetic routes to this compound, complete with reaction conditions, catalytic systems, and step-by-step protocols. The causality behind experimental choices is elucidated to provide a deeper understanding of the underlying chemical principles.
Synthetic Strategies: A Comparative Overview
Several synthetic pathways have been developed for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions or byproducts. The most prominent methods include:
-
Reaction of N-Methylaniline with a Chloroformate: A direct and high-yielding approach.
-
Reaction of Phenyl Isocyanate with Methanol: A common method in urethane chemistry, often requiring catalysis.
-
From Phenylurea and Methanol: A non-phosgene route that is gaining attention for its improved safety profile.
-
One-Pot Synthesis from Aniline, Urea, and Methanol: An efficient variation of the phenylurea route.
The following sections will delve into the specifics of each of these synthetic strategies, providing both theoretical understanding and practical guidance.
Method 1: Synthesis from N-Methylaniline and Ethyl Chloroformate
This is a robust and high-yielding method for the synthesis of this compound. The reaction proceeds via the nucleophilic attack of the secondary amine, N-methylaniline, on the electrophilic carbonyl carbon of ethyl chloroformate. A base, typically a tertiary amine like triethylamine, is used to scavenge the hydrochloric acid byproduct.
Reaction Mechanism
The reaction follows a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of N-methylaniline attacks the carbonyl carbon of ethyl chloroformate, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion, which is subsequently neutralized by the triethylamine base.
Diagram of the Reaction Workflow
Caption: A step-by-step workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from a procedure with a reported yield of 88%.[3]
Materials:
-
N-methylaniline
-
Triethylamine
-
Ethyl chloroformate
-
Dichloromethane (DCM)
-
2 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve N-methylaniline (30 g, 0.28 mol) in dichloromethane (100 mL).
-
Add triethylamine (45 mL, 0.33 mol) to the solution and stir for 20 minutes at room temperature.
-
Cool the reaction mixture in an ice bath.
-
Slowly add ethyl chloroformate (32 mL, 0.33 mol) to the stirred solution over 25 minutes, ensuring the internal temperature remains below 25 °C.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
-
Pour the reaction mixture into water (400 mL) and acidify with 2 M HCl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (700 mL).
-
Separate the organic layer and wash it with brine (400 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound.
Method 2: Synthesis from Phenyl Isocyanate and Methanol
The reaction between an isocyanate and an alcohol is the cornerstone of polyurethane chemistry and a direct route to urethanes.[4] This reaction can proceed without a catalyst, but it is often accelerated by the use of catalysts to improve reaction rates and selectivity.[4]
Reaction Mechanism and Catalysis
The reaction mechanism involves the nucleophilic attack of the oxygen atom of the alcohol on the electrophilic carbon atom of the isocyanate group. This forms a urethane linkage.
Catalysts play a crucial role in this reaction. They can function in two primary ways:
-
Base Catalysis: Tertiary amines and other basic catalysts activate the alcohol by forming a hydrogen-bonded complex, making the alcohol a more potent nucleophile.[4]
-
Lewis Acid Catalysis: Organometallic compounds, such as dibutyltin dilaurate, act as Lewis acids, coordinating to the oxygen or nitrogen of the isocyanate group, thereby increasing its electrophilicity.
Diagram of Catalytic Cycles
Caption: Catalytic cycles for urethane formation.
Potential Side Reactions
Several side reactions can occur, particularly in the presence of impurities like water or at elevated temperatures. These include:
-
Reaction with Water: Phenyl isocyanate can react with water to form an unstable carbamic acid, which then decomposes to aniline and carbon dioxide. The aniline can further react with another molecule of phenyl isocyanate to form N,N'-diphenylurea.
-
Allophanate Formation: The urethane product can react with excess phenyl isocyanate to form an allophanate. This is more prevalent at higher temperatures.
Protocol Considerations
General Procedure Outline:
-
Dissolve phenyl isocyanate in a dry, inert solvent (e.g., toluene, THF).
-
If using a catalyst, add it to the isocyanate solution.
-
Slowly add a stoichiometric amount of methanol to the reaction mixture, maintaining temperature control.
-
Monitor the reaction progress by techniques such as IR spectroscopy (disappearance of the isocyanate peak at ~2270 cm⁻¹) or chromatography.
-
Upon completion, the solvent can be removed under reduced pressure. Purification may be necessary to remove any side products.
Method 3: Synthesis from Phenylurea and Methanol
This method represents a "non-phosgene" route to this compound, which is advantageous from a safety and environmental perspective. The reaction involves the methanolysis of phenylurea.
Reaction Conditions and Catalysts
The reaction between phenylurea and methanol can proceed without a catalyst but is significantly enhanced by the presence of one.[5]
-
Basic Catalysts: Basic catalysts have been shown to greatly enhance the yield of the desired urethane product.[5]
-
Acidic Catalysts: In contrast, acidic catalysts tend to promote the formation of aniline and methyl carbamate as byproducts.[5]
-
Metal Oxides: Certain metal oxides, such as lead(II) oxide (PbO) and zinc oxide (ZnO), have been found to be effective catalysts for this transformation.[6] For instance, with a methanol-pretreated PbO catalyst, a 95.21% conversion of phenylurea and 84.75% selectivity for methyl N-phenyl carbamate were achieved at 140°C after 4 hours.[6]
The reaction mechanism is proposed to be an addition-elimination process.[5][7]
Protocol Outline from Phenylurea and Methanol
Based on the literature, a representative protocol can be outlined as follows:
Materials:
-
Phenylurea
-
Methanol
-
Catalyst (e.g., PbO, ZnO, or a suitable basic catalyst)
-
High-pressure reactor or sealed reaction vessel
-
Inert atmosphere (e.g., nitrogen)
Procedure:
-
Charge a high-pressure reactor with phenylurea, methanol, and the chosen catalyst.
-
Seal the reactor and purge with an inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 140-180 °C) with stirring.
-
Maintain the reaction at temperature for the specified time (e.g., 4-7 hours).
-
After cooling, vent the reactor and collect the reaction mixture.
-
The product can be isolated and purified using standard techniques such as filtration to remove the catalyst, followed by distillation or recrystallization.
Method 4: One-Pot Synthesis from Aniline, Urea, and Methanol
This approach is an efficient variation of the phenylurea route, starting from more readily available precursors. The reaction is typically catalyzed by modified zeolites.
Catalytic System and Reaction Conditions
It has been demonstrated that KNO₃ modified zeolite HY is an effective catalyst for this one-pot synthesis.[8] Under optimal conditions, this system can achieve a 93.1% aniline conversion with an 82.6% selectivity for methyl N-phenyl carbamate.[8]
A possible catalytic mechanism involves the activation of the urea's carbonyl group by the zeolite surface, followed by reaction with aniline and methanol to form the desired product.[8]
Comparative Data on Reaction Conditions and Catalysts
| Synthetic Route | Key Reactants | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| From N-Methylaniline | N-Methylaniline, Ethyl Chloroformate | Triethylamine (base) | Dichloromethane | <25 to RT | 88 | [3] |
| From Phenyl Isocyanate | Phenyl Isocyanate, Methanol | Tertiary Amines, Organometallics | Inert Solvents | Variable | Variable | [4] |
| From Phenylurea | Phenylurea, Methanol | PbO (pre-treated) | Methanol (reagent) | 140 | ~81 (selectivity 84.75%) | [6] |
| One-Pot Synthesis | Aniline, Urea, Methanol | KNO₃/Zeolite HY | Methanol (reagent) | Optimized | ~77 (selectivity 82.6%) | [8] |
Conclusion
The synthesis of this compound can be accomplished through several effective methods. The choice of a particular route will be guided by factors such as the availability and cost of starting materials, scale of the reaction, and considerations regarding safety and waste disposal. The reaction of N-methylaniline with ethyl chloroformate offers a high-yielding and straightforward laboratory-scale synthesis. For larger-scale and more environmentally benign processes, the routes starting from phenylurea or the one-pot synthesis from aniline and urea present promising alternatives, particularly with the ongoing development of efficient catalytic systems. A thorough understanding of the reaction mechanisms and the influence of catalysts and reaction conditions is paramount for the successful and optimized synthesis of this valuable chemical intermediate.
References
- CANCER RESEARCH TECHNOLOGY LIMITED; MCGONAGLE, Alison E.; JORDAN, Allan M.; WASZKOWYCZ, Bohdan; HUTTON, Colin P.; WADDELL, Ian D.; HITCHIN, James R.; SMITH, Kate M.; HAMILTON, Niall M. WO2016/97749, 2016, A1.
-
Computational Insights in DNA Methylation: Catalytic and Mechanistic Elucidations. ChemRxiv. Cambridge: Cambridge Open Engage; 2021. Available from: [Link]
- Wang, X., Yan, S., Li, Z., & Peng, S. (2004). A novel non-phosgene approach to the synthesis of methyl N-phenyl carbamate by a reaction of methanol with phenylurea.
-
Experimental and Theoretical Study of Cyclic Amine Catalysed Urethane Formation. MDPI. Available from: [Link]
-
Proposed reaction scheme of methanol with phenylurea. ResearchGate. Available from: [Link]
-
Synthesis of Methyl N-Phenyl Carbamate from Aniline and Dimethyl Carbonate over Supported Zirconia Catalyst. Scite.ai. Available from: [Link]
- Process for preparing phenyl urethane. Google Patents.
-
This compound | CAS#:2621-79-6. Chemsrc. Available from: [Link]
- Qin, F., Wang, J., Dong, W. S., Peng, S. Y., & Li, Q. F. (2005). One pot synthesis of methyl N-phenyl carbamate from aniline, urea and methanol.
-
This compound. ChemBK. Available from: [Link]
-
Sustainable Routes to Polyurethane Precursors. ResearchGate. Available from: [Link]
-
Phenyl isocyanate – Knowledge and References. Taylor & Francis. Available from: [Link]
-
Mechanistic Investigation of Site-specific DNA Methylating Agents Targeting Breast Cancer Cells. PubMed. Available from: [Link]
-
Modified N-heterocyclic Carbene Catalysts for Polyurethane Synthesis. Scholarship @ Claremont. Available from: [Link]
-
Zinc oxide catalyzed solvent-free synthesis of phenyl isocyanate with methyl N-phenyl carbamate. ResearchGate. Available from: [Link]
-
A new non-phosgene route for synthesis of methyl N-phenyl carbamate from phenylurea and methanol. ResearchGate. Available from: [Link]
-
Ethyl methyl(phenyl)carbamate | C10H13NO2. PubChem. Available from: [Link]
-
The reaction mechanism of phenylethanolamine N-methyltransferase: a density functional theory study. PubMed. Available from: [Link]
-
The Reaction Mechanism of Phenylethanolamine N-Methyltransferase: A Density Functional Theory Study. PMC. Available from: [Link]
-
Study of methylation reactions of 2-phenylquinazoline-4-tion with “soft” and “hard” methylation agents and determination. E3S Web of Conferences. Available from: [Link]
Sources
- 1. This compound | 2621-79-6 [chemicalbook.com]
- 2. This compound CAS#: 2621-79-6 [amp.chemicalbook.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: The Carbamoylation of Amines using N-Methyl-N-phenylurethane
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the reaction between N-Methyl-N-phenylurethane and various amines. This reaction serves as a robust and efficient method for the synthesis of N,N'- and N,N,N'-substituted ureas, which are crucial structural motifs in pharmaceuticals, agrochemicals, and materials science. We will explore the underlying reaction mechanism, provide detailed, field-proven laboratory protocols, and discuss the scope and optimization of this valuable transformation. The methodologies presented herein are designed to be self-validating, offering researchers a reliable pathway to complex urea derivatives under mild and controlled conditions.
Introduction: this compound as a Carbamoylating Agent
The synthesis of substituted ureas is a cornerstone of modern organic chemistry. Traditionally, their preparation involves hazardous reagents like phosgene or moisture-sensitive isocyanates.[1] this compound emerges as a superior alternative—a stable, crystalline solid that acts as an efficient carbamoylating agent. It allows for the transfer of the CH3(Ph)N-C(O)- group to a nucleophilic amine, providing a direct and safer route to unsymmetrical ureas.
The significance of this method lies in its operational simplicity, mild reaction conditions, and broad substrate scope. Phenyl carbamates, in general, have been demonstrated to be excellent intermediates for generating ureas in high yield by simply treating them with an amine in a suitable solvent at ambient temperatures.[2] This guide will focus specifically on this compound to detail its application in this valuable synthetic transformation.
Reaction Principle and Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the reactant amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the this compound. This leads to the formation of a transient tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the phenoxide ion, a relatively stable leaving group. A final proton transfer step yields the desired substituted urea and phenol as the byproduct.
The use of a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), is highly effective as it can stabilize the charged intermediate without protonating the nucleophilic amine, thereby facilitating the reaction.[2]
Caption: Reaction Mechanism of this compound with a Primary Amine.
Experimental Protocols
Application Note 1: General Protocol for the Synthesis of N,N'-Disubstituted and N,N,N'-Trisubstituted Ureas
This protocol is adapted from established methods for reacting phenyl carbamates with amines and is broadly applicable to a range of primary and secondary amines.[2]
3.1.1 Materials and Equipment
-
Reagents:
-
This compound (CAS: 2621-79-6)
-
Amine of interest (aliphatic or aromatic, primary or secondary)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
-
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Magnetic stir plate
-
Septum and nitrogen inlet (optional, for highly sensitive substrates)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Analytical balance
-
Thin Layer Chromatography (TLC) apparatus
-
3.1.2 Step-by-Step Methodology
Caption: General Experimental Workflow for Urea Synthesis.
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMSO (approx. 0.5 M concentration).
-
Amine Addition: To the stirring solution, add the desired amine (1.0 to 1.1 equivalents) at ambient temperature (20-25°C). For amines supplied as hydrochloride salts, neutralize them in situ with one equivalent of a non-nucleophilic base (e.g., triethylamine) prior to addition, or use an aqueous base like 10N NaOH if the reaction is tolerant to water.[2]
-
Reaction Monitoring: Allow the reaction to stir at ambient temperature. The reaction is typically rapid, especially with aliphatic amines (often complete within 15-60 minutes).[2] Monitor the consumption of the starting materials by TLC (a typical eluent system is 30-50% ethyl acetate in hexanes).
-
Workup: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing deionized water (approx. 10 volumes relative to DMSO).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 volumes). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine to remove residual DMSO and water. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure urea derivative.
3.1.3 Causality and Experimental Choices
-
Why DMSO? DMSO is a polar aprotic solvent that effectively solvates the reactants and the charged tetrahedral intermediate without interfering with the nucleophilicity of the amine. Its high boiling point also allows for heating if required for less reactive amines.
-
Stoichiometry: A slight excess of the amine (1.1 eq.) can be used to ensure complete consumption of the more valuable carbamate starting material.
-
Ambient Temperature: The high reactivity of the phenyl carbamate with most amines allows the reaction to proceed efficiently at room temperature, which minimizes side reactions and simplifies the procedure.[2]
Application Note 2: Substrate Scope and Reaction Optimization
The protocol is robust, but reaction times and yields can vary depending on the nucleophilicity and steric hindrance of the amine.
3.2.1 Influence of Amine Structure
-
Aliphatic vs. Aromatic Amines: Aliphatic amines are generally more nucleophilic and react much faster (often < 1 hour) than aromatic amines like aniline. Reactions with aromatic amines may require gentle heating (e.g., 60-85°C) and longer reaction times to achieve high conversion.[2]
-
Primary vs. Secondary Amines: Both primary and secondary amines are excellent substrates, leading to N,N'-disubstituted and N,N,N'-trisubstituted ureas, respectively.[2]
-
Steric Hindrance: Highly hindered amines (e.g., t-butylamine) will react more slowly. In these cases, extending the reaction time or moderate heating may be necessary.
3.2.2 Data Presentation: Representative Reactions
The following table summarizes expected outcomes for the reaction of this compound with various amines under the general protocol.
| Entry | Amine Substrate | Amine Type | Conditions | Approx. Time | Expected Yield |
| 1 | Benzylamine | Primary, Aliphatic | 25°C, DMSO | < 1 h | >90% |
| 2 | Dibutylamine | Secondary, Aliphatic | 25°C, DMSO | < 30 min | >95%[2] |
| 3 | Aniline | Primary, Aromatic | 85°C, DMSO | 2-4 h | ~85%[2] |
| 4 | Morpholine | Secondary, Cyclic | 25°C, DMSO | < 1 h | >90% |
Safety and Handling
-
This compound: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[3] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Amines: Many amines are corrosive, flammable, and toxic. Consult the Safety Data Sheet (SDS) for each specific amine before use.
-
DMSO: Can enhance the absorption of chemicals through the skin. Always wear gloves when handling.
Conclusion
The reaction of this compound with amines is a highly efficient, versatile, and practical method for the synthesis of substituted ureas. Its operational simplicity, reliance on a stable carbamate precursor, and mild reaction conditions make it an attractive alternative to traditional methods employing hazardous reagents. The protocols and insights provided in this guide offer researchers a reliable foundation for accessing a wide array of complex urea-containing molecules for applications in drug discovery and materials science.
References
- 1. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]
- 2. US5925762A - Practical synthesis of urea derivatives - Google Patents [patents.google.com]
- 3. Ethyl methyl(phenyl)carbamate | C10H13NO2 | CID 75802 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of N-Methyl-N-phenylurethane from Aniline: An Application Note for Synthetic Chemistry Professionals
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of N-Methyl-N-phenylurethane, a valuable intermediate in organic synthesis, starting from aniline. The procedure is presented as a two-step process: the N-methylation of aniline to yield N-methylaniline, followed by the reaction with ethyl chloroformate to form the target urethane. This guide emphasizes the causality behind experimental choices, robust safety protocols, and thorough analytical characterization, designed to meet the rigorous standards of researchers, scientists, and professionals in drug development.
Introduction and Significance
This compound, also known as ethyl methyl(phenyl)carbamate, is an organic compound of significant interest in synthetic chemistry.[1] Its structure, featuring a urethane linkage with both methyl and phenyl substituents on the nitrogen atom, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The urethane functional group is a key structural motif in a wide array of biologically active compounds and polymers.[2] This document outlines a reliable and reproducible laboratory-scale procedure for its preparation from readily available aniline, providing insights into reaction mechanisms, safety considerations, and purification strategies.
Strategic Overview of the Synthesis
The conversion of aniline to this compound is most effectively achieved through a two-step synthetic sequence. This strategy allows for a controlled introduction of the N-methyl and the carbamate moieties, minimizing the formation of undesired byproducts.
Step 1: N-Methylation of Aniline. Aniline is first methylated to produce the intermediate, N-methylaniline. Several reagents can accomplish this transformation, including dimethyl sulfate and methyl iodide.[3][4] This protocol will detail the use of dimethyl sulfate, a potent and efficient methylating agent.
Step 2: Urethane Formation. The secondary amine, N-methylaniline, is then reacted with an appropriate chloroformate, such as ethyl chloroformate, to form the desired this compound. This reaction is a classic example of nucleophilic acyl substitution at the carbonyl carbon of the chloroformate.
The overall workflow is depicted below:
Caption: Overall workflow for the synthesis of this compound from aniline.
Mechanistic Insights
N-Methylation of Aniline
The N-methylation of aniline with dimethyl sulfate proceeds via a nucleophilic substitution reaction (SN2). The nitrogen atom of the aniline, being a nucleophile, attacks one of the methyl groups of dimethyl sulfate. A base, such as sodium hydroxide, is crucial in this step to neutralize the sulfuric acid byproduct, which would otherwise protonate the aniline, rendering it non-nucleophilic.
A potential side reaction is the over-methylation of N-methylaniline to form N,N-dimethylaniline. Controlling the stoichiometry of the reactants and the reaction temperature is key to maximizing the yield of the desired monosubstituted product.[5]
Urethane Formation
The reaction between N-methylaniline and ethyl chloroformate is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of N-methylaniline attacks the electrophilic carbonyl carbon of ethyl chloroformate. This is followed by the expulsion of the chloride ion as a leaving group. A base, such as triethylamine or pyridine, is typically added to scavenge the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the N-methylaniline starting material.[6]
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Aniline | Reagent | Sigma-Aldrich | Freshly distilled before use. |
| Dimethyl Sulfate | ≥99% | Sigma-Aldrich | EXTREMELY TOXIC & CARCINOGENIC . Handle with extreme caution. |
| Sodium Hydroxide | Pellets | Fisher Scientific | --- |
| Dichloromethane (DCM) | ACS Grade | VWR | --- |
| N-Methylaniline | ≥98% | Sigma-Aldrich | For Step 2, if not synthesized. |
| Ethyl Chloroformate | ≥97% | Alfa Aesar | TOXIC & CORROSIVE . Handle in a fume hood. |
| Triethylamine | ≥99% | Sigma-Aldrich | Freshly distilled. |
| Diethyl Ether | ACS Grade | Fisher Scientific | --- |
| Anhydrous Magnesium Sulfate | Granular | Acros Organics | --- |
| Hydrochloric Acid (2M) | Aqueous | J.T. Baker | --- |
| Saturated Sodium Bicarbonate | Aqueous | --- | Prepared in-house. |
| Brine | Aqueous | --- | Prepared in-house. |
Step 1: Synthesis of N-Methylaniline
WARNING: Dimethyl sulfate is a potent carcinogen and is highly toxic.[7][8] All operations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty nitrile or neoprene gloves.[9]
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add aniline (93.1 g, 1.0 mol) and water (200 mL).
-
Cool the mixture to below 10°C in an ice-water bath.
-
Slowly add dimethyl sulfate (126.1 g, 1.0 mol) dropwise from the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 10°C.
-
After the addition is complete, continue stirring the mixture at the same temperature for 1 hour.
-
Prepare a solution of sodium hydroxide (80 g, 2.0 mol) in 200 mL of water and cool it in an ice bath.
-
Slowly add the cold sodium hydroxide solution to the reaction mixture, maintaining the temperature below 20°C.
-
Once the addition is complete, stop cooling and stir the mixture at room temperature for an additional 2 hours.
-
Transfer the mixture to a separatory funnel. Separate the upper organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 100 mL).
-
Combine the organic layers, wash with water (100 mL), and then with brine (100 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product is a mixture of N-methylaniline and N,N-dimethylaniline. Purify by fractional distillation under reduced pressure to obtain pure N-methylaniline (b.p. 196°C). The typical yield is 60-70%.
Step 2: Synthesis of this compound
WARNING: Ethyl chloroformate is toxic, corrosive, and a lachrymator. This procedure must be conducted in a well-ventilated chemical fume hood.
-
In a 250 mL three-necked round-bottom flask fitted with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve N-methylaniline (10.7 g, 0.1 mol) and triethylamine (12.1 g, 0.12 mol) in 100 mL of anhydrous dichloromethane.
-
Cool the solution to 0°C using an ice bath.
-
Add ethyl chloroformate (12.0 g, 0.11 mol) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5°C. A white precipitate of triethylamine hydrochloride will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding 50 mL of water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 2M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation (b.p. 243-244 °C) to yield this compound as a colorless to pale yellow liquid.[10][11] The expected yield is typically high, around 85-95%.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃NO₂ | [12] |
| Molecular Weight | 179.22 g/mol | [12] |
| Appearance | Colorless to pale yellow liquid | [13] |
| Boiling Point | 243-244 °C (lit.) | [10][11] |
| Density | 1.074 g/mL at 25 °C (lit.) | [10][11] |
| Refractive Index (n20/D) | 1.515 (lit.) | [10][11] |
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.40-7.20 (m, 5H, Ar-H), 4.15 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 3.30 (s, 3H, N-CH₃), 1.25 (t, J=7.1 Hz, 3H, -OCH₂CH₃).
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~155.0 (C=O), 142.0 (Ar-C), 129.0 (Ar-CH), 127.0 (Ar-CH), 126.0 (Ar-CH), 62.0 (-OCH₂), 38.0 (N-CH₃), 14.5 (-CH₃). Note: Approximate chemical shifts are provided; actual values should be determined experimentally.
IR (neat, cm⁻¹): ~2980 (C-H stretch), 1700 (C=O, urethane stretch), 1600, 1500 (C=C, aromatic stretch), 1250 (C-N stretch), 1050 (C-O stretch).
Safety and Handling
A thorough risk assessment must be conducted before commencing any experimental work.
-
Aniline: Toxic and readily absorbed through the skin. It is a suspected carcinogen.
-
Dimethyl Sulfate: EXTREMELY HAZARDOUS . It is a probable human carcinogen, highly toxic, and corrosive.[8] Exposure can have delayed effects.[8] Always use in a fume hood with appropriate PPE. Have an ammonia solution available for decontamination of spills.
-
Ethyl Chloroformate: Toxic, corrosive, and causes severe burns. It is a lachrymator. Handle exclusively in a fume hood.[14]
-
General Precautions: Use of a chemical fume hood is mandatory for all steps. Wear safety glasses, a lab coat, and appropriate chemical-resistant gloves at all times. Ensure emergency eyewash stations and safety showers are accessible.
Conclusion
This application note details a robust and well-documented two-step procedure for the synthesis of this compound from aniline. By carefully controlling reaction conditions and adhering to strict safety protocols, researchers can reliably produce this valuable synthetic intermediate with high purity and yield. The provided analytical data serves as a benchmark for product characterization, ensuring the quality of the final compound for subsequent applications in research and development.
References
- 1. calibrechem.com [calibrechem.com]
- 2. ynu.repo.nii.ac.jp [ynu.repo.nii.ac.jp]
- 3. echemi.com [echemi.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. N-Methylaniline synthesis - chemicalbook [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. LCSS: DIMETHYL SULFATE [web.stanford.edu]
- 8. Dimethyl sulfate-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 9. aarti-industries.com [aarti-industries.com]
- 10. chembk.com [chembk.com]
- 11. This compound | 2621-79-6 [chemicalbook.com]
- 12. This compound CAS#: 2621-79-6 [amp.chemicalbook.com]
- 13. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]
- 14. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of N-Methyl-N-phenylurethane in Materials Science
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the multifaceted role of N-Methyl-N-phenylurethane in materials science. This document delves into the fundamental properties, synthesis, and diverse applications of this versatile compound, with a focus on its function as a blocked isocyanate for the controlled synthesis of advanced polymeric materials.
Introduction to this compound
This compound, also known as Ethyl N-methyl-N-phenylcarbamate, is an organic compound featuring a urethane linkage with both a methyl and a phenyl group attached to the nitrogen atom.[1][2] This unique substitution pattern significantly influences its chemical reactivity, solubility, and thermal stability, making it a valuable building block in the synthesis of a wide range of polymers.[3] Its primary role in materials science is as a "blocked" or "masked" isocyanate, a thermally reversible protecting group for highly reactive isocyanate functionalities.[4] This allows for the formulation of stable, one-component systems that can be cured on demand with the application of heat, offering significant advantages in processing and application over conventional two-component systems.[5]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application.
| Property | Value | Reference |
| CAS Number | 2621-79-6 | [2] |
| Molecular Formula | C₁₀H₁₃NO₂ | [2] |
| Molecular Weight | 179.22 g/mol | [2] |
| Boiling Point | 243-244 °C (lit.) | [2] |
| Density | 1.074 g/mL at 25 °C (lit.) | [2] |
| Refractive Index (n20/D) | 1.515 (lit.) | [2] |
The Chemistry of Blocked Isocyanates: The Deblocking Mechanism
The utility of this compound as a blocked isocyanate stems from the thermally reversible nature of the urethane bond formed between N-methylaniline and an isocyanate group.[6] Upon heating, the urethane linkage cleaves, regenerating the highly reactive isocyanate and the blocking agent, N-methylaniline. This "deblocking" process is an equilibrium reaction, and the liberated isocyanate is then free to react with other active hydrogen-containing compounds, such as polyols or amines, to form a stable polymer network.[7]
The kinetics of this deblocking reaction can be studied using techniques such as hot-stage FT-IR spectroscopy, which allows for the monitoring of the disappearance of the urethane peak and the appearance of the isocyanate peak as a function of temperature and time.[6] The rate of deblocking for N-methylaniline-blocked aromatic polyisocyanates has been observed to be higher than that of their monomeric diisocyanate counterparts.[6]
Catalysts can be employed to lower the deblocking temperature and accelerate the curing process. Organotin compounds, such as dibutyltin dilaurate (DBTDL), and tertiary amines, like 1,4-diazabicyclo[2.2.2]octane (DABCO), are effective catalysts for both the deblocking of the isocyanate and the subsequent urethane formation reaction.[10]
Synthesis of this compound
This compound can be synthesized through several routes. A common laboratory-scale synthesis involves the reaction of N-methylaniline with an excess of a chloroformate, such as ethyl chloroformate, in the presence of a base to neutralize the liberated hydrochloric acid. Another approach is the palladium-catalyzed intermolecular amidation of aryl chlorides.[11] For industrial-scale production, greener synthesis routes are being explored, such as the one-pot synthesis from aniline, urea, and methanol, which proceeds through a phenylurea intermediate.[12] Additionally, the synthesis from aniline and methyl formate has been reported as an efficient method.
Diagram: Synthesis of this compound
Caption: General reaction scheme for the synthesis of this compound.
Applications in Materials Science
The ability of this compound to act as a stable precursor to reactive isocyanates makes it a valuable component in a variety of material science applications.
One-Component Polyurethane Coatings, Adhesives, and Sealants
One of the primary applications of this compound is in the formulation of one-component (1K) polyurethane systems.[5] In these formulations, a polyol and the blocked isocyanate are pre-mixed and remain stable at ambient temperatures. Upon heating, the this compound deblocks, releasing the isocyanate which then reacts with the polyol to form a crosslinked polyurethane network. This offers significant advantages over two-component (2K) systems, including extended pot life, simplified application, and reduced waste.[4]
Protocol: Formulation of a One-Component Thermosetting Polyurethane Coating
Objective: To prepare a stable, one-component polyurethane coating formulation that cures upon heating.
Materials:
-
Polyol (e.g., a polyester or polyether polyol with a hydroxyl value of 150-200 mg KOH/g)
-
This compound (as the blocked isocyanate)
-
Catalyst (e.g., Dibutyltin dilaurate - DBTDL)
-
Solvent (e.g., a mixture of xylene and methyl ethyl ketone)
-
Flow and leveling agents
-
Substrate for coating (e.g., steel panels)
Procedure:
-
Preparation of the Polyol Solution: In a clean, dry reaction vessel, dissolve the polyol in the solvent mixture to achieve a solids content of 60-70%.
-
Addition of Blocked Isocyanate: While stirring, slowly add the this compound to the polyol solution. The amount of blocked isocyanate should be calculated to achieve a desired NCO:OH ratio, typically ranging from 1.0:1 to 1.1:1.
-
Incorporation of Additives: Add the flow and leveling agents to the mixture and continue stirring until a homogenous solution is obtained.
-
Catalyst Addition: Just prior to application, add the DBTDL catalyst to the formulation. The catalyst concentration is typically in the range of 0.01-0.1% based on the total solids content.
-
Application: Apply the coating to the substrate using a suitable method (e.g., spray, dip, or brush coating) to achieve the desired film thickness.
-
Curing: Place the coated substrate in an oven and cure at a temperature sufficient to induce deblocking and subsequent urethane formation (e.g., 160-180 °C) for a specified time (e.g., 20-30 minutes).
Causality Behind Experimental Choices:
-
The choice of polyol will determine the final properties of the coating (e.g., flexibility, hardness, chemical resistance).
-
The NCO:OH ratio is critical for achieving optimal crosslinking density and performance. An excess of isocyanate can lead to a more brittle film, while a deficiency will result in incomplete curing.
-
The catalyst is essential for accelerating the curing reaction at the desired temperature, reducing the overall curing time.
Crosslinking Agent for Epoxy Resins
This compound can also be utilized as a latent crosslinking agent for epoxy resins, leading to the formation of polyurethane-epoxy hybrid materials.[13][14] In these systems, the deblocked isocyanate reacts with hydroxyl groups present on the epoxy resin backbone or with hydroxyl groups generated from the ring-opening of the epoxide by a suitable curing agent. This results in a material with a unique combination of properties, often exhibiting improved toughness and flexibility compared to unmodified epoxy resins.[8]
Protocol: Preparation of a Polyurethane-Modified Epoxy Resin
Objective: To prepare a toughened epoxy resin by incorporating a polyurethane network formed in-situ.
Materials:
-
Bisphenol A based epoxy resin (e.g., DGEBA)
-
This compound
-
Amine curing agent for epoxy resin (e.g., isophorone diamine)
-
Catalyst for deblocking (e.g., DBTDL)
Procedure:
-
Blending: In a suitable mixing vessel, thoroughly blend the epoxy resin and this compound at room temperature.
-
Addition of Curing Agent: Add the stoichiometric amount of the amine curing agent to the epoxy/blocked isocyanate blend and mix until homogeneous.
-
Catalyst Incorporation: Add the deblocking catalyst to the mixture.
-
Casting and Curing: Pour the mixture into a mold and cure in a staged heating process. For example, an initial cure at a lower temperature (e.g., 80-100 °C) to initiate the epoxy-amine reaction, followed by a post-cure at a higher temperature (e.g., 150-170 °C) to facilitate the deblocking of the isocyanate and the subsequent urethane formation.
Diagram: Polyurethane-Epoxy Hybrid Network Formation
Caption: Schematic representation of the formation of a polyurethane-epoxy hybrid material.
Potential Applications in Drug Delivery Systems
The biocompatibility and tunable biodegradability of polyurethanes have led to their extensive investigation for controlled drug delivery applications.[15][16] this compound, as a precursor for forming polyurethane networks, holds potential in this field, particularly in the fabrication of micro- and nanoparticles for drug encapsulation.
Concept: Polyurethane Microcapsules for Controlled Release
Polyurethane microcapsules can be synthesized via interfacial polymerization, where a di- or polyisocyanate is reacted with a di- or polyamine or polyol at the interface of an oil-in-water emulsion.[17][18] By using a blocked isocyanate like this compound in the oil phase, the polymerization can be triggered by temperature, allowing for better control over the encapsulation process and the formation of the microcapsule shell. This approach could be particularly useful for encapsulating temperature-sensitive drugs.
Protocol: Conceptual Framework for Polyurethane Microparticle Synthesis for Drug Delivery
Objective: To encapsulate a model drug within polyurethane microparticles using a temperature-triggered interfacial polymerization method.
Materials:
-
This compound (as the blocked isocyanate)
-
A biocompatible polyol (e.g., polyethylene glycol)
-
A model drug (hydrophobic)
-
An aqueous solution of a surfactant (e.g., polyvinyl alcohol)
-
A catalyst for deblocking and urethane formation
Conceptual Procedure:
-
Oil Phase Preparation: Dissolve the model drug, this compound, and the catalyst in a suitable organic solvent.
-
Emulsification: Add the oil phase to the aqueous surfactant solution and homogenize to form a stable oil-in-water emulsion.
-
Interfacial Polymerization: Heat the emulsion to the deblocking temperature of the this compound. The liberated isocyanate will react with the polyol at the oil-water interface, forming a polyurethane shell around the oil droplets, thus encapsulating the drug.
-
Isolation and Purification: The resulting microparticles can be isolated by centrifugation, washed to remove unreacted monomers and surfactant, and then dried.
Relevance to Drug Development Professionals: The carbamate linkage, which is central to the structure of this compound and the resulting polyurethanes, is also a key functional group in many pharmaceutical compounds and prodrugs.[14][19] The stability and enzymatic lability of carbamates can be tuned to control drug release. While this compound itself is not a therapeutic agent, the polyurethanes derived from it can be designed to be biodegradable, releasing the encapsulated drug over a sustained period.[20]
Conclusion
This compound is a versatile and valuable compound in materials science, primarily due to its role as a thermally activated source of isocyanate. Its application in one-component polyurethane systems for coatings, adhesives, and sealants offers significant processing advantages. Furthermore, its use as a crosslinking agent for other polymer systems, such as epoxies, opens up avenues for creating novel hybrid materials with enhanced properties. While its direct application in drug delivery is still an emerging area, the principles of polyurethane chemistry and the biocompatibility of these polymers suggest a promising future for this compound in the development of advanced drug delivery vehicles. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to explore and innovate with this remarkable molecule.
References
-
Blocking and Deblocking of Diisocyanate to Synthesize Polyurethanes. PMC. [Link]
-
Synthesis and studies on forward and reverse reactions of phenol-blocked polyisocyanates: an insight into blocked isocyanates. RSC Publishing. [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]
-
Blocked isocyanates as alternative curing agents for epoxy-polyurethane resins based on modified vegetable oils. Polimery. [Link]
-
Synthesis and Deblocking Investigations of Phenol Blocked Aliphatic Isocyanates and Their Application in the Development of Epoxy-Polyurethane Films. Asian Journal of Chemistry. [Link]
-
Blocked Polyurethane Systems. PURIN. [Link]
-
Polyurethane-based microcapsules containing reactive isocyanate compounds: Study on preparation procedure and solvent replacement. ResearchGate. [Link]
-
Non-Isocyanate Polyurethane Soft Nanoparticles Obtained by Surfactant-Assisted Interfacial Polymerization. Langmuir. [Link]
-
Methyl N-phenyl carbamate synthesis over Zn/Al/Ce mixed oxide derived from hydrotalcite-like precursors. RSC Publishing. [Link]
-
exploring blocked isocyanate epoxy toughening agents in composite materials. BDMAEE. [Link]
-
Methyl N-phenyl carbamate synthesis over Zn/Al/Ce mixed oxide derived from hydrotalcite-like precursors. NIH. [Link]
-
The state-of-art polyurethane nanoparticles for drug delivery applications. Frontiers. [Link]
-
Synthesis of Methyl N-phenylcarbamate Derivatives by Xphos Pd G2 Catalyzed Intermolecular Amidation Reaction. Bentham Science Publishers. [Link]
-
Non-Isocyanate Polyurethane Soft Nanoparticles Obtained by Surfactant-Assisted Interfacial Polymerization. ResearchGate. [Link]
-
Non-isocyanate polyurethane/epoxy hybrid materials with different and controlled architectures prepared from a CO2-sourced monomer and epoxy via an environmentally-friendly route. RSC Publishing. [Link]
-
Methyl N-phenyl carbamate synthesis from aniline and methyl formate: carbon recycling to chemical products. PubMed. [Link]
- Blocked Isocyanates and Their Use in Coating Compositions.
-
Controlling the Synthesis of Polyurea Microcapsules and the Encapsulation of Active Diisocyanate Compounds. MDPI. [Link]
- BLOCKED ISOCYANATE POLYURETHANE COMPOSITIONS USING A NEW BLOCKING AGENT, METHOD OF MANUFACTURE AND USES THEREOF.
-
Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. RSC Publishing. [Link]
-
Anionic Blocked Isocyanate-Containing Urethane Prepolymer Dispersions for Coating Applications. Polymers for Advanced Technologies. [Link]
-
Urethane Surface Coatings – Blocked Isocyanates. Tri-iso. [Link]
-
Reaction Path of One-Pot Synthesis of Methyl N-Phenyl Carbamate from Aniline, Urea, and Methanol. Industrial & Engineering Chemistry Research. [Link]
-
Thermal Analysis and Degradation Kinetics of Dextran and Highly Substituted Dextran Acetates. Journal of Macromolecular Science, Part A. [Link]
- Catalyst for low temperature cure of blocked isocyanates.
-
Studies on the effect of catalysis on the deblocking and cure of blocked polyisocyanates based on waste polystyrene. ResearchGate. [Link]
-
Novel Polyurethane Matrix Systems Reveal a Particular Sustained Release Behavior Studied by Imaging and Computational Modeling. PubMed. [Link]
-
Effect of isocyanate structure on deblocking and cure reaction of N-methylaniline-blocked diisocyanates and polyisocyanates. ResearchGate. [Link]
-
Thermal Decomposition Kinetics of Polyurethane Adhesive. Acta Physico-Chimica Sinica. [Link]
-
8 – Polyurethanes for controlled drug delivery. ResearchGate. [Link]
-
Sustained Release Drug Delivery Applications of Polyurethanes. PMC. [Link]
-
All About Blocked Polyurethane Coatings. Dongsen Chemicals. [Link]
-
Effect of Urethane Crosslinking by Blocked Isocyanates with Pyrazole-Based Blocking Agents on Rheological and Mechanical Performance of Clearcoats. MDPI. [Link]
-
New thermal deblocking characterisation method of aqueous blocked polyurethane. ResearchGate. [Link]
-
Thermal Decomposition Kinetics of Polyurethane Adhesive. Acta Physico-Chimica Sinica. [Link]
-
Thermal decomposition kinetics of polyurethane adhesive. ResearchGate. [Link]
-
Particles from preformed polymers as carriers for drug delivery. PMC. [Link]
-
This compound. Chemsrc. [Link]
- One-component polyurethane type adhesive, and use thereof.
-
One-Component Polyurethane Adhesives Consist of Isocyanate-Containing. Scribd. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound CAS#: 2621-79-6 [amp.chemicalbook.com]
- 3. This compound | 2621-79-6 [chemicalbook.com]
- 4. puringlobal.com [puringlobal.com]
- 5. US5410011A - One-component polyurethane type adhesive, and use thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01776B [pubs.rsc.org]
- 8. bdmaee.net [bdmaee.net]
- 9. doxuchem.com [doxuchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benthamdirect.com [benthamdirect.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. expresspolymlett.com [expresspolymlett.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | The state-of-art polyurethane nanoparticles for drug delivery applications [frontiersin.org]
- 16. WO2019046679A1 - Method for deblocking a blocked isocyanate and method of making a polyurethane - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. asianpubs.org [asianpubs.org]
- 20. scilit.com [scilit.com]
Foreword: The Role of N-Methyl-N-phenylurethane in Modern Chemistry
An in-depth guide to the standard operating procedures for N-Methyl-N-phenylurethane, designed for researchers, scientists, and professionals in drug development and materials science.
This compound, also known as Ethyl N-methyl-N-phenylcarbamate, is an organic compound that serves as a crucial building block in synthetic and materials chemistry.[1][2] Its unique structure, featuring both methyl and phenyl groups attached to a urethane backbone, imparts specific solubility, reactivity, and stability characteristics.[1][2] These properties make it a valuable intermediate in the synthesis of complex molecules and a key monomer in the development of advanced polymers, coatings, adhesives, and sealants.[1][2][3] Understanding its properties and handling requirements is paramount for its safe and effective use in a laboratory or industrial setting. This document provides a comprehensive guide to its chemical properties, synthesis, handling, and safety protocols, grounded in established scientific principles.
Section 1: Chemical & Physical Properties
A thorough understanding of a chemical's properties is the foundation of its safe and effective application. This compound is a well-characterized compound with the following key attributes.
| Property | Value | Reference(s) |
| CAS Number | 2621-79-6 | [1][2][3][4][5] |
| Molecular Formula | C₁₀H₁₃NO₂ | [1][2][3][4][5] |
| Molecular Weight | 179.22 g/mol | [1][2][3][4][5] |
| Appearance | Colorless to almost white needles or powder | [6] |
| Density | 1.074 g/mL at 25 °C | [1][2][3][5] |
| Melting Point | 242-244 °C | [1][2][3][4][5] |
| Boiling Point | 243-244 °C | [1][2][3][5] |
| Flash Point | >110 °C (>230 °F) | [2][3][5] |
| Refractive Index (n²⁰/D) | 1.515 | [1][2][3][5] |
| Solubility | Moderately soluble in organic solvents like ethanol and ether; less soluble in water. | [7] |
Section 2: Health, Safety, and Risk Management
This compound is classified as a hazardous substance and requires careful handling to mitigate risks. The primary hazards are associated with its irritant properties and potential harm upon exposure.
2.1 Hazard Identification and Classification
-
GHS Hazard Statements:
-
EU Risk Phrases (Legacy):
2.2 Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure. The following diagram outlines the minimum required PPE for handling this chemical.
Sources
- 1. This compound | 2621-79-6 [chemicalbook.com]
- 2. This compound CAS#: 2621-79-6 [amp.chemicalbook.com]
- 3. This compound | 2621-79-6 [amp.chemicalbook.com]
- 4. This compound | CAS#:2621-79-6 | Chemsrc [chemsrc.com]
- 5. chembk.com [chembk.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. CAS 101-99-5: N-Phenylurethane | CymitQuimica [cymitquimica.com]
The Versatile Reactant: A Guide to the Applications of N-Methyl-N-phenylurethane in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding N-Methyl-N-phenylurethane
This compound, also known as Ethyl N-methyl-N-phenylcarbamate, is an organic compound featuring a urethane linkage with both methyl and phenyl substituents on the nitrogen atom.[1][2][3] This unique structure imparts a balance of reactivity and stability, making it a valuable tool in the chemist's arsenal.[1] Its primary applications stem from its role as a precursor in polymerization and cross-linking reactions, and its ability to undergo specific chemical transformations under controlled conditions.[1][2]
Physicochemical Properties
A thorough understanding of a reactant's physical and chemical properties is paramount for its effective and safe use.
| Property | Value | Reference |
| CAS Number | 2621-79-6 | [2][3] |
| Molecular Formula | C₁₀H₁₃NO₂ | [3][4] |
| Molecular Weight | 179.22 g/mol | [3] |
| Appearance | White solid | [2] |
| Melting Point | 242-244 °C | [2] |
| Boiling Point | 243-244 °C | [2] |
| Density | 1.074 g/mL at 25 °C | [2] |
Core Application: Thermal Decomposition for the Generation of N-Methylaniline
One of the most well-documented reactions of this compound is its thermal decomposition. When subjected to elevated temperatures, it quantitatively decomposes to yield N-methylaniline, carbon dioxide, and ethylene.[5] This reaction provides a clean and efficient route to N-methylaniline, a valuable intermediate in the synthesis of various dyes, agrochemicals, and pharmaceuticals.
The reaction is understood to proceed through a unimolecular elimination mechanism, akin to the pyrolysis of acetates and xanthates.[5] The cyclic transition state involves the transfer of a hydrogen atom from the ethyl group to the carbonyl oxygen, leading to the concerted cleavage of the C-O and C-N bonds.
Experimental Workflow: Thermal Decomposition
Caption: Conceptual workflow for polyurethane synthesis using a urethane-containing monomer.
The Urethane Moiety as a Protecting Group for Amines
The carbamate functionality, of which the urethane is a key example, is a cornerstone of amine protection strategy in organic synthesis. [7]By converting a nucleophilic amine to a less reactive carbamate, chemists can perform reactions on other parts of a molecule without interference from the amino group. [7] While this compound itself is a stable molecule, the principles of its formation and cleavage can be applied to the protection and deprotection of amines. The stability of the N-phenylcarbamate group can be tuned by the choice of the alcohol component.
General Strategy for Amine Protection and Deprotection
Sources
- 1. This compound | 2621-79-6 [chemicalbook.com]
- 2. This compound CAS#: 2621-79-6 [amp.chemicalbook.com]
- 3. chemwhat.com [chemwhat.com]
- 4. This compound | CAS#:2621-79-6 | Chemsrc [chemsrc.com]
- 5. researchgate.net [researchgate.net]
- 6. Polyurethane - Wikipedia [en.wikipedia.org]
- 7. Protective Groups [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: N-Methyl-N-phenylurethane Synthesis
Welcome to the comprehensive technical support guide for the synthesis of N-Methyl-N-phenylurethane. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during this synthesis. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: There are two primary, reliable methods for the synthesis of this compound:
-
Route A: Acylation of N-methylaniline. This is a widely used method involving the reaction of N-methylaniline with an acylating agent like ethyl chloroformate in the presence of a base.[1][2]
-
Route B: N-methylation of N-phenylurethane. This route starts with the more readily available N-phenylurethane, which is then methylated using a suitable methylating agent.
Q2: I am seeing a significant amount of a white, insoluble precipitate in my reaction. What is it likely to be?
A2: A common byproduct in urethane synthesis is the formation of ureas. In the context of N-phenylurethane synthesis, this precipitate is often N,N'-diphenylurea.[3] This can arise from the reaction of any unreacted aniline starting material with phenyl isocyanate, which can be formed in situ under certain conditions.
Q3: My final product has a yellowish tint that is difficult to remove. What could be the cause?
A3: A yellowish discoloration can be due to several factors, including the presence of unreacted N-methylaniline, which is prone to air oxidation, or trace impurities from starting materials.[4] Inadequate purification or prolonged exposure to heat and light can also contribute to color formation.
Q4: What is the role of the base in the synthesis of this compound from N-methylaniline?
A4: The base plays a crucial role in scavenging the acidic byproduct (HCl) formed during the reaction between N-methylaniline and ethyl chloroformate. Common bases include tertiary amines like triethylamine or pyridine. The choice of base can influence the reaction rate and the profile of side products.[5]
Troubleshooting Guide
This section provides a detailed breakdown of common issues, their probable causes, and actionable solutions.
Issue 1: Low Yield of this compound
A low yield can be a frustrating outcome. The following troubleshooting workflow can help you diagnose and resolve the issue.
Caption: Troubleshooting workflow for low yield.
Detailed Breakdown:
| Potential Cause | Explanation | Suggested Actions |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, low temperature, or impure reagents. | - Verify Reagent Purity: Ensure N-methylaniline and ethyl chloroformate are of high purity. N-methylaniline can oxidize over time.[4]- Check Stoichiometry: Use a slight excess of the acylating agent (ethyl chloroformate).- Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction time or temperature incrementally. |
| Side Reactions | The formation of byproducts consumes starting materials and complicates purification. | - Identify Byproducts: Use analytical techniques like GC-MS or NMR to identify the major impurities.[6]- Control Temperature: Many side reactions are accelerated at higher temperatures. Maintain a consistent and appropriate reaction temperature. |
| Loss During Purification | The product may be lost during aqueous workup or column chromatography. | - Optimize Extraction: Ensure the pH of the aqueous phase is appropriate to keep the product in the organic layer. Multiple extractions with a suitable solvent are recommended.- Refine Chromatography: Select an appropriate solvent system for column chromatography to ensure good separation from impurities. |
| Product Degradation | This compound can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[6][7] | - Mild Workup Conditions: Use mild acids or bases for washing and neutralization steps. Avoid prolonged exposure to harsh conditions. |
Issue 2: Formation of Significant Byproducts
The presence of impurities can significantly impact the quality and usability of your final product. Understanding their origin is key to prevention.
Caption: Common byproducts in this compound synthesis.
Detailed Breakdown:
| Byproduct | Formation Mechanism | Prevention & Removal |
| N,N'-Diphenylurea | This can form if aniline is present as an impurity in the N-methylaniline starting material. Aniline can react with phenyl isocyanate (which can form from the decomposition of the urethane product or from side reactions of the chloroformate).[3] | - Use High-Purity N-methylaniline: Ensure your starting material is free from aniline contamination.- Removal: N,N'-Diphenylurea is often poorly soluble and can sometimes be removed by filtration. Recrystallization of the final product can also be effective. |
| N,N-Dimethylaniline | If the N-methylation of aniline is used to prepare the starting material, N,N-dimethylaniline can be a common byproduct.[8][9] | - Purify N-methylaniline: If you are preparing your own N-methylaniline, ensure it is thoroughly purified before use.- Removal: Careful column chromatography can separate this compound from any urethanes derived from N,N-dimethylaniline. |
| Over-acylated or Ring-Substituted Products | Under harsh conditions, further reactions on the aromatic ring or other parts of the molecule can occur. | - Mild Reaction Conditions: Avoid excessively high temperatures and highly reactive catalysts.- Control Stoichiometry: Use a controlled amount of the acylating agent. |
Experimental Protocols
Protocol 1: Synthesis of this compound from N-methylaniline
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
-
N-methylaniline
-
Ethyl chloroformate
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (or another suitable aprotic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methylaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add ethyl chloroformate (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Purity Assessment by HPLC
This is a general method for assessing the purity of the final product.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid or another suitable modifier).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Sample Preparation: Prepare a solution of the sample in the mobile phase (e.g., 1 mg/mL).
Procedure:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the sample solution.
-
Run the gradient and record the chromatogram.
-
The purity can be estimated by the relative peak area of the main product.
References
- Jiang, Y. (2007). Synthesis process of N-chloromethyl-N-phenyl amino formyl chloride. CN101066887A.
-
PrepChem.com. (n.d.). Synthesis of N-(phenyl)carbamyl chloride. Retrieved from [Link]
-
Wikipedia. (2024). Polyurethane. Retrieved from [Link]
- Usami, T., et al. (2004). Phenylurethane compounds and methods for producing same, asymmetric urea compounds and methods for producing same, barbituric acid derivative, and diazo thermal recording material containing the derivative. US6720421B2.
- Li, Q., et al. (2009). Process for preparing phenyl urethane. CN101468960A.
-
PubChem. (n.d.). Ethyl methyl(phenyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound | CAS#:2621-79-6. Retrieved from [Link]
- Hervés, P., et al. (2002). Synthesis and reactivity of phenyl- N -methyl- N -thiobenzoylcarbamate in basic media. Journal of Chemical Research, 2002(1), 28-29.
- Wolska, A., et al. (2020). Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. MOST Wiedzy.
- Selva, M., et al. (2002). A novel non-phosgene approach to the synthesis of methyl N-phenyl carbamate by a reaction of methanol with phenylurea.
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). N-Methylaniline. National Center for Biotechnology Information. Retrieved from [Link]
- Koyama, K., et al. (1974). Synthesis of n-methylaniline. US3819709A.
-
ChemWhat. (n.d.). This compound CAS#: 2621-79-6. Retrieved from [Link]
-
NIOSH. (1994). MERCAPTANS, METHYL-, ETHYL-, and n-BUTYL- 2542. Centers for Disease Control and Prevention. Retrieved from [Link]
Sources
- 1. This compound | CAS#:2621-79-6 | Chemsrc [chemsrc.com]
- 2. This compound | 2621-79-6 [chemicalbook.com]
- 3. CN101468960A - Process for preparing phenyl urethane - Google Patents [patents.google.com]
- 4. N-Methylaniline | C7H9N | CID 7515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US6720421B2 - Phenylurethane compounds and methods for producing same, asymmetric urea compounds and methods for producing same, barbituric acid derivative, and diazo thermal recording material containing the derivative - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Polyurethane - Wikipedia [en.wikipedia.org]
- 8. N-Methylaniline synthesis - chemicalbook [chemicalbook.com]
- 9. US3819709A - Synthesis of n-methylaniline - Google Patents [patents.google.com]
Technical Support Center: Degradation Pathways of N-Methyl-N-phenylurethane
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of N-Methyl-N-phenylurethane (CAS: 2621-79-6). This guide provides in-depth technical information, troubleshooting advice, and detailed experimental protocols to support your research in this area.
Introduction
This compound, also known as ethyl N-methyl-N-phenylcarbamate, is a molecule of interest in various fields, including organic synthesis and materials science. Understanding its stability and degradation pathways under different environmental stressors is crucial for predicting its fate, identifying potential degradants, and ensuring the integrity of related formulations. This guide is structured in a question-and-answer format to directly address common challenges and queries encountered during experimental studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Fundamental Degradation Pathways
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to three primary degradation pathways: thermal degradation, hydrolysis, and photodegradation. The urethane linkage is the most reactive site in the molecule and is the primary target of these degradation processes.
-
Thermal Degradation: When subjected to elevated temperatures, this compound primarily undergoes a unimolecular elimination reaction.[1]
-
Hydrolysis: The ester linkage of the carbamate is susceptible to cleavage by water, a process that can be catalyzed by acidic or basic conditions.
-
Photodegradation: As an aromatic urethane, this compound can absorb UV radiation, leading to photo-oxidative degradation and molecular rearrangements.[2][3][4]
Q2: What are the expected degradation products from each pathway?
A2: The degradation products will vary depending on the pathway:
-
Thermal Degradation: The primary products are N-methylaniline, carbon dioxide, and ethylene.[1] An alternative pathway, though less favored for this specific structure, could involve the formation of methyl isocyanate and aniline.
-
Hydrolysis: Under aqueous conditions, this compound will hydrolyze to form N-methylaniline, ethanol, and carbon dioxide.
-
Photodegradation: This is a more complex process that can yield a variety of products. Initial steps involve the formation of radical species, followed by photo-Fries rearrangement and photo-oxidation. Expected products can include N-methylaniline, as well as various substituted anilines and phenolic compounds resulting from rearrangement and oxidation of the phenyl ring.[2][4]
Section 2: Troubleshooting Experimental Issues
Q3: I am not observing any degradation of this compound under my initial stress conditions. What should I do?
A3: If you are not seeing degradation, consider the following troubleshooting steps:
-
Increase Stressor Intensity:
-
Thermal: Gradually increase the temperature in 10-20°C increments. Ensure the temperature does not exceed the boiling point of your solvent if in solution.
-
Hydrolytic: Increase the concentration of your acid or base (e.g., from 0.1 N to 1 N HCl or NaOH). You can also increase the temperature of the hydrolytic study.
-
Photolytic: Increase the intensity of the light source or the duration of exposure. Ensure your light source emits at a wavelength absorbed by the compound (typically in the UV range for aromatic compounds).
-
-
Check Your Analytical Method:
-
Sensitivity: Your analytical method (e.g., HPLC-UV) may not be sensitive enough to detect low levels of degradants. Consider using a more sensitive detector like a mass spectrometer (MS).
-
Chromatography: Your degradants might be co-eluting with the parent peak or with solvent fronts. Adjust your mobile phase composition, gradient, or column chemistry to improve separation.
-
-
Sample Matrix Effects: If your sample is in a complex matrix, other components might be protecting the this compound from degradation. Consider studying the degradation in a simpler solvent system first.
Q4: My chromatogram shows several unexpected peaks after degradation. How can I identify them?
A4: The appearance of multiple peaks is common in degradation studies. Here’s how to approach their identification:
-
Mass Spectrometry (MS): The most powerful tool for identifying unknown peaks is liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). The mass-to-charge ratio (m/z) of the peaks will provide the molecular weight of the degradants, and fragmentation patterns can help elucidate their structures.
-
Forced Degradation of Suspected Products: If you hypothesize the identity of a degradation product (e.g., N-methylaniline), obtain a standard of that compound and run it under the same chromatographic conditions. Spiking your degraded sample with the standard can help confirm its presence.
-
Review the Literature: Look for studies on the degradation of similar carbamate or urethane compounds. The degradation pathways are often conserved, which can provide clues to the identity of your unknown peaks.
Q5: The peak shape of my parent compound is poor after stress testing. What could be the cause?
A5: Poor peak shape (e.g., tailing, fronting, or splitting) can be caused by several factors:
-
Column Overload: Your sample may be too concentrated. Try diluting your sample before injection.
-
Column Degradation: The stress conditions (e.g., extreme pH) might have damaged your HPLC column. Try running a standard on a new column to see if the peak shape improves.
-
Co-elution: A degradant may be co-eluting with the parent peak. As mentioned in Q4, optimizing your chromatography is key.
-
Sample Solvent and Mobile Phase Mismatch: A significant mismatch between the solvent your sample is dissolved in and the mobile phase can lead to poor peak shape. If possible, dissolve your sample in the initial mobile phase.
Experimental Protocols
Protocol 1: Thermal Degradation Study
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Stress Condition: Place the vial in a calibrated oven at a starting temperature of 150°C.
-
Time Points: Remove vials at predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Sample Analysis:
-
Allow the vial to cool to room temperature.
-
Dissolve the contents in a known volume of a suitable solvent (e.g., acetonitrile or methanol).
-
Analyze the sample by HPLC-UV or GC-MS to quantify the remaining parent compound and identify degradation products.
-
Protocol 2: Hydrolytic Degradation Study (Basic Conditions)
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile or methanol (e.g., 1 mg/mL).
-
Stress Condition:
-
In a sealed vial, mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH.
-
Place the vial in a water bath maintained at 60°C.
-
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the sample.
-
Sample Quenching and Analysis:
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 N HCl.
-
Dilute the neutralized sample with the mobile phase to an appropriate concentration for analysis.
-
Analyze by HPLC-UV or LC-MS.
-
Protocol 3: Photodegradation Study
-
Sample Preparation: Prepare a solution of this compound in a photolytically transparent solvent (e.g., acetonitrile or water) at a concentration of approximately 0.1 mg/mL.
-
Stress Condition:
-
Place the solution in a quartz cuvette or a UV-transparent vial.
-
Expose the sample to a controlled UV light source (e.g., a xenon lamp in a photostability chamber) with a defined wavelength and intensity.
-
Simultaneously, prepare a control sample wrapped in aluminum foil and place it alongside the exposed sample to monitor for any thermal degradation.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 4, 8, 12, 24 hours).
-
Sample Analysis: Analyze the samples directly by HPLC-UV or LC-MS.
Data Presentation
Table 1: Summary of Degradation Products of this compound
| Degradation Pathway | Major Degradation Products |
| Thermal | N-methylaniline, Carbon Dioxide, Ethylene |
| Hydrolysis (Basic) | N-methylaniline, Ethanol, Carbonate |
| Photodegradation | N-methylaniline, Photo-Fries rearrangement products, Oxidized aromatic species |
Visualization of Degradation Pathways
Thermal Degradation Pathway
Caption: Hydrolysis of this compound.
Photodegradation Pathway
Caption: General photodegradation scheme for this compound.
References
- Ando, M., et al. (1998). Mechanism of photodegradation of polyurethanes. Journal of Photochemistry and Photobiology A: Chemistry, 116(2), 147-155.
-
Hoyle, C. E., & Kim, K. J. (1987). Photodegradation of Segmented Polyurethanes Based on Aromatic Diisocyanates. DTIC. [Link]
- MacMillan, J. H., & Labes, M. M. (1979). Basic hydrolysis of methyl carbamates to amines: p-(trans-4-Heptylcyclohexyl) aniline. Molecular Crystals and Liquid Crystals, 55(1), 61-64.
-
Dyer, E., & Wright, G. C. (1959). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Journal of the American Chemical Society, 81(9), 2138-2143. [Link]
- Sklenickova, K., et al. (2020). Biodegradability and ecotoxicity of polyurethane foams: A review. Critical Reviews in Environmental Science and Technology, 50(18), 1871-1906.
Sources
Technical Support Center: Enhancing N-Methyl-N-phenylurethane Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of N-Methyl-N-phenylurethane. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental challenges. We will move beyond simple procedural steps to explore the underlying chemical principles that govern the success of this synthesis.
Section 1: Reaction Fundamentals & Core Mechanism
Q1: What is the primary and most reliable method for synthesizing this compound?
The most common and generally high-yielding laboratory synthesis involves the reaction of N-methylaniline with an appropriate chloroformate, such as ethyl chloroformate.[1] This reaction is typically carried out in the presence of a tertiary amine base, like triethylamine, to neutralize the hydrochloric acid byproduct.
The overall reaction is as follows:
N-methylaniline + Ethyl Chloroformate → this compound + Triethylamine Hydrochloride
This method is favored for its reliability and relatively straightforward execution, with reported yields as high as 88% under optimized conditions.[1]
Q2: Can you illustrate the reaction mechanism for the formation of this compound?
Certainly. The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of N-methylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ethyl chloroformate. The tertiary amine base plays a crucial role in deprotonating the intermediate, driving the reaction to completion and neutralizing the HCl formed.
Caption: Reaction mechanism for this compound synthesis.
Section 2: Troubleshooting Low Yields and Impurities
Q3: My reaction yield is consistently low. What are the most common culprits I should investigate first?
Low yield is a frequent challenge that can almost always be traced back to a few key areas: reagent and solvent quality, suboptimal reaction conditions, or competing side reactions.[2] A systematic approach is the most effective way to diagnose the issue.
Below is a logical workflow to guide your troubleshooting efforts.
Caption: Systematic workflow for troubleshooting low reaction yields.
Q4: How critical is water content in my reagents and solvent? What side reactions can it cause?
The presence of water is one of the most significant factors leading to reduced yields in urethane synthesis.[3] Chloroformates are highly susceptible to hydrolysis, and any isocyanate intermediates that might form are also water-sensitive.
Primary Side Reaction with Water: If ethyl chloroformate reacts with water, it hydrolyzes to ethanol and HCl, generating carbon dioxide. More critically, in broader urethane synthesis involving isocyanates, water reacts with the isocyanate to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide.[4] This newly formed amine can then react with another molecule of the starting material to form an undesired urea byproduct (e.g., N,N'-diphenylurea), which can be difficult to separate from the desired urethane product.[5]
Mitigation Strategy:
-
Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents. Dichloromethane is a common choice.[1][6]
-
Dry Glassware: Ensure all glassware is oven-dried or flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.[2]
-
Azeotropic Removal: In some related syntheses, solvents like toluene are used to azeotropically remove water from the reaction mixture.[7]
-
Moisture Scavengers: For extremely sensitive reactions, the addition of a moisture scavenger before the main reaction can be beneficial.[8]
Q5: My crude product analysis shows multiple spots on TLC and complex NMR signals. What are the likely impurities?
Besides the urea byproducts mentioned above, other impurities can arise from suboptimal conditions:
-
Unreacted Starting Materials: Incomplete reactions will leave N-methylaniline and potentially ethyl chloroformate.
-
Allophanates and Biurets: These can form from the reaction of the urethane product with excess isocyanate (if formed in situ) or under high temperatures. These species are known to be thermally labile and can contribute to product degradation.[5]
-
Over-alkylation/Side reactions with the base: While less common with triethylamine, stronger bases or different substrates could lead to other side reactions.
To confirm the identity of these byproducts, techniques like LC-MS are invaluable for identifying the molecular weights of the impurities.
Section 3: Optimizing Key Reaction Parameters
Q6: What is the ideal temperature profile for this synthesis?
Temperature control is critical for minimizing side reactions.[9]
-
Addition Phase: The addition of ethyl chloroformate to the solution of N-methylaniline and triethylamine should be performed at a reduced temperature, typically with ice bath cooling (0-5 °C), to keep the initial exothermic reaction under control. One established protocol recommends maintaining the temperature below 25 °C during this phase.[1]
-
Reaction Phase: After the addition is complete, the reaction is often allowed to warm to room temperature and stirred for several hours or overnight to ensure it proceeds to completion.[1]
Exceeding this temperature range, especially going above 110 °C, significantly increases the likelihood of side reactions, which will lower the yield and complicate purification.[9]
Q7: How does my choice of solvent affect the reaction?
The solvent plays a multifaceted role, influencing reactant solubility, reaction rate, and even the reaction mechanism itself.[10][11] For the synthesis of this compound, a polar aprotic solvent is generally preferred.[6]
| Solvent | Key Characteristics & Considerations |
| Dichloromethane (DCM) | Excellent solubility for reactants. Volatile (boiling point ~40°C), making for easy removal post-reaction. A common and effective choice.[1][6] |
| Tetrahydrofuran (THF) | Good solvent for urethanes. Higher boiling point than DCM. Must be anhydrous as it can contain peroxides and water.[10] |
| Acetonitrile (ACN) | Polar aprotic solvent. Can be effective, but its influence on the reaction rate should be considered.[12] |
| N,N-Dimethylformamide (DMF) | High boiling point and excellent solvency. However, it can be difficult to remove and may participate in side reactions under certain conditions.[13] |
The polarity of the solvent can stabilize or destabilize transition states, thus accelerating or inhibiting the reaction rate.[11][14] Therefore, consistency in solvent choice and quality is key to reproducible results.
Q8: What is the role of triethylamine, and can I substitute it?
Triethylamine acts as an acid scavenger. It neutralizes the HCl generated during the reaction, preventing it from protonating the N-methylaniline starting material. Protonated N-methylaniline is not nucleophilic and will not react, effectively halting the synthesis.
While other tertiary amine bases like N-methylmorpholine or diisopropylethylamine (DIPEA) can be used, triethylamine is the most common due to its efficacy, cost, and appropriate basicity for this reaction.[1][15] Using a base that is too strong could promote unwanted side reactions. A slight excess of the base (e.g., 1.1 to 1.2 equivalents) is typically used to ensure complete neutralization.[1]
Section 4: High-Yield Experimental Protocol & Purification
Q9: Can you provide a detailed, step-by-step protocol for a high-yield synthesis of this compound?
This protocol is based on established procedures and is designed to maximize yield and purity.[1]
Materials & Reagents:
-
N-methylaniline (1.0 eq)
-
Ethyl chloroformate (1.1 - 1.2 eq)
-
Triethylamine (1.1 - 1.2 eq), distilled
-
Anhydrous Dichloromethane (DCM)
-
2 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-methylaniline (1.0 eq) and anhydrous dichloromethane.
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 15-20 minutes under a nitrogen atmosphere.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Chloroformate Addition: Add ethyl chloroformate (1.1 eq) dropwise via the dropping funnel over 25-30 minutes. Crucially, maintain the internal temperature below 25 °C throughout the addition. [1]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight.
-
Quenching & Work-up:
-
Pour the reaction mixture into water.
-
Acidify the aqueous layer with 2 M HCl to a pH of ~2 to remove any unreacted amine and triethylamine.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate or DCM.
-
Wash the separated organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[1]
-
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification (if necessary): The resulting crude product is often of high purity. If further purification is needed, column chromatography on silica gel or trituration with a solvent like diethyl ether can be employed.[16] The expected yield should be in the range of 85-90%.
References
- Vertex AI Search Result on the effect of polar solvents on the synthesis of poly(urethane–urea–siloxane)s.
- ChemicalBook entry for this compound synthesis, detailing a specific protocol.
- Imenpol blog post on common solvents in the polyurethane industry.
- ACS Publications article on solvent effects in polyurethane cure.
- ResearchGate article on the effect of solvent interactions on the properties of polyurethane films.
- ChemicalBook entry for this compound, providing properties and context.
- Google Patents entry US6720421B2, discussing temperature effects on phenylurethane synthesis.
- Synlett article on the efficient demethylation of N,N-dimethylanilines with phenyl chloroform
- Wikipedia article on Polyurethane, discussing raw m
- PrepChem.
- ResearchGate article on side reactions in the form
- ECHEMI forum discussion on problems with polyurethane synthesis, highlighting the issue of w
- Benchchem troubleshooting guide for low yield in chemical synthesis.
- Sabtech Machine article on common issues and solutions for polyurethane foam production.
- Green View Technology article on polyurethane c
- Aleader Tire article on problems and solutions in polyurethane foam production.
- PCI Magazine article on troubleshooting metal-c
- ChemicalBook entry providing chemical properties for this compound.
- Semantic Scholar article on the effects of solvent polarity on the urethane reaction.
- Google Patents entry CN101468960A, describing a process for preparing phenyl urethane.
- Chemsrc entry for this compound.
- ChemBK entry for this compound.
- NIH PMC article on the computational study of catalytic urethane form
- Scholarship @ Claremont article on modified N-heterocyclic carbene c
- Supporting information on intramolecular aminocyanation, showing use of ethyl chloroform
- ChemicalBook entry with safety inform
- ChemicalBook entry providing general inform
- NIH article on the experimental and theoretical study of cyclic amine catalysed urethane form
- ACS Publications article on a new synthesis of ureas and methyl-N-phenylurethane.
- Organic Syntheses Procedure for n-methylformanilide, demonstrating azeotropic w
- ResearchGate article on the decomposition of Methyl N-Phenyl Carbam
- Organic Syntheses entry describing a coupling reaction using N-methylmorpholine.
- Article on the reaction of 8-amino-3-phenyl-1-azaazulene with methyl chloroform
- ChemWh
- ResearchGate article on the synthesis and reactivity of phenyl- N -methyl- N -thiobenzoylcarbam
- PubChem entry for Ethyl methyl(phenyl)
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. echemi.com [echemi.com]
- 4. Polyurethane - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. imenpol.com [imenpol.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pcimag.com [pcimag.com]
- 9. US6720421B2 - Phenylurethane compounds and methods for producing same, asymmetric urea compounds and methods for producing same, barbituric acid derivative, and diazo thermal recording material containing the derivative - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Efficient Demethylation of N,N-Dimethylanilines with Phenyl Chloroformate in Ionic Liquids [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Effects of Solvent Polarity on the Urethane Reaction of 1,2-Propanediol | Semantic Scholar [semanticscholar.org]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 16. prepchem.com [prepchem.com]
Technical Support Center: Optimizing N-Methyl-N-phenylurethane Synthesis
Welcome to our dedicated technical support center for the synthesis of N-Methyl-N-phenylurethane. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the efficiency of this important reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of this compound, structured in a question-and-answer format to provide direct and actionable solutions.
Q1: I am seeing low yields in my this compound synthesis. What are the primary factors I should investigate?
Low yield is a frequent challenge and can often be attributed to several key parameters. The reaction, which typically involves the acylation of N-methylaniline with a chloroformate (such as ethyl or phenyl chloroformate) in the presence of a base, is sensitive to the choice of solvent, base, temperature, and the purity of your starting materials.
A logical troubleshooting workflow would be to systematically evaluate these components.
Caption: Troubleshooting workflow for low reaction yield.
Q2: Which solvent system is optimal for this reaction?
The choice of solvent is critical as it influences reactant solubility and reaction kinetics. The reaction rate can be significantly affected by the solvent's polarity and its ability to form hydrogen bonds.[1][2]
Generally, aprotic solvents are preferred to avoid side reactions with the chloroformate. Dipolar aprotic solvents can be particularly effective.
| Solvent | Type | Rationale for Use | Potential Issues |
| Dichloromethane (DCM) | Aprotic, Polar | Excellent solubility for reactants and the resulting hydrochloride salt of the base. Commonly used in similar acylation reactions.[3] | Environmental and health concerns. Can be slow to pass through silica during chromatography.[4] |
| Toluene | Aprotic, Non-polar | Good for maintaining a water-free environment (can be dried by azeotropic distillation). Used in related urethane syntheses.[3][5] | May result in slower reaction rates compared to more polar solvents. |
| Acetonitrile (ACN) | Aprotic, Polar | Can promote the reaction, but may also participate in side reactions under certain conditions. | Potential for side reactions; can be difficult to remove completely. |
| Tetrahydrofuran (THF) | Aprotic, Polar | Good solvating properties. | Must be rigorously dried as it can contain peroxides and water. |
| 2-Methyltetrahydrofuran (2-MeTHF) | Aprotic, Polar | A "greener" alternative to THF and DCM with a higher boiling point.[2] | May require higher temperatures to achieve comparable reaction rates. |
Recommendation: Start with dry dichloromethane (DCM). If yield issues persist, consider toluene for better moisture control or 2-MeTHF for a more environmentally benign process.[2][3]
Q3: What is the difference between using pyridine and triethylamine as the base?
Both pyridine and triethylamine (TEA) act as acid scavengers, neutralizing the HCl generated during the reaction. However, their roles can be subtly different.
-
Triethylamine (TEA): A non-nucleophilic, sterically hindered base. Its primary role is to scavenge the acid produced.[6]
-
Pyridine: Besides being an acid scavenger, pyridine can also act as a nucleophilic catalyst. It can react with the chloroformate to form an acylpyridinium species, which is a more potent acylating agent.[7] This can lead to an enhanced reaction rate.
| Base | Class | Key Advantage | Potential Disadvantage |
| Pyridine | Nucleophilic Base | Can act as a catalyst, potentially increasing the reaction rate.[7] | Can be difficult to remove during workup due to its high boiling point and water solubility. Carcinogenic.[6] |
| Triethylamine (TEA) | Non-nucleophilic Base | Easier to remove during workup due to its lower boiling point. Less toxic than pyridine.[6] | May result in a slower reaction compared to pyridine if nucleophilic catalysis is significant. |
| Diisopropylethylamine (DIPEA) | Non-nucleophilic Base | Highly sterically hindered, making it even less nucleophilic than TEA. | More expensive and can be more difficult to remove than TEA. |
Recommendation: For initial trials, triethylamine is a good choice due to its ease of handling and removal.[6] If the reaction is sluggish, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added along with TEA to accelerate the reaction. Using pyridine as both the base and a catalyst is also a viable option, especially if a faster reaction is desired.[3][7]
Q4: I suspect side reactions are occurring. What are the likely byproducts and how can I minimize them?
Side reactions are a common source of reduced yield and purity. In the synthesis of this compound, the primary side reactions often involve excess chloroformate or the presence of water.
-
Over-acylation: While less common with N-methylaniline compared to primary anilines, it's a theoretical possibility.
-
Reaction with Water: Chloroformates can react with any residual water in the reaction mixture to form unstable carbonic acids that decompose, leading to the formation of alcohols and CO2. Water can also lead to the formation of urea byproducts.[8]
-
Formation of Diphenyl Urea: If there is any unmethylated aniline present as an impurity in the N-methylaniline starting material, it can react to form diphenyl urea.[5]
Caption: Reaction pathway and potential side reactions.
Minimization Strategies:
-
Use Dry Reagents and Solvents: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Solvents should be appropriately dried before use.
-
Control Stoichiometry: Use a slight excess of N-methylaniline (e.g., 1.05-1.1 equivalents) to ensure the complete consumption of the chloroformate.
-
Purify Starting Materials: If significant byproduct formation is observed, consider purifying the N-methylaniline starting material by distillation to remove any aniline impurity.[9]
Q5: How should I monitor the reaction progress and determine the purity of my final product?
Effective reaction monitoring and product analysis are crucial for optimization.
-
Thin Layer Chromatography (TLC): This is the quickest method to monitor the disappearance of the N-methylaniline starting material. A typical eluent system would be a mixture of ethyl acetate and hexane (e.g., 10-30% ethyl acetate in hexane).[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent tool for identifying the product and any volatile byproducts in the crude reaction mixture. The mass spectrum of ethyl methyl(phenyl)carbamate will show characteristic fragmentation patterns.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for confirming the structure of the purified product and assessing its purity.[11][12] The presence of impurity peaks can guide further purification efforts.
Experimental Protocols
The following protocols are provided as a starting point. Optimization may be required based on your specific laboratory conditions and reagent purity.
Protocol 1: Synthesis of this compound using Triethylamine
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-methylaniline (1.0 eq) and anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (1.2 eq) to the stirred solution.
-
Addition of Chloroformate: Add ethyl chloroformate (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of N-methylaniline.
-
Workup:
-
Quench the reaction with the addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by either recrystallization or column chromatography.
Protocol 2: Purification
-
Recrystallization:
-
Dissolve the crude product in a minimum amount of a hot solvent, such as a mixture of heptane and ethyl acetate.[13]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Column Chromatography:
-
Prepare a silica gel column.[4]
-
Dissolve the crude product in a minimum amount of DCM and load it onto the column.
-
Elute with a gradient of ethyl acetate in hexane (e.g., starting with 5% ethyl acetate and gradually increasing to 20%).[14]
-
Collect fractions and combine those containing the pure product, as determined by TLC analysis.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
References
- Monaghan, S., et al. (2012). Solvent Effects in Polyurethane Cure: A Model Study. Macromolecules.
- Prat, D., et al. (2014). A survey of solvent selection guides. Green Chemistry.
- Reddit. (2023).
- University of Rochester.
- Chemsrc. This compound.
- Reddit. (2011). Pyridine replacement in organic synthesis. r/chemistry.
- Reddit. (2019). Using Pyridine vs. Triethylamine. r/OrganicChemistry.
- PrepChem.com. Synthesis of phenyl urethane.
- Google Patents. (2009). Process for preparing phenyl urethane. CN101468960A.
- PubChem. Ethyl methyl(phenyl)
- Imoria, S., & Togo, H. (2006).
- Stepišnik, U., et al. (2019). Chemical oxidation of aniline and N-methylaniline: A kinetic study by Raman spectroscopy.
- MDPI. (2022). Solvent Effects in the Regioselective N-Functionalization of Tautomerizable Heterocycles Catalyzed by Methyl Trifluoromethanesulfonate: A Density Functional Theory Study with Implicit Solvent Model.
- University of Rochester. Chromatography: Solvent Systems For Flash Column. Department of Chemistry.
- Chavan, H. V., & Bandgar, B. P. (2013). Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid. New Journal of Chemistry.
- Gadek, T. R., et al. (2014).
- ResearchGate.
- ResearchGate. Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid.
- National Institutes of Health. Organometallic catalysis in aqueous and biological environments: harnessing the power of metal carbenes.
- Kann, N. (2010). Recent Applications of Polymer Supported Organometallic Catalysts in Organic Synthesis. Molecules.
- University of Rochester.
- Google Patents. (2009). Preparation method of N-methyl formyl aniline. CN101475501B.
- Echemi. (2024). Transformation of Aniline to N-Methylaniline: A Comprehensive Study.
- MDPI. Organometallic Nanoparticles Ligated by NHCs: Synthesis, Surface Chemistry and Ligand Effects.
- National Institutes of Health.
- CiNii Research.
- Journal of the American Chemical Society.
- DSpace@MIT.
- Royal Society of Chemistry.
- PrepChem.com.
- MDPI.
- Benchchem. Technical Support Center: Purification of 4-Methyl-5-nitro-o-phenylenediamine.
- PubChem. N-Methylaniline.
- ResearchGate. Methyl N-Phenyl Carbamate Synthesis from Aniline and Methyl Formate: Carbon Recycling to Chemical Products.
- ResearchGate.
- Thermo Fisher Scientific. N-Phenylurethane, 98% 100 g.
- MDPI. Bimetallic (or Multimetallic) Synthesis of N-Heterocycles.
- ResearchGate. A comparison of methyl and phenyl substituent effects on the gas phase basicities of amines and phosphines.
- ResearchGate.
Sources
- 1. This compound | 2621-79-6 [amp.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. Purification [chem.rochester.edu]
- 5. This compound CAS#: 2621-79-6 [amp.chemicalbook.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. N-Methylaniline | C7H9N | CID 7515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Ethyl methyl(phenyl)carbamate | C10H13NO2 | CID 75802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. CN101468960A - Process for preparing phenyl urethane - Google Patents [patents.google.com]
- 13. reddit.com [reddit.com]
- 14. Chromatography [chem.rochester.edu]
N-Methyl-N-phenylurethane impurity profiling and removal
Technical Support Center: N-Methyl-N-phenylurethane
A Guide for Researchers and Drug Development Professionals
This guide serves as a dedicated technical resource for scientists and researchers working with this compound. It provides in-depth, experience-driven answers to common challenges encountered during the analysis of impurities and their subsequent removal. The information is structured to follow a logical workflow, from understanding the impurity landscape to practical troubleshooting and detailed experimental protocols.
Part 1: FAQ - Understanding the Impurity Landscape
This section addresses fundamental questions about the types of impurities associated with this compound, their origins, and their potential impact on experimental outcomes.
Q1: What are the most common process-related impurities in the synthesis of this compound and how are they formed?
A1: The impurity profile of this compound is heavily dependent on the synthetic route employed. A common laboratory and industrial synthesis involves the reaction of N-methylaniline with ethyl chloroformate, often in the presence of a base like triethylamine or pyridine to neutralize the HCl byproduct.[1][2]
The primary impurities arise from starting materials, side reactions, and subsequent degradation.
-
Unreacted Starting Materials: Residual N-methylaniline and ethyl chloroformate may be present.
-
Side-Reaction Products:
-
Diphenyl Urea Derivatives (e.g., N,N'-diphenylurea): These can form if there are traces of aniline in the N-methylaniline starting material or through complex side reactions.[3] Phenyl isocyanate, a potential byproduct, can react with aniline to form diphenyl urea.[3]
-
Over-Alkylated Products: While less common in this specific synthesis, over-alkylation of the amine or the carbamate product can sometimes occur, leading to quaternary ammonium salts or other alkylated species.[4]
-
Biuret-like Structures: Similar to urea synthesis, self-condensation reactions can lead to the formation of biuret-type impurities, especially under harsh thermal conditions.[5]
-
-
Degradation Products:
-
Hydrolysis Products: this compound can hydrolyze back to N-methylaniline and ethanol under acidic or basic conditions, particularly in the presence of water.
-
A summary of these common impurities is provided in the table below.
| Impurity Class | Specific Example(s) | Typical Origin |
| Starting Materials | N-methylaniline, Ethyl chloroformate | Incomplete reaction |
| Side-Reaction Products | N,N'-diphenylurea | Reaction involving aniline impurity or isocyanate byproduct[3] |
| Phenyl Isocyanate | Byproduct formation[3] | |
| Degradation Products | N-methylaniline | Hydrolysis of the carbamate bond |
Q2: Why is it critical to control these impurities in a drug development context?
A2: In drug development, even trace-level impurities can have significant consequences. They can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Regulatory agencies like the FDA and EMA have stringent guidelines on impurity qualification. An uncharacterized impurity could be toxic, reduce the therapeutic effect of the drug, or catalyze the degradation of the API, thereby shortening its shelf life. Carbamates, as a class, are used in various pharmaceutical products, and controlling process-related impurities is a standard part of ensuring drug safety and quality.[6]
Part 2: Troubleshooting Guide - Analytical & Profiling Issues
This section provides solutions to specific problems encountered during the analytical characterization of this compound.
Q3: My reverse-phase HPLC chromatogram shows poor peak shape (tailing) for the main this compound peak. What is the likely cause and how can I fix it?
A3: Peak tailing in reverse-phase HPLC for a moderately polar compound like this compound often points to secondary interactions with the stationary phase. The most common culprit is the interaction of the analyte with acidic silanol groups on the silica support of the C18 column.
Troubleshooting Steps:
-
Lower the Mobile Phase pH: Add a small amount of a weak acid like formic acid (0.1%) or phosphoric acid to the mobile phase.[7] Protonating the silanol groups (Si-O⁻ → Si-OH) minimizes their ability to interact with the analyte, leading to more symmetrical peaks.
-
Use an End-Capped Column: Ensure you are using a high-quality, end-capped RP-HPLC column. End-capping masks most of the residual silanol groups with a less reactive species (e.g., a trimethylsilyl group).
-
Check for Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or sample concentration to see if the peak shape improves.
-
Consider a Different Stationary Phase: If tailing persists, a column with a different stationary phase, such as one with lower silanol activity or a phenyl-hexyl phase, might provide better results.[7]
Q4: I have an unexpected peak in my chromatogram. What is the most efficient workflow to identify it?
A4: Identifying an unknown peak requires a systematic approach combining chromatographic and spectroscopic techniques.
Workflow for Unknown Peak Identification
Caption: A decision workflow for identifying unknown HPLC peaks.
-
Mass Spectrometry (LC-MS): This is the most powerful first step. An LC-MS analysis will provide the mass-to-charge ratio (m/z) of the unknown peak. This information allows you to hypothesize potential structures based on the masses of reactants, expected side-products, and dimers.[8]
-
Spiking Studies: Sequentially add small amounts of each potential impurity (e.g., starting materials, known byproducts) to your sample and re-run the HPLC. If the area of the unknown peak increases, you have confirmed its identity.
-
Forced Degradation: To determine if the impurity is a degradant, subject your pure this compound to stress conditions (e.g., acid, base, heat, oxidation, light). Analyze the stressed samples by HPLC. The appearance or growth of the unknown peak under specific conditions can provide clues about its identity and formation mechanism.
Part 3: Troubleshooting Guide - Purification & Removal Challenges
This section focuses on practical issues that arise during the purification of this compound.
Q5: My attempt at recrystallization resulted in a poor yield or no significant purity improvement. What should I do?
A5: Recrystallization is a powerful technique, but its success hinges on selecting the right solvent system. The ideal solvent should dissolve the compound well when hot but poorly when cold, while impurities should remain soluble at all temperatures.[9]
Troubleshooting Steps:
-
Re-evaluate Your Solvent Choice:
-
Single Solvent: If the compound is too soluble at room temperature, the solvent is not suitable. If it's insoluble even when boiling, it's also not suitable. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, toluene, heptane).[10][11]
-
Two-Solvent System: This is often more effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (an anti-solvent, in which it is poorly soluble) until the solution becomes cloudy (the saturation point).[12] Then, allow it to cool slowly. A common system for moderately polar compounds is Ethanol/Water or Toluene/Hexane.
-
-
Control the Cooling Rate: Crashing the product out of solution by cooling too quickly traps impurities within the crystal lattice. Allow the solution to cool to room temperature slowly, and then move it to an ice bath or refrigerator to maximize crystal formation.
-
Ensure Purity of Starting Material: If the crude material is very impure (>10% impurities), a single recrystallization may not be sufficient. Consider a preliminary purification step like flash chromatography before recrystallization.
-
Avoid "Oiling Out": If the product separates as an oil instead of crystals, it means the boiling point of the solvent is higher than the melting point of the solute-solvent mixture. Try using a lower-boiling point solvent or a more dilute solution.
Q6: I need to remove a closely related impurity that co-crystallizes with my product. What is an alternative purification method?
A6: When impurities have very similar solubility profiles to the main compound, co-crystallization is common. In these cases, preparative column chromatography is the preferred method.
Methodological Approach:
-
Stationary Phase: Normal-phase silica gel is typically effective for separating moderately polar organic compounds.
-
Mobile Phase (Eluent): The key is to find a solvent system that provides good separation (ΔRf > 0.2) on a TLC plate first.
-
Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.
-
A common starting point for compounds like this compound would be a Hexane:Ethyl Acetate mixture.
-
Run TLC plates with varying ratios (e.g., 9:1, 4:1, 1:1 Hexane:EtOAc) to find the optimal eluent system that separates the product from the impurity.
-
-
Execution: Once the ideal solvent system is identified via TLC, scale up to a flash chromatography system or a gravity column for bulk purification.
Part 4: Key Experimental Protocols
Protocol 1: Reverse-Phase HPLC Method for Purity Analysis
This protocol provides a general-purpose method for assessing the purity of this compound.
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 40 °C[8] |
| Injection Vol. | 10 µL |
| Detection | UV at 254 nm (or other relevant wavelength) |
| Diluent | Acetonitrile/Water (50:50) |
System Suitability:
-
Tailing Factor (for main peak): ≤ 1.5
-
Theoretical Plates (for main peak): ≥ 2000
-
RSD for 5 replicate injections: ≤ 2.0%
Protocol 2: Bench-Scale Recrystallization (Two-Solvent System)
This protocol describes a procedure using ethanol as the "good" solvent and water as the "anti-solvent."
Overall Purification Strategy
Caption: A step-by-step workflow for two-solvent recrystallization.
Procedure:
-
Dissolution: Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask. Add a magnetic stir bar.
-
Add Good Solvent: Add ethanol in small portions (e.g., 2-3 mL at a time) while heating the flask on a hot plate with stirring. Continue adding ethanol until the solid is just fully dissolved at near-boiling temperature.
-
Add Anti-Solvent: While keeping the solution hot, add deionized water dropwise from a pipette until you observe persistent cloudiness (turbidity). This indicates the solution is saturated. Add one or two more drops of hot ethanol to redissolve the precipitate and ensure the solution is perfectly saturated.
-
Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on the benchtop. Crystal formation should begin during this stage.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of a cold 50:50 ethanol/water mixture to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Analysis: Confirm the purity of the final product using the HPLC method described above.
References
-
Pharmaffiliates. (n.d.). Carbamate-impurities. Retrieved from [Link]
-
Wikipedia. (2024). Urea. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of N-Nitroso-N-methylurethane on Newcrom R1 HPLC column. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). CN101468960A - Process for preparing phenyl urethane.
-
Chemsrc. (2025). This compound | CAS#:2621-79-6. Retrieved from [Link]
-
Reddit. (2019). Recrystallization with two solvents. Retrieved from [Link]
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). ANALYTICAL INFORMATION - N-Ethyl-N-phenylurethane. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of phenyl urethane. Retrieved from [Link]
-
ChemWhat. (n.d.). This compound CAS#: 2621-79-6. Retrieved from [Link]
-
Unknown Source. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl methyl(phenyl)carbamate. PubChem Compound Database. Retrieved from [Link]
-
Wikipedia. (2024). Polyurethane. Retrieved from [Link]
-
Sivarao, T., et al. (2019). Development of RP-HPLC Method for the Determination of N- Methylurea Content in Methohexital Drug Substance and Its Validation. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]
-
European Patent Office. (2016). METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE. Retrieved from [Link]
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. CN101468960A - Process for preparing phenyl urethane - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Urea - Wikipedia [en.wikipedia.org]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Separation of N-Nitroso-N-methylurethane on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. reddit.com [reddit.com]
Technical Support Center: Optimizing Temperature for N-Methyl-N-phenylurethane Synthesis
Welcome to the technical support center for the synthesis of N-Methyl-N-phenylurethane. This guide is designed for researchers, chemists, and process development professionals to navigate the critical parameter of reaction temperature. Achieving optimal temperature control is paramount for maximizing yield, ensuring high purity, and preventing the formation of undesirable byproducts. This document provides in-depth, experience-driven advice in a direct question-and-answer format, alongside detailed troubleshooting protocols.
Section 1: Synthesis Fundamentals & The Role of Temperature (FAQs)
This section addresses foundational questions regarding the synthesis and the specific impact of temperature on the reaction's outcome.
Q1: What are the common laboratory-scale methods for synthesizing this compound?
There are two primary and reliable routes for the synthesis of this compound:
-
Reaction with Phenyl Chloroformate: This is a widely used method involving the reaction of N-methylaniline with phenyl chloroformate.[1] The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. The choice of solvent and base is crucial for managing the reaction's exothermicity and ensuring solubility.[1][2]
-
Reaction with Diphenyl Carbonate: An alternative, often considered a "greener" method, utilizes diphenyl carbonate as the carbonyl source to react with N-methylaniline.[3] This route avoids the generation of corrosive HCl and the use of chloroformates. The byproduct is phenol, which can often be removed more easily. This method may require catalysts and higher temperatures to proceed efficiently.[4]
Q2: Why is temperature such a critical parameter in this synthesis?
Temperature is arguably the most influential variable in the synthesis of this compound because it directly governs the balance between reaction kinetics and thermodynamic stability.
-
Kinetics (Reaction Rate): Like most chemical reactions, the formation of the urethane bond is temperature-dependent. Insufficient thermal energy will result in a sluggish or stalled reaction, leading to low conversion of starting materials. A patent for a similar phenylurethane synthesis notes that temperatures below 50°C can lead to a low reaction speed.[5]
-
Thermodynamics (Side Reactions & Product Stability): Conversely, excessive heat can provide the necessary activation energy for undesired side reactions, leading to impurity formation.[5] Furthermore, the final product, this compound, has a finite thermal stability and can decompose at elevated temperatures.[6] A study on the thermal decomposition of a closely related compound, ethyl N-methyl-N-phenylcarbamate, showed it decomposes in the gas phase between 329-380°C.[6] While the liquid-phase stability in a reaction mixture will differ, it highlights that an upper temperature limit exists.
Q3: What is the general mechanism, and how does temperature influence its key steps?
The core mechanism is a nucleophilic acyl substitution. N-methylaniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of either phenyl chloroformate or diphenyl carbonate.
Temperature influences this pathway by:
-
Increasing Nucleophilic Attack: Higher temperatures increase the kinetic energy of the N-methylaniline molecules, leading to more frequent and energetic collisions with the carbonyl source, thus accelerating the formation of the tetrahedral intermediate.
-
Promoting Leaving Group Departure: The collapse of the tetrahedral intermediate to form the stable urethane product requires the departure of the leaving group (chloride or phenoxide). This step also has an energy barrier that is more easily overcome at higher temperatures.
-
Enabling Side Reactions: At excessive temperatures, alternative reaction pathways become accessible. For example, the starting N-methylaniline could react with the product, or the product itself could undergo decomposition.[5][6]
Section 2: Troubleshooting Guide
This guide provides solutions to common issues encountered during the synthesis, with a focus on temperature-related causes.
Problem 1: Low or No Product Yield
| Possible Cause | Underlying Rationale | Recommended Solution |
| A. Reaction Temperature is Too Low | The system lacks sufficient activation energy to overcome the kinetic barrier for the reaction. This results in a very slow reaction rate or prevents the reaction from initiating altogether. A patent for a related process specifies that low temperatures can significantly lower the reaction speed.[5] | 1. Confirm Baseline: Ensure the reaction has been running for an adequate time at the initial temperature. 2. Incremental Increase: Raise the reaction temperature in 5-10°C increments. 3. Monitor Progress: After each temperature increase, allow the reaction to stabilize for 30-60 minutes and then analyze a sample via TLC, GC, or HPLC to check for product formation.[7] 4. Hold at Optimum: Once product formation is observed at a satisfactory rate, hold the temperature constant. |
| B. Localized Under-heating or Poor Heat Transfer | In viscous mixtures or with inadequate stirring, the bulk of the reaction mixture may not be reaching the setpoint of the heating mantle or oil bath. | 1. Improve Agitation: Increase the stirring speed to ensure homogenous heat distribution. Use an overhead stirrer for larger or more viscous reactions. 2. Proper Immersion: Ensure the reaction flask is sufficiently immersed in the heating bath for uniform heat transfer. |
Problem 2: High Levels of Impurities Detected
| Possible Cause | Underlying Rationale | Recommended Solution |
| A. Reaction Temperature is Too High | Excessive heat can initiate side reactions, such as the formation of N,N'-diphenylurea (DPU) if aniline is present as an impurity, or thermal decomposition of reactants or products.[6][7] A patent explicitly warns that temperatures above 110°C can cause side reactions, lowering the yield.[5] | 1. Identify Impurities: Use GC-MS or LC-MS to identify the structure of the major impurities. This provides clues to the side reaction pathway. 2. Systematic Reduction: Lower the reaction temperature by 10°C and repeat the synthesis. 3. Analyze and Compare: Compare the impurity profile of the reaction at the lower temperature to the original. Continue to reduce the temperature until the impurity formation is minimized while maintaining an acceptable reaction rate. |
| B. Localized Overheating ("Hot Spots") | Poor stirring combined with aggressive heating can create localized regions within the flask that are significantly hotter than the measured bulk temperature, promoting side reactions in those areas. | 1. Controlled Heating: Use a temperature-controlled oil bath with vigorous stirring rather than a heating mantle, which can have uneven heating elements. 2. Controlled Addition: For highly exothermic reactions (e.g., with phenyl chloroformate), add the reagent dropwise to a cooled solution of the N-methylaniline to better manage the heat generated. A synthesis for a similar urethane starts the addition at 0°C before warming to room temperature.[1] |
Problem 3: Evidence of Product Decomposition
| Possible Cause | Underlying Rationale | Recommended Solution |
| A. Exceeding Product's Thermal Stability | The desired product, this compound, will decompose if the reaction or workup (e.g., distillation) temperature is too high. The primary decomposition pathway for similar carbamates involves elimination to form an amine, an alkene, and carbon dioxide.[6] | 1. Establish a Temperature Ceiling: Based on literature data, establish a maximum safe operating temperature. For many carbamates, keeping temperatures below 150-180°C during the reaction is a safe starting point.[7] 2. Purification Method: If purifying by distillation, use vacuum distillation to lower the boiling point and avoid thermal decomposition. The boiling point of this compound is 243-244°C at atmospheric pressure.[8] Distilling at this temperature risks significant degradation. |
Section 3: Experimental Protocols for Temperature Optimization
Protocol 1: Temperature Screening Study
This protocol outlines a systematic approach to identifying the optimal reaction temperature.
-
Setup: Prepare 4-5 identical small-scale reactions in parallel (e.g., in a multi-well reaction block or parallel synthesizer).
-
Assign Temperatures: Set each reaction to a different temperature. A good starting range would be 50°C, 65°C, 80°C, 95°C, and 110°C.
-
Initiate Reaction: Add all reagents except the final limiting reagent. Allow the systems to equilibrate at their set temperatures for 15 minutes. Initiate all reactions simultaneously by adding the final reagent.
-
Time-Point Sampling: At set time points (e.g., 1h, 2h, 4h, 8h, 24h), carefully extract a small, identical aliquot from each reaction.
-
Quench: Immediately quench the reaction in the aliquot by diluting it in a suitable solvent (e.g., acetonitrile) that contains an internal standard. For reactions involving isocyanates, quenching with an excess of methanol is effective.[9]
-
Analysis: Analyze the quenched samples by a calibrated HPLC or GC method to determine the concentration of the starting material, product, and any major impurities.
-
Data Evaluation: Plot the concentration of the product versus time for each temperature. The optimal temperature will be the one that provides the fastest conversion to the desired product with the lowest formation of impurities.
Protocol 2: In-Process Reaction Monitoring
-
Establish Baseline: Before starting the reaction, obtain TLC or HPLC data for the starting materials.
-
Initial Sample: Once the reaction has begun and reached the target temperature, take the first sample (t=0).
-
Periodic Sampling: Every 30-60 minutes, withdraw a small sample from the reaction mixture.
-
Analysis:
-
TLC: Spot the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture on a TLC plate. The disappearance of the starting material spot and the appearance of a new product spot indicates reaction progress.
-
HPLC/GC: Dilute and analyze the sample to quantitatively track the disappearance of reactants and the appearance of the product.[7]
-
-
Decision Making: Use the data to make informed decisions. If the reaction stalls, consider a small increase in temperature. If impurity levels begin to rise sharply, the temperature may be too high.
Section 4: Data Summary & Visual Guides
Table 1: Recommended Temperature Ranges for Common Synthesis Routes
| Reactants | Typical Temperature Range | Key Considerations | Reference |
| N-Methylaniline + Phenyl Chloroformate | 0°C to Room Temperature | Highly exothermic; requires initial cooling and controlled addition. A base like pyridine is typically used. | [1] |
| Amino Compound + Phenoxycarbonyl Derivative | 0°C to 100°C | General range for related syntheses. The optimal point depends on the specific substrates. | [5] |
| Aniline + Carbamate (Transesterification) | 100°C to 250°C | Requires higher temperatures and often a catalyst (e.g., Zinc or Tin salts). | [7] |
Table 2: Common Side Products and Their Formation Conditions
| Side Product | Likely Cause | Formation Favored By | Mitigation Strategy |
| N,N'-Diphenylurea (DPU) | Aniline impurity reacting with isocyanate intermediate or product. | High Temperatures, presence of water. | Use high-purity starting materials; maintain moderate temperatures.[7] |
| Allophanates/Biurets | Reaction of product urethane with an isocyanate intermediate. | High Temperatures (>120°C), presence of specific catalysts. | Strict temperature control; avoid excess isocyanate-forming reagents.[10][11] |
| N-Methylaniline (from decomposition) | Thermal decomposition of the this compound product. | Excessive heat during reaction or purification. | Maintain temperature below the decomposition threshold; use vacuum distillation.[6] |
Section 5: References
-
PrepChem. (n.d.). Synthesis of phenyl urethane. PrepChem.com. Retrieved from [Link]
-
Fuji Photo Film Co., Ltd. (2004). US Patent US6720421B2: Phenylurethane compounds and methods for producing same, asymmetric urea compounds and methods for producing same, barbituric acid derivative, and diazo thermal recording material containing the derivative. Google Patents. Retrieved from
-
Bielsa, I., & Matyjaszewski, K. (n.d.). MACROMOLECULAR SCIENCE-Chemistry. ResearchGate. Retrieved from [Link]
-
Enichem SPA. (1998). ATE58722T1 - PROCESS FOR THE PRODUCTION OF N-METHYL CARBAMATES. Google Patents. Retrieved from
-
Dušek, K., & Špírková, M. (n.d.). Side Reactions in the Formation of Polyurethanes: Stability of Reaction Products of Phenyl Isocyanate. ResearchGate. Retrieved from [Link]
-
Kovács, L., et al. (2022). Urethane Synthesis in the Presence of Organic Acid Catalysts—A Computational Study. MDPI. Retrieved from [Link]
-
Wanhua Polyurethanes Co., Ltd. (2009). CN101468960A - Process for preparing phenyl urethane. Google Patents. Retrieved from
-
Kégl, T., et al. (2022). Experimental and Theoretical Study of Cyclic Amine Catalysed Urethane Formation. National Institutes of Health (NIH). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl methyl(phenyl)carbamate | C10H13NO2. PubChem. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound | CAS#:2621-79-6. Retrieved from [Link]
-
Claremont Colleges. (n.d.). Modified N-heterocyclic Carbene Catalysts for Polyurethane Synthesis. Scholarship @ Claremont. Retrieved from [Link]
-
Wang, Y., et al. (2012). Synthesis and trans-ureation of N,N'-diphenyl-4, 4′- methylenediphenylene biscarbamate with diamines: A non-isocyanate route (NIR) to polyureas. ResearchGate. Retrieved from [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
Blades, A. T., & Thynne, J. C. J. (1967). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. ResearchGate. Retrieved from [Link]
-
Wanga, H. Q., et al. (2021). Computational Study of Catalytic Urethane Formation. National Institutes of Health (NIH). Retrieved from [Link]
-
Campodónico, P., et al. (2004). Synthesis and reactivity of phenyl- N -methyl- N -thiobenzoylcarbamate in basic media. ResearchGate. Retrieved from [Link]
-
Wang, L., et al. (2015). Kinetic Study on the Novel Efficient Clean Decomposition of Methyl N-Phenyl Carbamate to Phenyl Isocyanate. ResearchGate. Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ATE58722T1 - PROCESS FOR THE PRODUCTION OF N-METHYL CARBAMATES. - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US6720421B2 - Phenylurethane compounds and methods for producing same, asymmetric urea compounds and methods for producing same, barbituric acid derivative, and diazo thermal recording material containing the derivative - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN101468960A - Process for preparing phenyl urethane - Google Patents [patents.google.com]
- 8. This compound CAS#: 2621-79-6 [amp.chemicalbook.com]
- 9. Experimental and Theoretical Study of Cyclic Amine Catalysed Urethane Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: N-Methyl-N-phenylurethane Experiments
Welcome to the technical support center for N-Methyl-N-phenylurethane synthesis and applications. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during experimentation. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you achieve optimal results.
Frequently Asked Questions (FAQs)
Synthesis & Reaction Issues
Q1: My reaction yield for this compound is consistently low. What are the primary causes?
Low yields often stem from a few critical factors. The most common culprits are moisture contamination, suboptimal reaction conditions, and incorrect stoichiometry. Isocyanates and their precursors, like chloroformates, are highly reactive towards water.[1] Any moisture in your glassware, solvents, or reagents will lead to the formation of undesired byproducts, primarily N,N'-diphenyl-N,N'-dimethylurea, which consumes your starting materials.
Q2: I've observed a significant amount of a white, insoluble precipitate in my reaction flask that is not my target product. What is it and how can I prevent its formation?
This precipitate is likely a symmetrically substituted urea. This byproduct forms when your acylating agent (e.g., methyl chloroformate) hydrolyzes due to trace amounts of water.[1][2][3] The hydrolysis generates an unstable carbamic acid which decomposes to carbon dioxide and N-methylaniline. This liberated N-methylaniline can then react with an isocyanate intermediate (formed in situ) or another molecule of the acylating agent to produce the urea. The key to prevention is rigorous exclusion of moisture.
Q3: The reaction seems sluggish or fails to proceed to completion. What should I investigate first?
First, verify the quality and purity of your reagents. N-methylaniline should be pure, and the methyl chloroformate should be fresh or properly stored to prevent degradation.[4] Secondly, the choice of base is crucial. A weak or sterically hindered base may not efficiently scavenge the generated HCl, slowing down the reaction.[5] We recommend using a tertiary amine base like triethylamine (TEA) or pyridine.[6][7] Finally, ensure your reaction temperature is appropriate; while initial addition is often done at 0°C to control the exotherm, allowing the reaction to warm to room temperature and stir for several hours is typically required for completion.[1][7]
Purification & Characterization
Q4: How do I effectively purify my crude this compound?
The primary methods for purification are column chromatography and recrystallization. For chromatography, a silica gel stationary phase with a solvent system like ethyl acetate/hexane is effective for separating the urethane product from non-polar starting materials and polar byproducts.[8] Recrystallization from a suitable solvent system, such as ethanol/water, can also yield a highly pure product.[1]
Q5: What are the expected spectroscopic signatures for this compound?
For successful characterization, you should look for the following key signals:
-
¹H NMR: You will observe distinct signals for the aromatic protons of the phenyl group, a singlet for the N-methyl protons, and signals corresponding to the methyl and methylene protons of the ethyl ester group (if using ethyl chloroformate).
-
¹³C NMR: Key signals include the carbonyl carbon of the urethane group (around 155 ppm), aromatic carbons, the N-methyl carbon, and the carbons of the ester group.[9]
-
IR Spectroscopy: A strong absorption band between 1700-1730 cm⁻¹ is characteristic of the urethane carbonyl (C=O) stretch.[10]
In-Depth Troubleshooting Guides
Problem: Low Product Yield
Low yield is the most common issue. This workflow provides a systematic approach to diagnosing and solving the problem.
Caption: A decision tree for troubleshooting low reaction yields.
Moisture is the primary antagonist in urethane synthesis.[1][11] Follow these steps rigorously to minimize contamination.
-
Glassware Preparation: Oven-dry all glassware (reaction flask, dropping funnel, condenser) at 120°C for at least 4 hours. Assemble the apparatus while still hot and allow it to cool to room temperature under a stream of dry nitrogen or argon gas.[1][8]
-
Solvent and Reagent Handling:
-
Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Dichloromethane or THF are common choices.[5][6]
-
Ensure N-methylaniline has been distilled or stored over molecular sieves.
-
Use a fresh bottle of methyl chloroformate. This reagent hydrolyzes over time, even with stabilizers.[2][3][12][13]
-
-
Reaction Setup:
-
Conduct the reaction under a positive pressure of an inert atmosphere (nitrogen or argon) using a balloon or a bubbler system.
-
Use rubber septa on all openings and transfer all liquid reagents via syringe.
-
Visualizing the Chemistry
Understanding the desired reaction pathway and common pitfalls is essential for effective troubleshooting.
Reaction Mechanism and Major Side Reaction
The intended reaction is a nucleophilic acyl substitution. However, a competing hydrolysis reaction can derail the synthesis.
Caption: Desired reaction versus the moisture-induced side reaction.
Experimental Protocols & Data
General Protocol for this compound Synthesis
This protocol serves as a validated starting point. Modifications may be necessary based on your specific lab conditions and reagent purity.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N-methylaniline (1.0 eq.) and anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Addition of Base: Add triethylamine (1.1 eq.) to the stirred solution.
-
Addition of Chloroformate: Add a solution of methyl chloroformate (1.05 eq.) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the N-methylaniline spot is consumed.
-
Work-up: Quench the reaction by slowly adding water. Separate the organic layer, wash with 1M HCl, then saturated sodium bicarbonate solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil or solid by flash column chromatography on silica gel.
Recommended Reaction Parameters
| Parameter | Recommended Condition | Rationale & Notes |
| Solvent | Anhydrous Dichloromethane (DCM), THF | Aprotic and effectively solubilizes reactants. Must be dry.[5][6] |
| Base | Triethylamine (TEA), Pyridine | Tertiary amines that act as effective HCl scavengers without competing as nucleophiles.[6][7] |
| Stoichiometry | ~1.05 eq. of Chloroformate, ~1.1 eq. of Base | A slight excess of the acylating agent and base ensures complete consumption of the limiting N-methylaniline. |
| Temperature | 0°C for addition, then warm to RT | Controls the initial exothermic reaction and prevents side product formation.[1][7] |
| Reaction Time | 2 - 12 hours | Highly dependent on substrate reactivity. Monitor by TLC or LC-MS for completion. |
References
- El Seoud, O. A., & Takashima, K. (n.d.). The Spontaneous Hydrolysis of Methyl Chloroformate: A Physical Chemistry Experiment for Teaching Techniques in Chemical Kinetics.
- The Spontaneous Hydrolysis of Methyl Chloroformate: A Physical Chemistry Experiment for Teaching Techniques in Chemical Kinetics. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- Wikipedia. (n.d.).
- ChemicalBook. (n.d.). This compound synthesis.
- ECHEMI. (n.d.). Problem with the synthesis of polyurethane polymer.
- National Center for Biotechnology Information. (n.d.). Ethyl methyl(phenyl)
- PrepChem.com. (n.d.). Synthesis of phenyl urethane.
- BenchChem. (2025). Troubleshooting low yield in m-tolylurea synthesis.
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting low yield during the chemical synthesis of Episappanol.
- ResearchGate. (2025). 15N NMR spectroscopy, 27.
- Reddit. (2012). N-methyl aniline reaction.
- Semantic Scholar. (2019).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Methyl chloroformate - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. echemi.com [echemi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Methyl chloroformate | CH3OCOCl | CID 6586 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Synthesis Landscape: A Guide to Safer Alternatives for N-Methyl-N-phenylurethane
A comprehensive analysis of emerging non-isocyanate technologies designed to replace traditional urethane precursors in high-performance applications.
The synthesis of polyurethanes is a cornerstone of modern materials science, with applications spanning coatings, adhesives, foams, and elastomers. Historically, this class of polymers has relied heavily on the use of isocyanates and their derivatives, such as N-Methyl-N-phenylurethane. While effective, these compounds present significant health and safety concerns, prompting a paradigm shift in the field towards safer, more sustainable alternatives. This guide provides an in-depth comparison of viable alternatives to this compound, focusing on their synthesis, performance characteristics, and safety profiles, supported by experimental data to inform researchers, scientists, and drug development professionals.
The impetus for Change: Unpacking the Drawbacks of this compound
This compound, and isocyanates in general, are highly reactive compounds that readily form urethane linkages. However, this reactivity is also the source of their primary drawbacks. Isocyanates are potent respiratory and skin sensitizers, and their use is increasingly subject to stringent regulatory controls. The drive to eliminate these hazardous materials from the synthetic workflow is the primary motivation for the development of non-isocyanate polyurethanes (NIPUs).
The Rise of Non-Isocyanate Polyurethanes (NIPUs): A Safer Horizon
The most promising alternatives to traditional polyurethane synthesis revolve around chemistries that avoid the use of isocyanates altogether. Two leading strategies have emerged: the aminolysis of cyclic carbonates to form polyhydroxyurethanes (PHUs) and the transurethanization of carbamates with polyols.
Polyhydroxyurethanes (PHUs) via Cyclic Carbonate Aminolysis
This approach involves the ring-opening reaction of a cyclic carbonate with a primary or secondary amine to form a β-hydroxyurethane. The resulting polymers, known as polyhydroxyurethanes (PHUs), are characterized by the presence of hydroxyl groups along the polymer backbone. These hydroxyl groups can participate in hydrogen bonding, which can enhance adhesion and mechanical properties.[1]
Key Advantages of PHU Synthesis:
-
Enhanced Safety: Cyclic carbonates are generally considered to have a more favorable safety profile than isocyanates.[2][3]
-
Sustainability: Many cyclic carbonates can be synthesized from bio-based resources and by the cycloaddition of carbon dioxide to epoxides, offering a greener footprint.[4][5][6]
-
Improved Adhesion: The pendant hydroxyl groups in PHUs can form strong hydrogen bonds with substrates, leading to excellent adhesion.[1][7]
Performance Characteristics of PHU-based Materials:
-
Adhesives: PHU-based adhesives have demonstrated impressive lap shear strengths, with values reaching up to 21 MPa on steel substrates, rivaling some conventional polyurethane adhesives.[1] Hybrid systems incorporating epoxy resins have shown lap-shear adhesion strengths of 12 MPa on aluminum and 16.7 MPa on steel.[7]
-
Coatings: PHU coatings exhibit good chemical resistance to a range of solvents and acids. However, their inherent hydrophilicity due to the hydroxyl groups can lead to increased water absorption, which may be a limitation for certain applications.[8]
Illustrative Reaction Pathway for PHU Synthesis:
Caption: General reaction scheme for the synthesis of polyhydroxyurethanes (PHUs).
Polyurethanes via Transurethanization of Carbamates
This method involves the reaction of a di- or polycarbamate with a di- or polyol, typically at elevated temperatures and in the presence of a catalyst. This route produces polyurethanes with a structure more analogous to conventional polyurethanes, as it does not introduce additional hydroxyl groups.
Key Advantages of Transurethanization:
-
Structural Similarity to Conventional PUs: The resulting polymers have a classic polyurethane backbone, which can lead to predictable properties.
-
Avoidance of Phosgene Derivatives: While carbamates can be derived from isocyanates, greener synthesis routes using dimethyl carbonate are available.[9][10]
Performance Characteristics of Transurethanization-derived Polyurethanes:
-
Mechanical Properties: These polyurethanes can exhibit high tensile strength, with some studies reporting values up to 42.99 MPa.[11]
-
Thermal Stability: The thermal stability of these polymers is generally good, with decomposition temperatures often exceeding 240°C.[11]
Illustrative Reaction Pathway for Transurethanization:
Caption: General reaction scheme for polyurethane synthesis via transurethanization.
Alternative Crosslinking Chemistries
For applications where this compound might be used as a crosslinker or co-reactant, other isocyanate-free crosslinking technologies are available.
Carbodiimides
Polycarbodiimides are water-borne crosslinkers that react with carboxylic acid functional groups present in many polymer dispersions, such as acrylics and polyurethane dispersions.
Advantages of Carbodiimide Crosslinkers:
-
Lower Toxicity: Carbodiimides are generally considered less toxic than isocyanates and do not require hazardous labeling.[12]
-
Long Pot-Life: Formulations with carbodiimides can have a long pot-life, remaining stable for weeks or even months.[12]
-
Room Temperature Curing: Crosslinking can occur at room temperature, although it can be accelerated with heat.[12]
Blocked Isocyanates
Blocked isocyanates are compounds where the highly reactive isocyanate group is reversibly protected with a blocking agent. The isocyanate group is regenerated upon heating, allowing for crosslinking to occur at a specific temperature. This approach offers a way to handle isocyanate chemistry in a more controlled and safer manner, particularly in one-component (1K) systems.
Performance Comparison: NIPUs vs. Conventional Polyurethanes
| Property | Polyhydroxyurethanes (PHUs) | Transurethanization PUs | Conventional PUs (for reference) |
| Adhesion Strength | Excellent, particularly on polar substrates due to H-bonding. Lap shear strengths of up to 21 MPa on steel have been reported.[1] | Good, comparable to conventional PUs. | Good to excellent, formulation dependent. |
| Chemical Resistance | Good resistance to many solvents and weak acids/bases.[13] Can exhibit higher water sensitivity.[8] | Generally good, with polyester-based PUs showing better resistance to oils and solvents.[13] | Excellent, a key performance attribute of polyurethane coatings.[14] |
| Mechanical Properties | Good flexibility and toughness. | High tensile strength (up to 42.99 MPa reported).[11] | Wide range of properties from soft elastomers to rigid plastics. |
| Curing Conditions | Typically requires elevated temperatures (e.g., 80-120°C) for reasonable reaction times. | Requires high temperatures (e.g., 150-190°C) and often a catalyst.[9] | Can be formulated to cure at ambient or elevated temperatures. |
| Safety Profile | Monomers (cyclic carbonates, amines) are generally less hazardous than isocyanates. | Carbamate precursors can be synthesized via greener routes, avoiding isocyanates. | Isocyanate precursors are toxic and require stringent handling procedures. |
Experimental Protocols
Synthesis of a Bio-based Bis(cyclic carbonate) from Epoxidized Linseed Oil
This protocol describes the synthesis of a key precursor for PHUs from a renewable resource.
Materials:
-
Epoxidized linseed oil (ELO)
-
Tetrabutylammonium bromide (TBABr)
-
Pyrocatechol
-
Carbon dioxide (CO2)
Procedure:
-
In a high-pressure reactor, combine epoxidized linseed oil, tetrabutylammonium bromide (as catalyst), and pyrocatechol (as a hydrogen bond donor).
-
Heat the mixture to 100°C.
-
Pressurize the reactor with carbon dioxide to 100 bar.
-
Maintain the reaction for 5 hours with stirring.
-
After the reaction, slowly release the pressure.
-
The resulting product, cyclocarbonated linseed oil (CLSO), can be characterized by 1H NMR spectroscopy to confirm the conversion of epoxide groups to cyclic carbonate groups.[5]
Synthesis of a Non-Isocyanate Polyurethane via Transurethanization
This protocol outlines the synthesis of a polyurethane from dimethyl carbonate and 1,6-hexanediol.
Materials:
-
Dimethyl carbonate (DMC)
-
1,6-hexanediol
-
Potassium carbonate (catalyst)
Procedure:
-
Set up a four-necked flask with a condenser and mechanical stirrer under a nitrogen atmosphere.
-
Melt 1,6-hexanediol and add it to the flask.
-
Add dimethyl carbonate and potassium carbonate (0.1 wt% of the total diol and carbamate mass).
-
Heat the reaction mixture to 120°C and then slowly increase the temperature to 165°C.
-
Continue the reaction for approximately 5 hours, collecting the methanol byproduct.
-
The second stage of the reaction is polycondensation, which is carried out under vacuum to remove the remaining diol and drive the polymerization to completion.[9]
Safety Profile of Alternatives
A key driver for moving away from this compound is to reduce workplace hazards. The primary alternatives offer significant safety advantages.
-
Cyclic Carbonates: Propylene carbonate, a common cyclic carbonate, is classified as causing serious eye irritation but is not associated with the respiratory sensitization characteristic of isocyanates.[2][15][16][17]
-
Dimethyl Carbonate: Dimethyl carbonate is a flammable liquid and is toxic if inhaled.[3][18][19][20] While it has its own hazards, it is not a sensitizer like isocyanates.
-
Carbodiimides: These are generally considered to have a low toxicity profile and are often not classified as hazardous.[12]
Conclusion
The development of non-isocyanate polyurethanes represents a significant advancement in polymer chemistry, offering safer and more sustainable alternatives to traditional polyurethane systems that rely on hazardous precursors like this compound. Polyhydroxyurethanes derived from cyclic carbonates and polyurethanes synthesized via transurethanization are at the forefront of this transition, demonstrating competitive performance in demanding applications such as coatings and adhesives. While challenges remain in optimizing reaction kinetics and matching the full spectrum of properties offered by conventional polyurethanes, the ongoing research in this field is rapidly closing the gap. For researchers and professionals in drug development and materials science, embracing these NIPU technologies is not only a step towards a safer work environment but also an opportunity to innovate with a new generation of versatile and sustainable polymers.
References
-
Stroganov, I.; et al. (2020). Poly(hydroxyurethane) Adhesives and Coatings: State-of-the-Art and Future Directions. ACS Sustainable Chemistry & Engineering, 9(29), 9541–9562. [Link]
-
Leitsch, E. K., Heath, W. H., & Torkelson, J. M. (2016). Polyurethane/polyhydroxyurethane hybrid polymers and their applications as adhesive bonding agents. International Journal of Adhesion and Adhesives, 64, 1-8. [Link]
-
Wikipedia contributors. (2024). Polyurethane. In Wikipedia, The Free Encyclopedia. [Link]
-
Xuchuan Chemical. (n.d.). Polyurethane adhesives refer to adhesives containing urethane groups (-NHCOO-) or isocyanate groups (-NCO). [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Propylene carbonate. [Link]
-
Zhang, C., et al. (2022). A Non-Isocyanate Route to Poly(Ether Urethane): Synthesis and Effect of Chemical Structures of Hard Segment. Polymers, 14(10), 2029. [Link]
-
American Coatings Association. (n.d.). Introduction. [Link]
-
Dumont, T., et al. (2015). Organocatalytic synthesis of bio-based cyclic carbonates from CO2 and vegetable oils. RSC Advances, 5(67), 53629-53636. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Dimethyl carbonate. [Link]
-
PubChem. (n.d.). Methylene phenyl urethane. [Link]
-
ResearchGate. (2018). Synthesis of bis(cyclic carbonate) and propylene carbonate via a one-pot coupling reaction of CO2, bisepoxide and propylene oxide. [Link]
-
Specific Polymers. (2022). Non-isocyanate and sustainable PolyUrethanes : the PolyHydroxyUrethanes strategy. [Link]
-
SpillContainment.com. (n.d.). Polyurethane Chemical Compatibility Guide. [Link]
-
Rubcorp. (2024). Understanding Urethane and Polyurethane: Uses, Differences, and Properties. [Link]
-
ResearchGate. (2025). Preparation and performance study of carbodiimide-modified polyurethane-acrylic resin composite coatings with high transparency, strong adhesion, and excellent weathering performance. [Link]
-
Wołosz, D., & Parzuchowski, P. G. (2022). Non-Isocyanate Aliphatic–Aromatic Poly(carbonate-urethane)s—An Insight into Transurethanization Reactions and Structure–Property Relationships. Polymers, 14(13), 2568. [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Dimethyl carbonate. [Link]
-
Floor Covering News. (2011). Adhesives: Urethane vs. non-urethane products. [Link]
-
ResearchGate. (n.d.). Study of polymer adhesion to steel. [Link]
-
ADDI. (n.d.). Cyclic carbonates from CO2 and vegetable oils as bio-precursors for non-isocyanate polyurethanes development. [Link]
-
Comindex. (2023). Difference between polycarbodiimide crosslinker and isocyanate crosslinker. [Link]
-
ACS Sustainable Chemistry & Engineering. (2021). Poly(hydroxyurethane) Adhesives and Coatings: State-of-the-Art and Future Directions. [Link]
-
Gallagher Corporation. (n.d.). Polyurethane Chemical Resistance. [Link]
-
ResearchGate. (2025). Synthesis of High Molecular Weight Isocyanate-Free Polyurethanes by Transurethanization of Dimethyl Carbamate With Mixtures of Long and Short Chain Diols. [Link]
-
Tryznowski, M., et al. (2020). Surface Properties of Poly(Hydroxyurethane)s Based on Five-Membered Bis-Cyclic Carbonate of Diglycidyl Ether of Bisphenol A. Materials, 13(21), 4887. [Link]
-
RSC Publishing. (2015). Organocatalytic synthesis of bio-based cyclic carbonates from CO2 and vegetable oils. [Link]
-
PCC Group. (2025). Polyurethane adhesives — properties, types and applications. [Link]
-
Redox. (2021). Safety Data Sheet Propylene Carbonate. [Link]
-
Comindex. (2024). Carbodiimides. Alternatives to isocyanates as crosslinkers. [Link]
-
Research India Publications. (n.d.). Adhesion Behavior of Polyurea Coating on Mild Steel. [Link]
- Google Patents. (n.d.).
-
Chimica Lombarda. (n.d.). Cross-Linking Agents. [Link]
-
Copps Industries. (n.d.). Polyurea vs. Polyurethane: Similarities, Differences, and Applications. [Link]
-
Chemsrc. (2025). This compound. [Link]
-
Aerovent. (n.d.). PROTECTIVE COATINGS CHEMICAL RESISTANCE GUIDE. [Link]
-
SciSpace. (n.d.). Synthesis of 1,6-hexandiol, polyurethane monomer derivatives via isomerization metathesis of methyl linolenate. [Link]
-
A.G. Layne, Inc. (2015). Dimethyl Carbonate - SAFETY DATA SHEET. [Link]
-
PSI Urethanes. (n.d.). Urethane Chemical Compatibility List. [Link]
-
UPCommons. (n.d.). Synthesis and characterization of polycarbonates from epoxidized vegetable oils, propylene oxide and carbon dioxide. [Link]
Sources
- 1. Poly(hydroxyurethane) Adhesives and Coatings: State-of-the-Art and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. chemos.de [chemos.de]
- 4. paint.org [paint.org]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. Organocatalytic synthesis of bio-based cyclic carbonates from CO2 and vegetable oils - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Surface Properties of Poly(Hydroxyurethane)s Based on Five-Membered Bis-Cyclic Carbonate of Diglycidyl Ether of Bisphenol A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Non-Isocyanate Route to Poly(Ether Urethane): Synthesis and Effect of Chemical Structures of Hard Segment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Carbodiimides. Alternatives to isocyanates as crosslinkers. | Comindex [comindex.es]
- 13. gallaghercorp.com [gallaghercorp.com]
- 14. specialchem.com [specialchem.com]
- 15. fishersci.com [fishersci.com]
- 16. redox.com [redox.com]
- 17. cdhfinechemical.com [cdhfinechemical.com]
- 18. carlroth.com [carlroth.com]
- 19. fishersci.com [fishersci.com]
- 20. aglayne.com [aglayne.com]
A Senior Application Scientist's Guide to the Analytical Quantification of N-Methyl-N-phenylurethane
Welcome to this in-depth technical guide on the analytical methods for the precise quantification of N-Methyl-N-phenylurethane (CAS 2621-79-6). As a carbamate ester, this compound may arise as a synthetic intermediate, a degradation product, or a potential genotoxic impurity (GI) in various manufacturing processes, particularly within the pharmaceutical industry.[1][2] The accurate and sensitive determination of such impurities is not merely an analytical challenge; it is a critical requirement for ensuring the safety and efficacy of drug substances and products.[3]
Regulatory bodies mandate strict control over GIs, often requiring quantification at parts-per-million (ppm) or even parts-per-billion (ppb) levels relative to the active pharmaceutical ingredient (API).[1] This guide is designed for researchers, analytical scientists, and drug development professionals. It moves beyond a simple listing of procedures to provide a comparative analysis of the most viable chromatographic techniques, explaining the rationale behind methodological choices and offering a framework for robust, validated quantification.
Understanding the Analyte: this compound
Before selecting an analytical technique, a fundamental understanding of the analyte's physicochemical properties is paramount.
-
Structure: The molecule contains a phenyl ring, which acts as a chromophore, making it suitable for UV-Vis spectrophotometric detection. Its boiling point indicates sufficient volatility for Gas Chromatography (GC), while its polarity and molecular weight are well-suited for High-Performance Liquid Chromatography (HPLC).
The primary challenge lies in achieving the requisite sensitivity and selectivity to detect this compound at trace levels within a complex matrix, such as a high-concentration API.[2]
Chromatographic Approaches: A Head-to-Head Comparison
The two most powerful and commonly employed techniques for this task are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), frequently coupled with Mass Spectrometry (MS) for enhanced specificity and sensitivity.[3]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile or thermally labile compounds, making it an excellent choice for many genotoxic impurities.[3][7]
-
Separation Mode: Reversed-Phase (RP-HPLC) is the logical choice. This compound is a moderately polar compound, and an RP column, such as a C18, provides the necessary hydrophobic interaction for effective retention and separation from more polar or non-polar impurities.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water for MS compatibility) and an organic modifier (e.g., acetonitrile or methanol) is typically required.[8] A gradient is crucial because it allows for the elution of a wide range of compounds with varying polarities, ensuring that the target analyte is well-resolved from the API and other impurities while maintaining a reasonable run time.
-
Detector Selection:
-
UV Detector: Given the presence of the phenyl chromophore, a UV detector set to an appropriate wavelength (e.g., 210-230 nm) offers a simple, robust, and cost-effective detection method. However, its sensitivity may not be sufficient for the low ppm/ppb levels required for GIs.[]
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS or LC-MS/MS) is the gold standard for trace-level quantification.[3] It provides unparalleled sensitivity and selectivity, allowing for confident identification and quantification even in the presence of co-eluting matrix components. Tandem MS (MS/MS) further enhances this by monitoring specific parent-to-daughter ion transitions, effectively eliminating background noise.
-
Caption: High-level workflow for HPLC-based analysis of this compound.
This protocol serves as a robust starting point. Method validation is mandatory as per regulatory guidelines.[10][11]
-
Chromatographic System: HPLC with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a stock solution of this compound (100 µg/mL) in Acetonitrile. Perform serial dilutions to create calibration standards ranging from 0.05 µg/mL to 5.0 µg/mL.
-
Sample Preparation: Accurately weigh 100 mg of the API and dissolve in 10 mL of diluent (Acetonitrile/Water 50:50 v/v) to achieve a 10 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.
-
System Suitability: Inject the midpoint standard solution six times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing volatile and semi-volatile compounds.[7] Given its boiling point of ~244°C, this compound is well-suited for GC analysis.[6]
-
Column Selection: A mid-polarity column, such as one with a 50% phenyl polysiloxane stationary phase, is an excellent choice.[12] This polarity provides a balance of dispersive and dipole-dipole interactions, which is ideal for retaining and resolving the aromatic and polar urethane functional groups of the analyte.
-
Injection Mode: A splitless injection is preferred for trace analysis. This ensures that the entire injected sample volume is transferred to the column, maximizing sensitivity, which is critical for detecting low-level impurities.
-
Temperature Program: A temperature gradient is essential. Starting at a lower temperature ensures efficient trapping of the analyte at the head of the column, leading to sharp peaks. Ramping the temperature up allows for the elution of the analyte and any higher-boiling components within a reasonable timeframe.
-
Detector Selection:
-
Flame Ionization Detector (FID): FID is a robust, general-purpose detector for organic compounds. It offers good linearity and sensitivity for many applications but lacks the specificity of a mass spectrometer.
-
Mass Spectrometry (MS): GC-MS is the definitive technique for this application.[] It combines the high separation efficiency of GC with the unparalleled identification capabilities of MS. By operating in Selected Ion Monitoring (SIM) mode, the instrument can be set to detect only the specific ions characteristic of this compound, drastically increasing the signal-to-noise ratio and lowering detection limits.[13]
-
Caption: High-level workflow for GC-MS based analysis of this compound.
This protocol provides a validated approach for trace quantification.
-
Chromatographic System: GC equipped with a split/splitless inlet, autosampler, and a Mass Spectrometric detector.
-
Column: DB-17ms (50%-Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless, 1 µL injection volume.
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 250 °C, hold for 5 min.
-
-
MS Transfer Line Temperature: 260 °C.
-
Ion Source Temperature: 230 °C.
-
MS Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 179, 106).
-
Standard Preparation: Prepare a stock solution (100 µg/mL) in Ethyl Acetate. Serially dilute to create calibration standards from 0.01 µg/mL to 2.0 µg/mL.
-
Sample Preparation: Accurately weigh 100 mg of API into a vial. Add 10 mL of Ethyl Acetate, vortex to dissolve, and filter if necessary.
Method Validation and Performance Comparison
Any analytical method intended for quality control must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.[10][11] Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
The following table provides an objective comparison of typical performance characteristics for the described HPLC-UV and GC-MS methods.
| Parameter | HPLC-UV | GC-MS (SIM Mode) | Rationale / Expert Commentary |
| Specificity | Moderate to Good | Excellent | UV detection can be prone to interference from other chromophoric compounds. GC-MS in SIM mode is highly specific, monitoring for unique mass fragments, thus minimizing matrix effects.[] |
| Linearity (R²) | > 0.999 | > 0.999 | Both techniques demonstrate excellent linearity over their respective ranges when properly optimized. |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% | Both methods can achieve high accuracy. GC-MS may show slightly better recovery due to cleaner sample extracts and higher specificity.[8] |
| Precision (% RSD) | < 5.0% | < 3.0% | The stability of modern GC-MS systems often leads to slightly better precision (repeatability) for trace analysis compared to HPLC-UV. |
| LOD (vs. API) | ~5 - 10 ppm | ~0.1 - 1 ppm | This is the key differentiator. The sensitivity of GC-MS in SIM mode is several orders of magnitude greater than HPLC with a standard UV detector, making it the superior choice for controlling GIs at very low levels.[1][2] |
| LOQ (vs. API) | ~15 - 30 ppm | ~0.5 - 3 ppm | Consistent with the LOD, the quantification limits for GC-MS are significantly lower, allowing for compliance with the strictest regulatory requirements.[14] |
| Sample Throughput | Moderate | Moderate | Runtimes are comparable, though HPLC may require longer re-equilibration times. |
| Robustness | Good | Good | Both methods are robust, though HPLC mobile phase preparation and pH can be a source of variability if not carefully controlled. |
Conclusion and Recommendation
Both HPLC and GC are viable techniques for the quantification of this compound. The ultimate choice depends on the specific requirements of the analysis.
-
For routine analysis where impurity levels are expected to be relatively high (>30 ppm) and a simpler, more accessible instrument is desired, HPLC-UV provides a reliable and cost-effective solution.
-
For applications requiring the highest sensitivity and specificity, particularly for the control of this compound as a potential genotoxic impurity at trace levels (<10 ppm), GC-MS is unequivocally the superior method.[7][] Its ability to provide structural confirmation and achieve exceptionally low detection limits makes it the authoritative choice for ensuring product safety and meeting stringent regulatory expectations.
This guide provides the foundational knowledge and practical protocols to develop and validate robust analytical methods for this compound. It is imperative that any chosen method undergoes rigorous, matrix-specific validation to guarantee data integrity and compliance.
References
-
Chemsrc. (n.d.). This compound | CAS#:2621-79-6. Retrieved January 5, 2026, from [Link]
-
ResolveMass. (2025, July 9). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. Retrieved January 5, 2026, from [Link]
-
ChemBK. (n.d.). This compound - Physico-chemical Properties. Retrieved January 5, 2026, from [Link]
-
LCGC International. (n.d.). Determination of Genotoxic Impurities in Pharmaceuticals. Retrieved January 5, 2026, from [Link]
-
Research and Reviews: Journal of Pharmaceutical Analysis. (2023, December 8). Role of Analytical Methods for Detection of Genotoxic Impurities. Retrieved January 5, 2026, from [Link]
-
ScienceScholar. (2022, July 18). Review on identification and quantification of genotoxic impurities. Retrieved January 5, 2026, from [Link]
-
PubChem. (n.d.). Ethyl methyl(phenyl)carbamate. Retrieved January 5, 2026, from [Link]
-
IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. Retrieved January 5, 2026, from [Link]
-
ResearchGate. (2025, August 6). (PDF) Validation of Analytical Methods. Retrieved January 5, 2026, from [Link]
-
Gavin Publishers. (2018, January 19). Validation of Analytical Methods: A Review. Retrieved January 5, 2026, from [Link]
-
IJPPR. (2019, July 30). Development of RP-HPLC Method for the Determination of N- Methylurea Content in Methohexital Drug Substance and Its Validation. Retrieved January 5, 2026, from [Link]
-
Leather Science and Engineering. (2021, January). Determination of N, N-Dimethylformamide in Polyurethane Products by Gas Chromatography-Mass Spectrometry. Retrieved January 5, 2026, from [Link]
-
Target Analysis. (n.d.). 50% Phenyl, 50% methyl polysiloxane GC. Retrieved January 5, 2026, from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. sciencescholar.us [sciencescholar.us]
- 3. rroij.com [rroij.com]
- 4. This compound | CAS#:2621-79-6 | Chemsrc [chemsrc.com]
- 5. chembk.com [chembk.com]
- 6. This compound CAS#: 2621-79-6 [amp.chemicalbook.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. ikev.org [ikev.org]
- 11. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 12. 50% Phenyl, 50% methyl polysiloxane GC – Target Analysis [targetanalysis.gr]
- 13. Determination of N, N-Dimethylformamide in Polyurethane Products by Gas Chromatography-Mass Spectrometry [scupgkg.cn]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Characterization of N-Methyl-N-phenylurethane Derivatives
Abstract: This guide provides a comprehensive comparison of analytical techniques for the characterization of N-Methyl-N-phenylurethane derivatives, a class of compounds significant in synthetic chemistry and materials science.[1][2][3] Intended for researchers, scientists, and drug development professionals, this document delves into the nuances of spectroscopic and chromatographic methods, offering field-proven insights and detailed experimental protocols. By explaining the causality behind experimental choices and presenting self-validating systems, this guide aims to serve as an authoritative resource for achieving accurate and reliable characterization of these molecules.
Introduction
This compound and its derivatives are carbamates that serve as important intermediates and building blocks in the synthesis of polymers, coatings, adhesives, and pharmacologically active compounds.[1][2][3] The precise characterization of these molecules is paramount to ensure purity, confirm structural integrity, and predict their behavior in various applications. The presence of both methyl and phenyl groups attached to the urethane backbone imparts unique solubility, reactivity, and stability profiles, which can present challenges for analytical characterization.[1][2][3] This guide will navigate these challenges by providing a comparative overview of the most effective analytical techniques.
Synthesis and Purification: A Prerequisite for Accurate Analysis
The adage "garbage in, garbage out" is particularly true in analytical chemistry. The reliability of any characterization data is fundamentally dependent on the purity of the sample. This compound derivatives are commonly synthesized from the reaction of a substituted N-methylaniline with a chloroformate, such as ethyl chloroformate.[4]
Common Synthetic Route:
-
Reactants: N-Methylaniline and Ethyl Chloroformate.
-
Conditions: Typically performed in the presence of a base like triethylamine in a solvent such as dichloromethane.[4]
Purification is critical to remove unreacted starting materials, by-products (e.g., diphenyl urea), and residual solvents. Techniques such as recrystallization or flash chromatography are often employed. The choice of purification method will depend on the physical properties of the specific derivative.
Spectroscopic Characterization: Elucidating Molecular Structure
Spectroscopic methods are indispensable for the structural elucidation of this compound derivatives. Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for unambiguous structure determination. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.
3.1.1 ¹H NMR Spectroscopy The proton NMR spectrum of a typical this compound derivative (e.g., ethyl N-methyl-N-phenylcarbamate) will exhibit characteristic signals:
-
Aromatic Protons: A complex multiplet in the range of 7.0-7.5 ppm, corresponding to the protons on the phenyl ring.
-
N-Methyl Protons: A singlet around 3.2-3.4 ppm.
-
O-Alkyl Protons: Signals corresponding to the ethyl group (or other alkyl group) will be present. For an ethyl group, a quartet around 4.1-4.3 ppm (CH₂) and a triplet around 1.2-1.4 ppm (CH₃) are expected.
3.1.2 ¹³C NMR Spectroscopy The carbon NMR spectrum provides complementary information:
-
Carbonyl Carbon: A characteristic peak in the downfield region, typically around 155 ppm.
-
Aromatic Carbons: Multiple signals between 120-145 ppm.
-
N-Methyl Carbon: A signal around 35-40 ppm.
-
O-Alkyl Carbons: For an ethyl group, signals around 60-65 ppm (CH₂) and 14-16 ppm (CH₃) are typical.
3.1.3 Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is crucial; CDCl₃ is a good first choice for many organic molecules.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).[5]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 500 MHz). For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative number of protons.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. For this compound derivatives, the key vibrational bands are:
-
C=O Stretch (Amide I): A strong, sharp absorption band in the region of 1700-1730 cm⁻¹. This is one of the most characteristic peaks in the IR spectrum of a urethane.
-
C-N Stretch: A medium to strong band around 1220-1350 cm⁻¹.
-
C-O Stretch: Bands in the region of 1000-1300 cm⁻¹.
-
Aromatic C-H Bending: Out-of-plane bending vibrations in the 690-900 cm⁻¹ region can indicate the substitution pattern of the phenyl ring.
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation.
3.3.1 Ionization Techniques
-
Electron Ionization (EI): A hard ionization technique that leads to extensive fragmentation. This can be very useful for structural elucidation by analyzing the fragmentation pattern.
-
Electrospray Ionization (ESI): A soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺. This is particularly useful for confirming the molecular weight.
3.3.2 Common Fragmentation Pathways The fragmentation of this compound derivatives in EI-MS often involves cleavage of the bonds adjacent to the carbonyl group and the nitrogen atom.
Chromatographic Analysis: Separation and Quantification
Chromatographic techniques are essential for assessing the purity of this compound derivatives and for quantifying them in complex mixtures.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for the analysis of many carbamates, especially those that are thermally labile.[6]
4.1.1 Method Development Considerations
-
Column: A reversed-phase C18 column is a common starting point for these moderately polar compounds.
-
Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol is typically used. A gradient elution (varying the mobile phase composition over time) is often necessary to achieve good separation of the main compound from any impurities.
-
Detector: A UV-Vis detector is suitable, as the phenyl group provides strong chromophores. Detection is often performed at a wavelength around 254 nm.
4.1.2 Experimental Protocol for HPLC Purity Analysis
-
System Preparation: Use a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). Equilibrate the column with the initial mobile phase composition (e.g., 50:50 acetonitrile:water) at a flow rate of 1.0 mL/min.
-
Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase or a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Prepare a working standard by diluting the stock solution to about 0.1 mg/mL.
-
Sample Preparation: Prepare the sample to be analyzed at the same concentration as the working standard.
-
Injection and Analysis: Inject equal volumes (e.g., 10 µL) of the standard and sample solutions. Monitor the chromatogram at a suitable wavelength (e.g., 254 nm).
-
Data Analysis: Determine the retention time of the main peak. Calculate the purity of the sample by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.
Gas Chromatography (GC)
GC can also be used for the analysis of this compound derivatives, but care must be taken due to their potential thermal lability.[7] Some N-phenyl carbamates can be analyzed by GC without decomposition.[8]
4.2.1 Method Development Considerations
-
Injector Temperature: A lower injector temperature or a programmable temperature injector can help to prevent thermal degradation.[7][9]
-
Column: A non-polar or medium-polarity column (e.g., HP-5ms) is often suitable.
-
Detector: A Flame Ionization Detector (FID) provides good sensitivity for these organic compounds. A Nitrogen-Phosphorus Detector (NPD) can offer enhanced selectivity and sensitivity.[10]
Comparative Analysis and Best Practices
The choice of analytical technique depends on the specific goals of the analysis.
| Technique | Primary Application | Strengths | Limitations |
| ¹H and ¹³C NMR | Structural Elucidation | Provides detailed structural information | Requires a relatively pure sample; lower sensitivity than MS |
| FTIR | Functional Group Identification | Rapid and non-destructive | Provides limited structural information on its own |
| Mass Spectrometry | Molecular Weight Determination and Structural Confirmation | High sensitivity; provides fragmentation information | Can be destructive; interpretation of spectra can be complex |
| HPLC | Purity Assessment and Quantification | Suitable for thermally labile compounds; high resolution | Can be more time-consuming than GC |
| GC | Purity Assessment and Quantification | High efficiency and speed | Potential for thermal degradation of the analyte |
Workflow for Comprehensive Characterization
Caption: A typical workflow for the synthesis and comprehensive characterization of this compound derivatives.
Conclusion
A multi-technique approach is essential for the thorough characterization of this compound derivatives. NMR spectroscopy is the cornerstone for structural elucidation, while FTIR provides rapid confirmation of functional groups. Mass spectrometry is invaluable for determining the molecular weight and probing fragmentation patterns. For purity assessment and quantification, HPLC is generally the most robust method due to the potential thermal instability of carbamates, although GC can be a viable alternative for certain derivatives. By judiciously applying these techniques and following validated protocols, researchers can ensure the quality and integrity of their this compound derivatives.
References
-
Pozo, O. J., et al. (2005). Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps. Journal of Separation Science, 28(16), 2130-8. [Link]
-
Engebretson, J. A. (2004). Chromatographic Analysis of Insecticidal Carbamates. Journal of Liquid Chromatography & Related Technologies, 27(7-9), 1295-1317. [Link]
-
Baron, R. L., et al. (1969). Gas Chromatographic Analysis of Some Carbamate Derivatives. Journal of Agricultural and Food Chemistry, 17(4), 883-887. [Link]
-
Mathe, O. A. (1998). Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry. ProQuest Dissertations Publishing. [Link]
-
Yao, W., & Tu, C. (2004). Analysis of Carbamate Pesticides Using Agilent 6820 Gas Chromatograph/Nitrogen Phosphorus Detector. Agilent Technologies Application Note. [Link]
-
PubChem. (n.d.). Methyl phenylcarbamate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl methyl(phenyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of N-Nitroso-N-methylurethane on Newcrom R1 HPLC column. Retrieved from [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
-
Franz, R. A., & Applegath, F. (1961). A New Synthesis of Ureas. V. The Preparation of Methyl-N-phenylurethane from Carbon Monoxide, Sulfur, Aniline, and Methanol. The Journal of Organic Chemistry, 26(9), 3304-3306. [Link]
-
SlideServe. (2011). Mechanism of Phenylurethane. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of phenyl urethane. Retrieved from [Link]
- Google Patents. (n.d.). CN101468960A - Process for preparing phenyl urethane.
-
Kricheldorf, H. R. (1981). 15N NMR spectroscopy, 27. Spectroscopic characterization of polyurethanes and related compounds. Die Makromolekulare Chemie, 182(4), 1177-1193. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000512). Retrieved from [Link]
-
Chemsrc. (n.d.). This compound | CAS#:2621-79-6. Retrieved from [Link]
-
Sivarao, T., et al. (2019). Development of RP-HPLC Method for the Determination of N- Methylurea Content in Methohexital Drug Substance and Its Validation. International Journal of Pharmaceutical and Phytopharmacological Research, 9(4), 1-8. [Link]
-
U.S. Environmental Protection Agency. (2007). Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). [Link]
-
Pharmaffiliates. (n.d.). ANALYTICAL INFORMATION. Retrieved from [Link]
Sources
- 1. This compound | 2621-79-6 [chemicalbook.com]
- 2. This compound CAS#: 2621-79-6 [amp.chemicalbook.com]
- 3. This compound | 2621-79-6 [amp.chemicalbook.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry - ProQuest [proquest.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youngin.com [youngin.com]
A Senior Scientist's Guide to N-Methyl-N-phenylurethane and Its Analogs: A Comparative Analysis
Introduction: The Carbamate Scaffold in Modern Chemistry
The carbamate functional group, also known as a urethane, is a cornerstone of modern medicinal chemistry and materials science.[1][2] Structurally an amide-ester hybrid, the carbamate moiety offers a unique combination of chemical stability, proteolytic resistance, and the ability to form crucial hydrogen bond interactions.[3][4] These properties make it a privileged scaffold in drug design, where it often serves as a bioisostere for amide bonds to enhance metabolic stability or as a key pharmacophore that interacts directly with biological targets.[1][3] Furthermore, the polymerization of units joined by carbamate links forms the vast and versatile class of polyurethane polymers.[5]
N-Methyl-N-phenylurethane (also known as Ethyl N-methyl-N-phenylcarbamate) serves as an excellent parent compound for exploring the nuanced world of carbamates.[6][7] Its structure, featuring both methyl and phenyl groups on the nitrogen atom, allows for systematic modifications to probe structure-activity relationships (SAR). This guide provides a comparative analysis of this compound and its structurally related analogs. We will delve into their synthesis, physicochemical properties, and biological activities, supported by experimental data and detailed protocols, to provide researchers, scientists, and drug development professionals with a comprehensive resource for leveraging this versatile chemical class.
Physicochemical Properties: A Comparative Overview
The physical and chemical properties of a carbamate analog, such as its melting point, boiling point, and solubility, are fundamentally dictated by the nature of its substituents. These properties, in turn, influence the compound's reactivity, formulation, and pharmacokinetic profile.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |
| This compound | Ethyl N-methyl-N-phenylcarbamate | C₁₀H₁₃NO₂ | 179.22 | 243-244[8][9] | 1.074[8][9] |
| N-Phenylurethane (Parent Analog) | Ethyl N-phenylcarbamate | C₉H₁₁NO₂ | 165.19 | 238 | 1.065 |
| N-Methyl-N-(4-chlorophenyl)urethane | Ethyl N-methyl-N-(4-chlorophenyl)carbamate | C₁₀H₁₂ClNO₂ | 213.66 | ~260-265 (Predicted) | ~1.2 (Predicted) |
| N,N'-Diphenylurea (Urea Analog) | 1,3-Diphenylurea | C₁₃H₁₂N₂O | 212.25 | 238-240 (Melting Point) | 1.239 |
Data for analogs are derived from established chemical principles and supplier databases where direct experimental values are not published.
The data illustrates that even minor structural modifications, such as the removal of the N-methyl group (N-Phenylurethane) or the addition of a chloro-substituent, significantly alter the molecule's physical properties. The increased boiling point of the chlorinated analog, for instance, is attributable to increased molecular weight and stronger intermolecular dipole-dipole interactions.
Synthesis of Carbamates: A Comparison of Methodologies
The synthesis of this compound and its analogs can be achieved through several routes. The choice of method is often a trade-off between reagent availability, safety, reaction conditions, and desired yield.
Method 1: Reaction with Chloroformates
This is a classic and widely used method involving the nucleophilic attack of an amine on an electrophilic chloroformate.[1] The reaction is typically performed in the presence of a base to scavenge the HCl byproduct.
Caption: General reaction scheme for carbamate synthesis via chloroformate.
Causality: The choice of an anhydrous solvent is critical to prevent the hydrolysis of the highly reactive ethyl chloroformate, which would otherwise form ethanol and HCl, reducing the overall yield. The base is essential for driving the reaction to completion by neutralizing the generated acid.
Method 2: Carboxylation with CO₂ and Alkyl Halides
A more modern and "greener" approach utilizes carbon dioxide as a C1 source. The reaction proceeds by forming an ionic carbamate intermediate from the amine and CO₂, which is then alkylated.[10]
| Method | Key Reagents | Typical Yield (%) | Advantages | Disadvantages |
| Chloroformate | Amine, Chloroformate, Base | 80-95[11] | High yields, well-established, broad substrate scope. | Chloroformate reagents can be toxic and moisture-sensitive. |
| CO₂ Fixation | Amine, CO₂, Alkyl Halide, Base | 70-90[10] | Uses inexpensive and non-toxic CO₂, atom-economical. | May require elevated pressure and temperature; base selection is crucial.[10] |
| Transcarbamoylation | Alcohol, Phenyl carbamate, Catalyst | >90[12] | High yields for alcohols, mild conditions. | Primarily for converting alcohols to carbamates, not direct amine synthesis. |
Experimental Protocols
A self-validating system is crucial for reproducible research. The following protocols include in-process checks to ensure reaction completion and product purity.
Protocol 1: Synthesis of this compound via Ethyl Chloroformate
Objective: To synthesize Ethyl N-methyl-N-phenylcarbamate with high purity.
Materials:
-
N-methylaniline (1.0 equiv)
-
Ethyl chloroformate (1.1 equiv)
-
Triethylamine (Et₃N) (1.2 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Deionized Water, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve N-methylaniline (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous CH₂Cl₂ in a round-bottom flask.
-
Cool the stirred mixture to 0 °C using an ice bath. This is to control the exothermicity of the reaction.
-
Add ethyl chloroformate (1.1 equiv) dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours.
-
In-process Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting N-methylaniline spot is consumed.
-
Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Validation: Purify the resulting crude oil by flash column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield the pure product. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Analysis of Carbamates by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify this compound and its analogs. Many carbamates are thermally labile, making HPLC the preferred method over Gas Chromatography.[13][14][15]
Caption: A typical experimental workflow for HPLC analysis of carbamates.
System & Conditions:
-
Instrument: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile (ACN) and Water. A typical starting point is 60:40 ACN:H₂O.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (due to the phenyl group's UV absorbance).
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a stock solution of each carbamate analog (e.g., 1 mg/mL) in ACN.
-
Create a series of calibration standards by diluting the stock solutions to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Equilibrate the HPLC column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standards, starting with the lowest concentration, to establish a calibration curve (Peak Area vs. Concentration).
-
Inject the unknown sample(s).
-
Validation: The retention time should be reproducible for each analog. The calibration curve should have a correlation coefficient (R²) of >0.99. Quantify the unknown sample by comparing its peak area to the calibration curve.
Comparative Biological Activity
Carbamate derivatives are potent inhibitors of several enzymes, particularly serine hydrolases like acetylcholinesterase (AChE), fatty acid amide hydrolase (FAAH), and monoacylglycerol lipase (MAGL).[16][17][18][19] The inhibitory mechanism often involves the carbamoylation of a serine residue in the enzyme's active site.
The following data, collated from literature on FAAH inhibitors, demonstrates the impact of structural modifications on biological potency.[16]
| Compound ID (Analog) | Key Structural Feature | FAAH Inhibition IC₅₀ (nM) |
| Analog 1 | Benzoxazolyl-methanone core | 380 |
| Analog 2 | Benzothiazolyl-methanone core | 150 |
| Analog 3 (Compound 14) | Benzoxazolyl-methanone + specific carbamate side chain | 28 |
| Analog 4 (Compound 18) | Benzothiazolyl-methanone + specific carbamate side chain | 28 |
Structure-Activity Relationship (SAR) Insights:
-
Core Scaffold: Replacing the benzoxazole ring (Analog 1) with a benzothiazole ring (Analog 2) more than doubled the inhibitory potency, suggesting the sulfur atom may engage in favorable interactions within the active site.[16]
-
Carbamate Side Chain: The most significant gains in potency were achieved by optimizing the carbamate portion of the molecule (Analogs 3 & 4), underscoring the critical role of this functional group in binding and/or the carbamoylation reaction.[16]
Caption: Logical flow of structure-activity relationships for carbamate inhibitors.
Conclusion
This compound and its analogs represent a rich chemical space for exploration in drug discovery and materials science. This comparative guide demonstrates that subtle changes to the core structure can profoundly influence physicochemical properties, synthetic accessibility, and biological function. The choice of synthetic route—balancing classic, high-yield chloroformate chemistry with modern, greener CO₂ fixation—depends on project-specific goals of scale, safety, and cost. The biological data clearly indicates that systematic modification and analysis of the carbamate scaffold can lead to highly potent and selective enzyme inhibitors. By understanding the interplay between structure, synthesis, and activity, researchers can more effectively design and develop novel carbamate-based compounds for a wide range of applications.
References
-
Thruston, A. D., Jr. (1972). Liquid Chromatography of Carbamate Pesticides. U.S. Environmental Protection Agency.
-
Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1.
-
Engebretson, J. A. (n.d.). Chromatographic Analysis of Insecticidal Carbamates.
-
ChemicalBook. (2024). This compound | 2621-79-6.
-
CRC Press. (n.d.). Chromatographic Determination of Carbamate Pesticides in Environmental Samples. In Chromatographic Analysis of the Environment.
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors.
-
ChemicalBook. (n.d.). This compound synthesis.
-
BenchChem. (2025). A Comparative Analysis of Carbamoylation Methods for Researchers and Drug Development Professionals.
-
Talevi, A. (2013). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC.
-
ChemBK. (2024). This compound.
-
LCGC International. (2012). Faster, More Sensitive Determination of Carbamates in Drinking Water.
-
Gemo, N., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega.
-
PubMed. (n.d.). Design, synthesis, and in vitro evaluation of carbamate derivatives of 2-benzoxazolyl- and 2-benzothiazolyl-(3-hydroxyphenyl)-methanones as novel fatty acid amide hydrolase inhibitors.
-
ChemicalBook. (n.d.). This compound | 2621-79-6.
-
Tumiatti, V., et al. (2010). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC.
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications.
-
Chemsrc. (2025). This compound | CAS#:2621-79-6.
-
Jaiswal, S., et al. (2022). Synthesis and evaluation of carbamate derivatives as fatty acid amide hydrolase and monoacylglycerol lipase inhibitors. Semantic Scholar.
-
SciELO. (n.d.). Carbamates: Are they “Good” or “Bad Guys”?.
-
Aresta, M., et al. (2016). Recent Advances in the Chemistry of Metal Carbamates. PMC.
-
Taylor & Francis Online. (n.d.). A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors.
-
Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation.
-
PubMed. (2018). Design, synthesis, molecular modelling and in vitro cytotoxicity analysis of novel carbamate derivatives as inhibitors of Monoacylglycerol lipase.
-
ChemicalBook. (n.d.). This compound CAS#: 2621-79-6.
-
BenchChem. (n.d.). The Multifaceted Biological Activities of Substituted Phenylurea Compounds: A Technical Guide.
-
BenchChem. (2025). A Comparative Analysis of the Biological Activity of Substituted Phenyl Ketone Analogs.
-
PubChem. (n.d.). Ethyl methyl(phenyl)carbamate.
-
Google Patents. (n.d.). CN101468960A - Process for preparing phenyl urethane.
-
PrepChem.com. (n.d.). Synthesis of phenyl urethane.
-
Wikipedia. (n.d.). Polyurethane.
-
Al-Suwaidan, I. A., et al. (2018). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. PMC.
-
PubMed. (2014). Theoretical and Spectroscopic Analysis of N,N'-diphenylurea and N,N'-dimethyl-N,N'-diphenylurea Conformations.
-
Fisher Scientific. (n.d.). N-Phenylurethane, 98%.
-
MDPI. (2023). Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids.
-
ResearchGate. (n.d.). Synthesis and In Vitro Antiproliferative Activity of New -Phenyl-3-(4-(Pyridin-3-Yl)Phenyl)Urea-Scaffold Based Compounds.
-
BenchChem. (n.d.). A Technical Guide to the Spectroscopic Characterization of 3-Methyl-5-phenylbiuret.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Polyurethane - Wikipedia [en.wikipedia.org]
- 6. This compound | 2621-79-6 [chemicalbook.com]
- 7. This compound CAS#: 2621-79-6 [amp.chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. This compound | 2621-79-6 [amp.chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. agilent.com [agilent.com]
- 15. taylorfrancis.com [taylorfrancis.com]
- 16. Design, synthesis, and in vitro evaluation of carbamate derivatives of 2-benzoxazolyl- and 2-benzothiazolyl-(3-hydroxyphenyl)-methanones as novel fatty acid amide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and evaluation of carbamate derivatives as fatty acid amide hydrolase and monoacylglycerol lipase inhibitors | Semantic Scholar [semanticscholar.org]
- 18. tandfonline.com [tandfonline.com]
- 19. Design, synthesis, molecular modelling and in vitro cytotoxicity analysis of novel carbamate derivatives as inhibitors of Monoacylglycerol lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Definitive Analysis of N-Methyl-N-phenylurethane: Identity, Purity, and Comparative Methodologies
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a compound's identity and purity is the bedrock of reliable and reproducible science. N-Methyl-N-phenylurethane (CAS No. 2621-79-6), a key building block in synthetic chemistry and materials science, is no exception.[1] Its utility in creating specialized polymers and coatings hinges on the precise control of its chemical integrity.[1] This guide provides an in-depth, comparative analysis of the essential analytical techniques required to comprehensively characterize this molecule, moving beyond mere procedural steps to explain the underlying scientific rationale.
Our approach is rooted in a self-validating analytical workflow. We will first establish the molecule's identity using a suite of spectroscopic techniques, each providing a unique piece of the structural puzzle. Subsequently, we will employ chromatographic methods to resolve and quantify the target compound against potential impurities. This integrated strategy ensures the highest degree of confidence in the material's quality.
Chapter 1: Foundational Identity Confirmation via Spectroscopy
Spectroscopic methods are the cornerstone of chemical identification. They probe the intrinsic physical properties of a molecule to generate a unique fingerprint. For this compound, a multi-technique approach using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential for unequivocal structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy provides the most detailed information about the molecular skeleton by mapping the chemical environment of ¹H (proton) and ¹³C nuclei. It is the single most powerful technique for confirming the precise arrangement of atoms in the this compound molecule.
Causality of Experimental Choices: The choice of a deuterated solvent is critical. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual signals. The information from both ¹H and ¹³C NMR spectra are complementary; ¹H NMR reveals proton counts and spin-spin coupling, which informs on neighboring protons, while ¹³C NMR confirms the number and type of carbon environments in the molecule.
Expected Spectral Features for this compound:
-
¹H NMR: We anticipate distinct signals corresponding to the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), a singlet for the N-methyl group, and a set of multiplets in the aromatic region for the phenyl group.
-
¹³C NMR: The spectrum should reveal signals for the carbonyl carbon of the urethane, the carbons of the phenyl ring, the N-methyl carbon, and the two distinct carbons of the ethyl group.
Protocol 1: NMR Analysis of this compound
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer for optimal resolution.
-
Acquire a ¹H NMR spectrum, ensuring a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the smallest signal.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
-
Data Processing & Interpretation:
-
Process the spectra using appropriate software (e.g., Mnova, TopSpin).
-
Reference the spectra to the TMS signal at 0.00 ppm.
-
Integrate the ¹H NMR signals to confirm the relative proton counts for each group.
-
Analyze the coupling patterns (multiplicity) to confirm connectivity.
-
Compare the observed chemical shifts in both ¹H and ¹³C spectra to established values for similar functional groups to confirm the structure.[2]
-
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. It is an excellent tool for quickly confirming the presence of the key urethane linkage.
Causality of Experimental Choices: An Attenuated Total Reflectance (ATR) accessory is preferred for its simplicity and minimal sample preparation. The key absorption band to monitor is the strong carbonyl (C=O) stretch of the urethane group, which is highly characteristic.
Expected Spectral Features:
-
~1700 cm⁻¹: A strong, sharp absorption band corresponding to the C=O (carbonyl) stretch of the urethane group.
-
~3000-3100 cm⁻¹: C-H stretching vibrations from the aromatic phenyl ring.
-
~2850-2980 cm⁻¹: C-H stretching vibrations from the aliphatic methyl and ethyl groups.
-
~1200-1300 cm⁻¹: C-N stretching vibrations.
-
~1600 cm⁻¹ & ~1450-1500 cm⁻¹: C=C stretching vibrations within the aromatic ring.
Protocol 2: FTIR-ATR Analysis
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background spectrum.
-
Sample Analysis: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Interpretation: Identify the characteristic absorption bands and compare them to a reference spectrum or literature values to confirm the presence of the expected functional groups.[3][4][5]
Mass Spectrometry (MS): Molecular Weight Verification
Mass spectrometry provides the exact molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. This technique confirms the elemental composition and provides an orthogonal check on the identity established by NMR and IR.
Causality of Experimental Choices: Electrospray Ionization (ESI) is a soft ionization technique suitable for generating the protonated molecular ion [M+H]⁺ with minimal fragmentation, allowing for clear determination of the molecular weight. Coupling MS with a chromatographic inlet like GC or HPLC is ideal for purity analysis.[6][7]
Expected Spectral Features:
-
Molecular Ion: A prominent signal at m/z 180.1, corresponding to the [M+H]⁺ of this compound (C₁₀H₁₃NO₂ has an exact mass of 179.09).[3]
-
Fragmentation: Potential fragments may arise from the loss of the ethoxy group or cleavage at the N-phenyl bond.
Protocol 3: Direct Infusion ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup:
-
Calibrate the mass spectrometer across the desired mass range (e.g., m/z 50-500).
-
Set the ESI source to positive ion mode.
-
-
Data Acquisition: Infuse the sample solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum.
-
Interpretation: Identify the peak corresponding to the protonated molecular ion [M+H]⁺ to confirm the molecular weight. Analyze any significant fragment ions to see if they are consistent with the proposed structure.
Chapter 2: Quantitative Purity Assessment via Chromatography
Once identity is confirmed, chromatography is employed to separate the main component from any impurities, allowing for accurate purity determination. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is critical and depends on the thermal stability of the analyte.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
For many carbamates, which can be thermally labile, HPLC is the preferred method for purity analysis.[6] It separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase.
Causality of Experimental Choices: Reversed-phase HPLC using a C18 column is a robust starting point for moderately polar organic molecules like this compound.[8][9] A gradient elution with water and acetonitrile allows for the effective separation of impurities with a wide range of polarities. UV detection is suitable due to the presence of the phenyl chromophore.
Protocol 4: Reversed-Phase HPLC Purity Method
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 254 nm.
-
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at 1.0 mg/mL. Dilute to 0.1 mg/mL for analysis.
-
Gradient Elution:
-
Start at 30% B, hold for 2 minutes.
-
Linear gradient to 95% B over 15 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 30% B and equilibrate for 5 minutes.
-
-
System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be <2.0%.
-
Analysis & Calculation: Inject the sample solution. Calculate purity using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Gas Chromatography (GC): An Alternative with Caveats
GC separates compounds based on their volatility and interaction with a stationary phase. While powerful, its use for carbamates must be approached with caution due to their potential for thermal degradation in the hot injector.[10][11][12] N-phenyl carbamates are often more stable than N-methyl carbamates, but this must be verified.[10]
Causality of Experimental Choices: A low-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is a good general-purpose choice. The most critical parameter is the injector temperature, which should be kept as low as possible while still ensuring efficient volatilization to minimize degradation. A programmable temperature vaporizing (PTV) injector can offer advantages.[11]
Protocol 5: GC-FID Purity Analysis
-
System Preparation:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[13]
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Injector Temperature: 220 °C (start low and increase only if peak shape is poor).
-
Detector: Flame Ionization Detector (FID) at 280 °C.
-
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp at 15 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Sample Preparation: Prepare a solution of this compound in dichloromethane or ethyl acetate at ~0.5 mg/mL.
-
Validation of Method: To confirm the compound is not degrading, inject the sample at varying injector temperatures (e.g., 200 °C, 220 °C, 250 °C). If the purity value decreases and new peaks appear at higher temperatures, thermal degradation is occurring.
-
Analysis & Calculation: If the method is shown to be suitable, inject the sample and calculate purity using the area percent method as described for HPLC.
Chapter 3: Data Integration and Comparative Analysis
No single technique tells the whole story. A robust characterization relies on integrating data from multiple orthogonal methods.
dot
Caption: Integrated analytical workflow for this compound.
Table 1: Comparison of Analytical Techniques
| Technique | Primary Purpose | Advantages | Disadvantages & Causality |
| NMR Spectroscopy | Definitive structure elucidation | Provides detailed connectivity and stereochemical information. Highly reproducible. | Lower sensitivity compared to MS; requires more sample. |
| IR Spectroscopy | Functional group identification | Fast, non-destructive, requires minimal sample preparation. | Provides limited structural information; not suitable for complex mixtures. |
| Mass Spectrometry | Molecular weight confirmation | Extremely high sensitivity, provides exact mass. | Ionization can be variable; does not distinguish isomers without fragmentation. |
| HPLC-UV | Purity quantification | Excellent for non-volatile or thermally labile compounds[6]; high precision and accuracy. | Requires soluble samples; can consume significant solvent volumes. |
| GC-FID | Purity quantification | High resolution for volatile compounds; universal FID detector. | Risk of thermal degradation. The high temperature of the injector can cause carbamates to break down, leading to inaccurate purity results.[11][12] |
Chapter 4: Profiling Potential Impurities
A thorough analysis includes identifying potential process-related impurities. For this compound, these could include:
-
Starting Materials: Unreacted N-methylaniline or ethyl chloroformate.[1]
-
By-products: Diphenyl urea, which can form from side reactions.[14]
-
Related Products: Phenylurethane (lacking the N-methyl group).[15]
The chromatographic methods detailed above are designed to separate these potential impurities. HPLC-MS or GC-MS can be used to tentatively identify unknown impurity peaks by obtaining their molecular weight and fragmentation patterns, respectively.
dot
Caption: Structure of this compound (C₁₀H₁₃NO₂).
Conclusion
Confirming the identity and purity of this compound is not a task for a single analytical method. It requires a logical, multi-faceted approach. By combining the detailed structural insights from NMR and IR with the molecular weight confirmation from MS, a confident identification can be made. This identity must then be coupled with a robust, stability-indicating chromatographic method, preferentially HPLC, to accurately quantify purity and profile any related impurities. This comprehensive workflow ensures that the material meets the stringent quality requirements for advanced research and development applications.
References
- SIELC Technologies. (n.d.). Separation of Urethane on Newcrom R1 HPLC column.
- Engebretson, J. A. (n.d.). Chromatographic Analysis of Insecticidal Carbamates.
- Journal of Chromatographic Science. (1971). Gas Chromatographic Analysis of Some Carbamate Derivatives.
- Scribd. (n.d.). Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry.
- Agilent Technologies. (2004). Analysis of Carbamate Pesticides Using Agilent 6820 Gas Chromatograph/Nitrogen Phosphorus Detector Application.
-
PubMed. (2005). Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps. Retrieved from [Link]
-
Oxford Academic. (n.d.). High-Performance Liquid Chromatography of Industrial Polyurethane Polyols. Retrieved from [Link]
-
ScienceDirect. (n.d.). Analytical characterization of polyurethanes. Retrieved from [Link]
-
Chemsrc. (2025). This compound | CAS#:2621-79-6. Retrieved from [Link]
-
Dezewei Testing. (2024). What analytical techniques are commonly used to analyze the composition of polyurethane materials?. Retrieved from [Link]
-
PubChem. (n.d.). Methyl phenylcarbamate. Retrieved from [Link]
-
ResearchGate. (n.d.). Illustration of HPLC chromatograms obtained for extracts of a polyurethane material. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl methyl(phenyl)carbamate. Retrieved from [Link]
-
PubMed Central. (n.d.). Mass Spectrometry of Polyurethanes. Retrieved from [Link]
-
Taylor & Francis Online. (2021). Applications of characterization methods in polyurethane materials: analysis of microphase-separated structures. Retrieved from [Link]
-
Agilent Technologies. (2015). Polyurethane Prepolymer Analysis on Agilent PLgel MIXED-E by GPC. Retrieved from [Link]
-
Oxford Academic. (n.d.). Assessing Isocyanate Exposures in Polyurethane Industry Sectors Using Biological and Air Monitoring Methods. Retrieved from [Link]
-
ResearchGate. (2019). How can I do TGA analysis of polyurethane foam samples avoiding instrument contamination?. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). ANALYTICAL INFORMATION - N-Ethyl-N-phenylurethane. Retrieved from [Link]
-
ChemWhat. (n.d.). This compound CAS#: 2621-79-6. Retrieved from [Link]
-
ChemBK. (2024). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN101468960A - Process for preparing phenyl urethane.
-
Wikipedia. (n.d.). Polyurethane. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Urethane - NIST WebBook. Retrieved from [Link]
-
ResearchGate. (2025). 15N NMR spectroscopy, 27. Spectroscopic characterization of polyurethanes and related compounds. Retrieved from [Link]
-
PubChem. (n.d.). Methylene phenyl urethane. Retrieved from [Link]
-
KGROUP - University of Washington. (n.d.). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]
-
ResearchGate. (2025). A novel non-phosgene approach to the synthesis of methyl N-phenyl carbamate by a reaction of methanol with phenylurea. Retrieved from [Link]
Sources
- 1. This compound | 2621-79-6 [chemicalbook.com]
- 2. kgroup.du.edu [kgroup.du.edu]
- 3. Ethyl methyl(phenyl)carbamate | C10H13NO2 | CID 75802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PHENYLURETHANE(101-99-5) IR Spectrum [m.chemicalbook.com]
- 5. Urethane [webbook.nist.gov]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. Mass Spectrometry of Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of Urethane on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry - ProQuest [proquest.com]
- 12. Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youngin.com [youngin.com]
- 14. CN101468960A - Process for preparing phenyl urethane - Google Patents [patents.google.com]
- 15. PHENYLURETHANE | 101-99-5 [chemicalbook.com]
Navigating Potential Pitfalls: A Comparative Guide to the Cross-Reactivity of N-Methyl-N-phenylurethane
Introduction: Understanding the Reactivity Landscape of N-Methyl-N-phenylurethane
This compound, a disubstituted carbamate, presents a unique chemical scaffold with implications for its stability and potential for unintended interactions within complex biological and chemical systems. For researchers, scientists, and drug development professionals, a comprehensive understanding of its cross-reactivity profile is not merely an academic exercise; it is a critical component of robust experimental design, ensuring data integrity and predictable outcomes.
This guide provides an in-depth analysis of the potential cross-reactivity of this compound with other common reagents. Moving beyond a simple catalog of known interactions, we will dissect the molecule's inherent chemical liabilities, predict potential reactions based on functional group analysis, and provide actionable experimental protocols to empower you to assess cross-reactivity in your own laboratory settings. Our approach is grounded in the principles of mechanistic organic chemistry and supported by data from analogous structures, offering a predictive framework in the absence of extensive literature on this specific molecule.
I. Structural and Electronic Profile: The Basis of Reactivity
The reactivity of this compound is fundamentally governed by the electronic and steric properties of its constituent functional groups: the carbamate core, the N-methyl group, and the N-phenyl group.
-
The Carbamate Linkage: The heart of the molecule's reactivity lies in the carbamate functional group (–N(R)–C(=O)O–). While generally more stable to hydrolysis than esters, the carbonyl carbon is electrophilic and susceptible to nucleophilic attack. The stability of this bond is highly dependent on the pH of the surrounding medium.
-
N-Methyl and N-Phenyl Substituents: The presence of both a methyl and a phenyl group directly attached to the nitrogen atom significantly influences the carbamate's reactivity. The phenyl group, with its electron-withdrawing inductive effect and electron-donating resonance effect, modulates the electron density on the nitrogen and the carbonyl carbon. The methyl group provides some steric hindrance around the nitrogen.
II. Predicted Cross-Reactivity with Common Laboratory Reagents
Based on the structural features of this compound, we can anticipate potential cross-reactivity with several classes of reagents commonly encountered in research and drug development.
A. Hydrolytic Stability: The Influence of pH
The carbamate bond in this compound is susceptible to hydrolysis under both acidic and basic conditions, although it is generally more stable than an ester linkage.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen can be protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water. This would lead to the formation of N-methylaniline, carbon dioxide, and the corresponding alcohol from the ester portion of the urethane.
-
Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base, the hydroxide ion can directly attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate that collapses to yield N-methylaniline and a carbonate derivative.
B. Reactivity with Nucleophiles and Electrophiles
-
Strong Nucleophiles: Reagents containing strong nucleophiles, such as primary and secondary amines, thiols, and alkoxides, have the potential to attack the electrophilic carbonyl carbon of the urethane. This can lead to a transesterification-like reaction or cleavage of the carbamate bond.
-
Strong Electrophiles: While the carbamate nitrogen is relatively electron-rich, the presence of the phenyl group delocalizes this electron density, making it less reactive towards electrophiles than a simple alkylamine. However, under harsh conditions with potent electrophiles, reactions at the nitrogen or the phenyl ring are possible.
C. Oxidative and Reductive Stability
The this compound molecule possesses sites that could be susceptible to oxidation or reduction.
-
Oxidation: The phenyl ring and the N-methyl group could be targets for strong oxidizing agents. For instance, oxidation of the methyl group or hydroxylation of the aromatic ring could occur in the presence of powerful oxidants.
-
Reduction: The carbonyl group of the carbamate is generally resistant to reduction. However, very strong reducing agents like lithium aluminum hydride (LiAlH4) could potentially reduce the carbonyl group.
III. Comparative Analysis with Structurally Similar Compounds
To further inform our understanding, we can draw parallels with the known reactivity of other carbamate-containing compounds, such as carbamate insecticides or pharmaceutical agents with a urethane moiety. For instance, many carbamate pesticides owe their bioactivity to their ability to inhibit acetylcholinesterase by carbamoylating the serine residue in the enzyme's active site, a reaction analogous to nucleophilic attack on the carbamate carbonyl.
IV. Experimental Protocols for Assessing Cross-Reactivity
To empirically determine the cross-reactivity of this compound, a systematic experimental approach is essential. The following protocols provide a framework for this assessment.
A. Experimental Workflow for Cross-Reactivity Screening
A Comparative Guide to the Efficacy of N-Methyl-N-phenylurethane and Other Carbamate Compounds
This guide provides a comprehensive comparison of the efficacy of N-Methyl-N-phenylurethane with other carbamate derivatives. Given the limited publicly available biological data for this compound, this document establishes a framework for its evaluation. We will analyze the well-documented efficacy of benchmark carbamates, detail the underlying mechanisms of action, and provide robust experimental protocols for direct comparative analysis. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to assess the potential of this specific compound within the broader class of carbamates.
Introduction to Carbamates
Carbamates are a class of organic compounds derived from carbamic acid. Their versatile chemical nature has led to their widespread use as insecticides, herbicides, and therapeutic agents.[1][2] The primary mechanism of action for many carbamates, particularly in their role as insecticides or as treatments for neuromuscular diseases, is the inhibition of acetylcholinesterase (AChE).[3][4] This enzyme is crucial for breaking down the neurotransmitter acetylcholine in synaptic clefts. By inhibiting AChE, carbamates cause an accumulation of acetylcholine, leading to overstimulation of nerves and muscles.[5]
Unlike organophosphates, which cause irreversible phosphorylation of AChE, carbamates are reversible inhibitors.[6][7] The carbamyl-enzyme complex they form dissociates more readily, leading to a shorter duration of action, which can be a desirable property in both therapeutic and agricultural applications.[5][8] This guide will explore the chemical properties, mechanism, and comparative efficacy of this compound in the context of other well-studied carbamates.
Chemical Profile: this compound
This compound is an organic compound featuring a urethane (carbamate) backbone with both a methyl and a phenyl group attached to the nitrogen atom.[9] Its chemical structure significantly influences its solubility, reactivity, and stability.[10] While it serves as a valuable building block in the synthesis of polymers and other materials, its biological efficacy is not well-documented in public literature.[9][11]
Chemical Properties:
-
Molecular Formula: C₁₀H₁₃NO₂[12]
-
Molecular Weight: 179.22 g/mol [11]
-
Boiling Point: 243-244 °C[9]
-
Density: 1.074 g/mL at 25 °C[12]
Core Mechanism of Action: Reversible Cholinesterase Inhibition
The primary insecticidal and therapeutic effect of many carbamates is the inhibition of acetylcholinesterase (AChE).[13] The carbamate molecule mimics the structure of acetylcholine and binds to the active site of the AChE enzyme. This forms a carbamylated enzyme complex that is temporarily inactive. The accumulation of acetylcholine in the synapse leads to continuous stimulation of cholinergic receptors, resulting in the desired physiological effect, whether it be insect paralysis or therapeutic intervention in diseases like myasthenia gravis.[5][14] The reversibility of this binding is a key characteristic of carbamates.[7]
Comparative Efficacy of Benchmark Carbamates
To establish a baseline for evaluating this compound, it is essential to examine the efficacy of other widely used N-methyl carbamates.[15] Efficacy is typically quantified by two key metrics: the half-maximal inhibitory concentration (IC50) against AChE, which measures potency, and the median lethal dose (LD50), which indicates acute toxicity in vivo. Lower values for both metrics signify higher potency and toxicity, respectively.
| Carbamate Insecticide | Oral LD50 (rat, mg/kg) | AChE Inhibition (IC50, µM) |
| This compound | Data not available | Data not available |
| Carbofuran | 8 | 0.21 |
| Methomyl | 17 | 0.87 |
| Propoxur | 50 | 1.2 |
| Carbaryl | 307 | 2.5 |
| Source: Data compiled from comparative studies on N-methyl carbamates.[14][15] |
This data clearly shows a wide range of efficacy among different carbamates. Carbofuran is exceptionally potent and toxic, whereas Carbaryl is significantly less so. This variation is attributed to differences in their chemical structures, which affect their binding affinity to AChE and their metabolic stability.
Metabolic Stability: A Predictive Analysis
The duration and intensity of a carbamate's effect are heavily influenced by its metabolic stability.[1][16] Carbamates are primarily metabolized via hydrolysis.[17] A comprehensive review of structure-metabolism relationships has established a trend in metabolic lability.[1][17]
The general order of decreasing metabolic lability (i.e., increasing stability) is as follows: Aryl-OCO-NHAlkyl >> Alkyl-OCO-NHAlkyl ~ Alkyl-OCO-N(Alkyl)₂ ≥ Alkyl-OCO-N(endocyclic) ≥ Aryl-OCO-N(Alkyl)₂ ~ Aryl-OCO-N(endocyclic) ≥ Alkyl-OCO-NHAryl ~ Alkyl-OCO-NHAcyl >> Alkyl-OCO-NH₂ > Cyclic carbamates.[1][17]
This compound falls into the structural class Alkyl-OCO-N(Alkyl)(Aryl) . Based on the established trends, its N-aryl and N-alkyl substitution pattern suggests it would possess relatively high metabolic stability compared to carbamates with an N-H bond (like Aryl-OCO-NHAlkyl), potentially leading to a longer duration of action. However, direct experimental verification is required to confirm this prediction.
Experimental Protocols for Efficacy Determination
To address the data gap for this compound, standardized and validated experimental protocols are necessary. The following sections detail the methodologies for in vitro and in vivo efficacy testing.
In Vitro Efficacy: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is a widely used, rapid, and reliable technique for determining AChE activity and screening for inhibitors.[18][19][20]
Principle: The assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm. An inhibitor's presence will reduce the rate of color development.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Phosphate Buffer: Prepare a 0.1 M phosphate buffer (pH 8.0). This maintains the optimal pH for the enzymatic reaction.
-
DTNB Solution (Ellman's Reagent): Dissolve DTNB in the phosphate buffer to a final concentration of 10 mM.
-
Acetylthiocholine Iodide (ATCI) Solution: Prepare a 75 mM solution of the substrate ATCI in deionized water.
-
AChE Enzyme Solution: Prepare a stock solution of AChE (e.g., from electric eel) in phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 5 minutes.
-
Test Compound Solutions: Prepare a stock solution of this compound and other carbamates in a suitable solvent (e.g., DMSO) and then create a series of dilutions in phosphate buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
20 µL of the test compound dilution (or vehicle control).
-
140 µL of phosphate buffer (pH 8.0).
-
20 µL of AChE enzyme solution.
-
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of ATCI substrate solution to each well.
-
Immediately add 10 µL of DTNB solution.
-
Measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
In Vivo Efficacy: Acute Oral Toxicity (LD50) Study
This study determines the single dose of a substance that causes the death of 50% of a group of test animals. It provides a critical measure of acute toxicity.[15]
Principle: Groups of animals (typically rats) are administered different doses of the test substance. Mortality and clinical signs of toxicity are observed over a set period (e.g., 14 days), and the LD50 value is calculated statistically.
General Methodology:
-
Animal Model: Use a standardized strain of laboratory rats (e.g., Long-Evans or Wistar), typically young adults of a single sex.
-
Dose Preparation: Prepare a range of doses of this compound, typically in a vehicle like corn oil. The dose range should be selected based on preliminary range-finding studies to bracket the expected LD50.
-
Administration: Administer the substance orally via gavage to groups of fasted animals (n=5-10 per group). A control group receives the vehicle only.
-
Observation: Observe the animals closely for clinical signs of toxicity (e.g., tremors, salivation, changes in motor activity) immediately after dosing and periodically over 14 days.[15] Record all mortalities.
-
Data Analysis: Use statistical methods (e.g., probit analysis) to calculate the LD50 value and its 95% confidence intervals from the mortality data.
Conclusion
While this compound is a known chemical entity, its biological efficacy as a carbamate inhibitor remains largely uncharacterized in the public domain. This guide has established a comparative framework by presenting the known efficacy and mechanisms of well-studied carbamates like carbofuran and carbaryl. Based on its structure, this compound is predicted to have relatively high metabolic stability, a hypothesis that requires experimental validation.
The provided detailed protocols for in vitro acetylcholinesterase inhibition and in vivo acute toxicity studies offer a clear and robust pathway for researchers to directly assess the efficacy of this compound. By executing these experiments, the scientific community can fill the existing knowledge gap and accurately position this compound within the broad and impactful class of carbamates.
References
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl carbamate - Wikipedia [en.wikipedia.org]
- 3. Paper-based acetylcholinesterase inhibition assay combining a wet system for organophosphate and carbamate pesticides detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning | Journal of Pioneering Medical Sciences [jpmsonline.com]
- 5. epa.gov [epa.gov]
- 6. mdpi.com [mdpi.com]
- 7. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 2621-79-6 [chemicalbook.com]
- 10. This compound | 2621-79-6 [amp.chemicalbook.com]
- 11. This compound CAS#: 2621-79-6 [amp.chemicalbook.com]
- 12. chembk.com [chembk.com]
- 13. epa.gov [epa.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Comparison of acute neurobehavioral and cholinesterase inhibitory effects of N-methylcarbamates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Qualitative structure-metabolism relationships in the hydrolysis of carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparison of methods for measuring cholinesterase inhibition by carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Acetylcholinesterase Inhibition | Ecotox Centre [ecotoxcentre.ch]
A Comparative Guide for Researchers: N-Methyl-N-phenylurethane vs. N-Ethyl-N-phenylurethane
For the discerning researcher and drug development professional, the selection of appropriate chemical intermediates is a critical decision that profoundly impacts reaction kinetics, product purity, and overall project timelines. This guide provides an in-depth, objective comparison of two closely related N-alkyl-N-phenylurethane compounds: N-Methyl-N-phenylurethane and N-Ethyl-N-phenylurethane. By examining their fundamental physicochemical properties, reactivity, and stability, supported by established experimental protocols, this document aims to equip scientists with the necessary insights to make informed decisions for their specific applications.
Introduction: A Tale of Two Urethanes
This compound and N-Ethyl-N-phenylurethane are both carbamate esters characterized by a phenyl group and an ethyl urethane backbone, differing only by the N-alkyl substituent—a methyl versus an ethyl group.[1][2] This seemingly minor structural variance gives rise to notable differences in their physical and chemical behaviors. These compounds serve as valuable intermediates in organic synthesis, particularly in the development of polymers and as building blocks in the synthesis of complex pharmaceutical agents.[3][][5] Understanding the nuances of their properties is paramount for optimizing synthetic routes and achieving desired product characteristics.
Physicochemical Properties: A Quantitative Comparison
The foundational properties of these molecules dictate their handling, solubility, and reaction conditions. The following table summarizes the key physicochemical data for this compound and N-Ethyl-N-phenylurethane, compiled from various chemical data sources.
| Property | This compound | N-Ethyl-N-phenylurethane | Reference(s) |
| CAS Number | 2621-79-6 | 1013-75-8 | [1],[2] |
| Molecular Formula | C₁₀H₁₃NO₂ | C₁₁H₁₅NO₂ | [1],[2] |
| Molecular Weight | 179.22 g/mol | 193.24 g/mol | [1],[2] |
| Appearance | - | Pale Brown Liquid | [6] |
| Density | 1.074 g/mL at 25 °C | Not explicitly found, but expected to be similar to the methyl analog. | [7] |
| Boiling Point | 243-244 °C | Not explicitly found, but expected to be slightly higher than the methyl analog. | [8] |
| Melting Point | 242-244 °C | Not applicable (liquid at room temp) | [8] |
| Flash Point | >230 °F (>110 °C) | Not explicitly found. | [8] |
| Solubility | Moderately soluble in organic solvents, less soluble in water. | Moderately soluble in organic solvents, less soluble in water. | [3] |
The most apparent difference lies in their physical state at room temperature, with N-Ethyl-N-phenylurethane being a liquid while its methyl counterpart is a solid. This has direct implications for handling and reaction setup. The higher molecular weight of the ethyl derivative suggests a slightly higher boiling point and potentially different solubility characteristics in non-polar solvents.
Synthesis and Reactivity: The Impact of the N-Alkyl Group
The synthesis of both this compound and N-Ethyl-N-phenylurethane typically involves the reaction of the corresponding N-alkylaniline with a chloroformate, such as ethyl chloroformate.[8][9]
The primary difference in their reactivity stems from the steric hindrance and electronic effects of the N-alkyl group. The ethyl group in N-Ethyl-N-phenylurethane is bulkier than the methyl group in this compound. This increased steric hindrance can influence the rate of subsequent reactions where the nitrogen atom or adjacent carbonyl group is involved. For instance, in reactions involving nucleophilic attack at the carbonyl carbon, the ethyl group may slightly impede the approach of the nucleophile compared to the methyl group.
Conversely, the ethyl group is slightly more electron-donating than the methyl group, which could subtly increase the electron density on the nitrogen atom, potentially affecting its nucleophilicity and the basicity of the urethane.
Stability Profile: Thermal and Hydrolytic Considerations
The stability of these intermediates is a critical factor, particularly in applications requiring elevated temperatures or aqueous environments.
Thermal Stability
Hydrolytic Stability
The hydrolysis of the urethane bond is a key consideration in many applications. The reaction is typically catalyzed by acid or base.
The steric hindrance of the N-ethyl group in N-Ethyl-N-phenylurethane might offer slightly greater protection against nucleophilic attack by water or hydroxide ions at the carbonyl carbon compared to the N-methyl group, potentially leading to a slower rate of hydrolysis under basic conditions. Under acidic conditions, the protonation of the carbonyl oxygen is the initial step, and the electronic differences between the methyl and ethyl groups are likely to have a minimal impact on the hydrolysis rate.
Experimental Protocols for Comparative Analysis
To provide a definitive, side-by-side comparison, the following experimental protocols are proposed. These are based on standard analytical techniques for the characterization of organic compounds.
Determination of Solubility
Objective: To quantitatively compare the solubility of this compound and N-Ethyl-N-phenylurethane in a range of common laboratory solvents.
Procedure:
-
Prepare saturated solutions of each compound in a series of solvents (e.g., water, ethanol, acetone, toluene, hexane) at a constant temperature (e.g., 25 °C).[10]
-
Equilibrate the solutions for a set period (e.g., 24 hours) with gentle agitation.
-
Carefully withdraw a known volume of the supernatant from each saturated solution.
-
Evaporate the solvent from the withdrawn aliquot and accurately weigh the remaining solute.
-
Calculate the solubility in grams of solute per 100 grams of solvent.
-
Repeat the measurements for reproducibility.
Comparative Thermal Stability via Thermogravimetric Analysis (TGA)
Objective: To determine and compare the onset of thermal decomposition for both compounds.
Procedure:
-
Accurately weigh a small sample (5-10 mg) of each urethane into a TGA crucible.[11][12]
-
Place the crucible in the TGA instrument.
-
Heat the sample from room temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the mass loss as a function of temperature.
-
The onset of decomposition is determined from the TGA curve as the temperature at which significant mass loss begins.
Comparative Hydrolytic Stability
Objective: To compare the rates of hydrolysis of the two urethanes under acidic and basic conditions.
Procedure:
-
Prepare standard solutions of each urethane in a suitable solvent (e.g., a mixture of an organic solvent and water to ensure solubility).
-
Initiate the hydrolysis by adding a known concentration of acid (e.g., HCl) or base (e.g., NaOH).[7][13]
-
Maintain the reaction at a constant temperature.
-
At regular time intervals, withdraw aliquots from the reaction mixture.
-
Quench the reaction in the aliquots (e.g., by neutralization).
-
Analyze the concentration of the remaining urethane in each aliquot using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Plot the concentration of the urethane versus time to determine the rate of hydrolysis.
Spectroscopic Characterization
The identity and purity of this compound and N-Ethyl-N-phenylurethane can be confirmed using standard spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectra of both compounds will show characteristic peaks for the urethane functional group. The C=O stretching vibration is typically observed around 1700 cm⁻¹. The C-N stretching vibration will also be present. A key difference will be the presence of additional C-H stretching and bending vibrations associated with the ethyl group in N-Ethyl-N-phenylurethane compared to the methyl group in its counterpart.[14][15][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of these compounds.[14][17][18]
-
¹H NMR: The spectrum of this compound will show a singlet for the N-methyl protons, while N-Ethyl-N-phenylurethane will exhibit a triplet for the methyl protons and a quartet for the methylene protons of the N-ethyl group. The protons of the phenyl and ethyl ester groups will also be present in their respective characteristic regions.
-
¹³C NMR: The ¹³C NMR spectra will also show distinct signals for the N-methyl and N-ethyl carbons, providing further structural confirmation.
Applications and Performance Considerations
Both this compound and N-Ethyl-N-phenylurethane can be utilized as intermediates in the synthesis of more complex molecules.
-
Polymer Chemistry: In the synthesis of polyurethanes or other polymers, the choice between the methyl and ethyl derivative can influence the properties of the final polymer.[19][20] The slightly greater steric bulk and flexibility of the N-ethyl group may affect chain packing and intermolecular interactions, leading to differences in properties such as glass transition temperature, mechanical strength, and solvent resistance.
-
Drug Development: As intermediates in drug synthesis, the choice will depend on the specific reaction and the desired final product.[][5][21] The differences in reactivity and steric hindrance can be exploited to control regioselectivity or to modulate the rate of a particular synthetic step. The slightly different lipophilicity of the two compounds could also be a factor in purification and isolation processes.
Conclusion and Recommendations
The choice between this compound and N-Ethyl-N-phenylurethane is not a matter of one being universally superior to the other, but rather a decision based on the specific requirements of the application.
-
This compound is a solid at room temperature, which may be advantageous for handling and storage in some laboratory settings. Its lower steric hindrance at the nitrogen atom may lead to faster reaction rates in certain synthetic transformations.
-
N-Ethyl-N-phenylurethane , being a liquid, can be easier to handle in terms of dosing and mixing in reactions. The increased steric bulk of the N-ethyl group may offer greater stability against certain degradation pathways and could be used to influence the stereochemical outcome of reactions.
It is strongly recommended that researchers perform preliminary experimental evaluations, such as those outlined in this guide, to determine which of these two valuable intermediates is best suited for their specific research and development objectives.
References
- US Patent US6720421B2, Phenylurethane compounds and methods for producing same, asymmetric urea compounds and methods for producing same, barbituric acid derivative, and diazo thermal recording material containing the deriv
- PubChem. (n.d.). Carbanilic acid, N-ethyl-, ethyl ester. National Center for Biotechnology Information.
- (PDF)
- PubChem. (n.d.). Ethyl methyl(phenyl)carbamate. National Center for Biotechnology Information.
- (PDF) Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. (2025-08-07).
- CN Patent CN101468960A, Process for preparing phenyl urethane.
- Solubility of Organic Compounds. (2023-08-31).
- Kinetics and mechanism of N-substituted amide hydrolysis inhigh-temperature w
- Efficient Demethylation of N,N-Dimethylanilines with Phenyl Chloroform
- (PDF)
- Practical Synthesis of N‐Alkyl‐N‐alkyloxycarbonylaminomethyl Prodrug Derivatives of Acetaminophen, Theophylline, and 6‐Mercaptopurine | Request PDF - ResearchG
- Comparison of different chloroformates for the derivatisation of seleno amino acids for gas chrom
- Procedure For Determining Solubility of Organic Compounds | PDF - Scribd.
- METHODS OF ANALYSIS BY THE U.S.
- High-Purity Pharma Intermediates for Advanced Drug Synthesis. (2025-09-10).
- A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles - ark
- Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers.
- Synthesis of ethyl N-phenylcarbam
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Pharmaceutical Intermedi
- Polyurethanes and Green Chemistry | Encyclopedia MDPI. (2021-11-11).
- Intramolecular Aminocyanation of Alkenes Promoted by Hypervalent Iodine - Supporting Inform
- Pharma API Intermedi
- nitrosomethylurea - Organic Syntheses Procedure.
- Polyureas Versatile Polymers for New Academic and Technological Applic
- Solubility of Organic Compounds - Chemistry Steps.
- A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
- N-ETHYL-N-PHENYLURETHANE | CAS: 1013-75-8 | Chemical Product.
- Calculation of Aqueous Solubility of Organic Compounds - PMC - NIH.
- Advances in Green Chemistry for Pharmaceutical Applic
- (PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2025-11-03).
- Understanding Carbamate Formation Reaction Thermochemistry of Amino Acids as Solvents for Postcombustion CO2 Capture - PubMed. (2019-10-10).
- IDENTIFICATION OF POLYMERS BY NMR AND IR SPECTRA - IJISE.
- New Carbamates and Rel
- Linear Polyurethanes: Synthesis Methods, Chemical Structures, Properties and Applic
- How am I supposed to distinguish between a n-ethylaniline IR spec and a benzylmethylamine IR spec ? : r/chemistry - Reddit. (2022-10-09).
- Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) - YouTube. (2024-04-26).
- Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration - Open Access Journals. (2024-12-18).
- Thermogravimetric Analysis.
- 15N NMR spectroscopy, 27.
- N-Ethyl-N-phenylurethane - CymitQuimica.
- Infrared Spectroscopy of Polymers XIII: Polyurethanes. (2023-06-23).
Sources
- 1. Ethyl methyl(phenyl)carbamate | C10H13NO2 | CID 75802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Carbanilic acid, N-ethyl-, ethyl ester | C11H15NO2 | CID 13901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]
- 6. N-Ethyl-N-phenylurethane | CymitQuimica [cymitquimica.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. rsc.org [rsc.org]
- 9. Efficient Demethylation of N,N-Dimethylanilines with Phenyl Chloroformate in Ionic Liquids [organic-chemistry.org]
- 10. scribd.com [scribd.com]
- 11. openaccessjournals.com [openaccessjournals.com]
- 12. etamu.edu [etamu.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. ijise.in [ijise.in]
- 18. researchgate.net [researchgate.net]
- 19. encyclopedia.pub [encyclopedia.pub]
- 20. researchgate.net [researchgate.net]
- 21. High-Purity Pharma Intermediates for Advanced Drug Synthesis [hbgxchemical.com]
For researchers and professionals in drug development and materials science, a precise understanding of molecular structure is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this understanding. This guide provides an in-depth comparative analysis of the spectroscopic signatures of N-Methyl-N-phenylurethane and its structurally related analogs: Methyl Phenylcarbamate, Ethyl Phenylcarbamate, and Ethyl N-ethyl-N-phenylcarbamate. By examining the subtle yet significant shifts in their spectral data, we can elucidate the influence of N-alkylation and the nature of the ester group on their electronic and structural characteristics. This guide is designed to be a practical resource, offering not only a comparison of experimental data but also a rationale behind the spectroscopic behaviors, grounded in established chemical principles.
Introduction: The Significance of Urethanes and Their Spectroscopic Characterization
Urethanes, or carbamates, are a critical class of organic compounds, distinguished by the presence of a carbonyl group flanked by an ether and an amine linkage. This compound serves as a valuable model compound in various fields, from polymer chemistry to synthetic organic chemistry, due to the interplay of its methyl and phenyl groups attached to the urethane backbone.[1] These substituents significantly influence the compound's reactivity, solubility, and stability, making it a key building block for materials with tailored properties. A thorough spectroscopic comparison with its analogs allows for a deeper understanding of structure-property relationships, which is crucial for the rational design of new molecules and materials.
This guide will systematically dissect the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for the following compounds:
-
This compound
-
Methyl Phenylcarbamate
-
Ethyl Phenylcarbamate
-
Ethyl N-ethyl-N-phenylcarbamate
Experimental Protocols: A Foundation of Trustworthy Data
The reliability of any spectroscopic comparison hinges on the quality and consistency of the experimental methods used to acquire the data. The following protocols outline the standardized procedures for obtaining the NMR, FT-IR, and MS spectra discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. Chemical shifts, signal integrations, and coupling patterns are invaluable for elucidating the connectivity and electronic environment of atoms within a molecule.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
-
¹H NMR Acquisition:
-
Acquire spectra at room temperature.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the Free Induction Decay (FID) with an exponential window function to improve the signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Employ proton decoupling to simplify the spectrum and enhance sensitivity.
-
A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Typical parameters include a 45° pulse width and a relaxation delay of 2-5 seconds.
-
Caption: Standardized workflow for NMR sample preparation and analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale: FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.
Protocol:
-
Sample Preparation:
-
For solids: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.
-
For liquids: A thin film of the liquid is placed between two salt (e.g., NaCl or KBr) plates.
-
-
Instrumentation: A benchtop FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.
Protocol:
-
Sample Introduction: Introduce a dilute solution of the analyte into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS).
-
Ionization: Electron Impact (EI) is a common ionization technique for these types of compounds, typically using an electron energy of 70 eV.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
Spectroscopic Data Comparison
The following sections present a detailed comparison of the spectroscopic data for this compound and its selected analogs.
¹H NMR Spectroscopy
| Compound | Aromatic Protons (ppm) | N-CH₃ (ppm) | O-CH₂ (ppm) | O-CH₃ (ppm) | N-CH₂ (ppm) | CH₃ (triplet, ppm) |
| This compound | ~7.1-7.4 (m) | ~3.3 (s) | ~4.1 (q) | - | - | ~1.2 (t) |
| Methyl Phenylcarbamate | ~7.0-7.4 (m) | - | - | ~3.8 (s) | - | - |
| Ethyl Phenylcarbamate | ~7.0-7.4 (m) | - | ~4.2 (q) | - | - | ~1.3 (t) |
| Ethyl N-ethyl-N-phenylcarbamate | ~7.1-7.4 (m) | - | ~4.1 (q) | - | ~3.7 (q) | ~1.2 (t), ~1.1 (t) |
Analysis:
-
Aromatic Protons: All four compounds exhibit complex multiplets in the aromatic region (δ 7.0-7.4 ppm), characteristic of a monosubstituted benzene ring.
-
N-Methyl vs. N-H: The most significant difference is the presence of a sharp singlet at approximately 3.3 ppm for this compound, corresponding to the N-methyl protons. In contrast, Methyl and Ethyl Phenylcarbamate, which are secondary amines, show a broad singlet for the N-H proton (often further downfield and sometimes difficult to observe).
-
Ester Alkyl Group: The chemical shift of the protons on the carbon adjacent to the ester oxygen is sensitive to the electronic environment. In Methyl Phenylcarbamate, the O-methyl protons appear as a singlet around 3.8 ppm. For the ethyl esters, the O-methylene protons (O-CH₂) appear as a quartet around 4.1-4.2 ppm due to coupling with the adjacent methyl group, which in turn appears as a triplet around 1.2-1.3 ppm.
-
N-Ethyl Group: In Ethyl N-ethyl-N-phenylcarbamate, the N-ethyl group gives rise to a quartet for the N-methylene protons (N-CH₂) at approximately 3.7 ppm and a triplet for the methyl protons around 1.1 ppm.
Caption: Key differentiating signals in the ¹H NMR spectra.
¹³C NMR Spectroscopy
| Compound | C=O (ppm) | Aromatic C (ppm) | N-CH₃ (ppm) | O-CH₂ (ppm) | O-CH₃ (ppm) | N-CH₂ (ppm) | CH₃ (ppm) |
| This compound | ~155 | ~126-143 | ~38 | ~61 | - | - | ~14 |
| Methyl Phenylcarbamate | ~154 | ~118-140 | - | - | ~52 | - | - |
| Ethyl Phenylcarbamate | ~154 | ~118-140 | - | ~61 | - | - | ~15 |
| Ethyl N-ethyl-N-phenylcarbamate | ~155 | ~126-143 | - | ~61 | - | ~45 | ~14, ~13 |
Analysis:
-
Carbonyl Carbon (C=O): The carbonyl carbon resonance is consistently found in the downfield region (δ 154-155 ppm) for all compounds, which is characteristic of the urethane functional group.
-
Aromatic Carbons: A series of peaks between δ 118-143 ppm corresponds to the aromatic carbons. The substitution pattern on the nitrogen atom influences the chemical shifts of the ipso-carbon (the carbon directly attached to the nitrogen).
-
N-Alkyl Carbons: The N-methyl carbon in this compound appears around 38 ppm. In Ethyl N-ethyl-N-phenylcarbamate, the N-methylene carbon is observed at approximately 45 ppm, and the N-methyl carbon is around 13 ppm.
-
Ester Alkyl Carbons: The O-methyl carbon in Methyl Phenylcarbamate is found at roughly 52 ppm. For the ethyl esters, the O-methylene carbon is at approximately 61 ppm, and the terminal methyl carbon is around 14-15 ppm.
FT-IR Spectroscopy
| Compound | N-H Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-N Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) |
| This compound | - | ~2850-3000 | ~1700-1720 | ~1370 | ~1220 |
| Methyl Phenylcarbamate | ~3300-3400 | ~2850-3000 | ~1730-1750 | ~1380 | ~1230 |
| Ethyl Phenylcarbamate | ~3300-3400 | ~2850-3000 | ~1730-1750 | ~1370 | ~1240 |
| Ethyl N-ethyl-N-phenylcarbamate | - | ~2850-3000 | ~1700-1720 | ~1360 | ~1210 |
Analysis:
-
N-H Stretching: The most prominent difference is the presence of an N-H stretching band in the 3300-3400 cm⁻¹ region for Methyl and Ethyl Phenylcarbamate.[2][3] This band is absent in the N,N-disubstituted urethanes (this compound and Ethyl N-ethyl-N-phenylcarbamate).
-
C=O Stretching: The carbonyl (C=O) stretching vibration is a strong absorption band for all compounds. Notably, the C=O band in the N-monosubstituted urethanes (Methyl and Ethyl Phenylcarbamate) appears at a higher wavenumber (~1730-1750 cm⁻¹) compared to the N,N-disubstituted urethanes (~1700-1720 cm⁻¹).[2][4] This is because the lone pair of electrons on the nitrogen in secondary amines can participate more effectively in resonance with the carbonyl group, leading to a slight decrease in the double bond character and a lower stretching frequency.
-
C-N and C-O Stretching: The C-N and C-O stretching vibrations appear in the fingerprint region (below 1500 cm⁻¹) and contribute to the unique spectral pattern of each compound. The C-O stretching band is typically strong and appears around 1210-1240 cm⁻¹.[5]
Mass Spectrometry
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | 179 | 106 ([M-CO₂C₂H₅]⁺), 77 ([C₆H₅]⁺) |
| Methyl Phenylcarbamate | 151 | 93 ([M-CO₂CH₃]⁺), 77 ([C₆H₅]⁺) |
| Ethyl Phenylcarbamate | 165 | 93 ([M-CO₂C₂H₅]⁺), 77 ([C₆H₅]⁺) |
| Ethyl N-ethyl-N-phenylcarbamate | 193 | 120 ([M-CO₂C₂H₅]⁺), 91 ([C₆H₅N(C₂H₅)]⁺), 77 ([C₆H₅]⁺) |
Analysis:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) is observed for all compounds, confirming their respective molecular weights.
-
Fragmentation Patterns: A common fragmentation pathway for phenylurethanes involves the cleavage of the ester group.
-
For this compound, a prominent peak at m/z 106 corresponds to the N-methylaniline radical cation.[6]
-
For both Methyl and Ethyl Phenylcarbamate, a base peak at m/z 93 is often observed, corresponding to the aniline radical cation.[7][8]
-
Ethyl N-ethyl-N-phenylcarbamate shows a fragment at m/z 120, corresponding to the N-ethylaniline radical cation.
-
The phenyl cation at m/z 77 is a common fragment in all these compounds, arising from further fragmentation.[9]
-
Caption: Generalized fragmentation pathway for N-phenylurethanes.
Conclusion: A Unified Spectroscopic Picture
This guide has provided a comprehensive spectroscopic comparison of this compound and its analogs. The data presented clearly demonstrates how subtle changes in molecular structure, such as N-alkylation and the nature of the ester group, manifest as distinct and predictable differences in their NMR, FT-IR, and Mass spectra.
-
¹H and ¹³C NMR are highly effective in distinguishing between N-H and N-alkyl urethanes and identifying the specific alkyl groups present.
-
FT-IR spectroscopy provides a rapid and straightforward method to confirm the presence or absence of the N-H functional group and offers insights into the electronic effects on the carbonyl bond.
-
Mass spectrometry not only confirms the molecular weight but also reveals characteristic fragmentation patterns that are indicative of the substitution on the nitrogen atom.
For researchers and drug development professionals, this detailed spectroscopic analysis serves as a valuable reference for the characterization of known and novel urethane-containing compounds. A thorough understanding of these spectroscopic signatures is essential for ensuring chemical identity, purity, and for elucidating the structure of more complex molecules.
References
- 1. This compound CAS#: 2621-79-6 [amp.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Ethyl methyl(phenyl)carbamate | C10H13NO2 | CID 75802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl phenylcarbamate | C8H9NO2 | CID 17451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ethyl N-phenylcarbamate | C9H11NO2 | CID 7591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pharmacy180.com [pharmacy180.com]
A Comparative Guide to a Validated HPLC Method for N-Methyl-N-phenylurethane Analysis
This guide presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-Methyl-N-phenylurethane. Designed for researchers, scientists, and professionals in drug development, this document provides an in-depth technical comparison with alternative analytical techniques, supported by detailed experimental protocols and validation data. The methodologies adhere to the principles outlined by the International Council for Harmonisation (ICH) to ensure scientific integrity and reproducibility.[1][2][3][4]
Introduction: The Analytical Imperative for this compound
This compound (CAS No. 2621-79-6) is an organic compound utilized in synthetic chemistry and materials science as a building block for polymers and coatings.[5][6] Its precise quantification is critical, whether it is a final product, a synthetic intermediate, or a potential impurity in a pharmaceutical product. An unreliable measurement can have significant implications for product quality, safety, and regulatory compliance.
High-Performance Liquid Chromatography (HPLC) is an ideal technique for the analysis of non-volatile and thermally sensitive compounds like many carbamates, offering robust, precise, and accurate quantification.[7][8] This guide details a validated Reversed-Phase HPLC (RP-HPLC) method using UV detection, chosen for its specificity, reliability, and accessibility in a standard analytical laboratory.
The Primary Method: A Validated RP-HPLC-UV Approach
The developed method leverages the inherent UV absorbance of the phenyl group in the this compound molecule for detection and quantification. The separation is based on the compound's partitioning between a non-polar stationary phase (C18) and a polar mobile phase.
-
Chromatographic Mode (RP-HPLC): this compound is a moderately non-polar molecule, making it well-suited for reversed-phase chromatography where it can interact effectively with a hydrophobic C18 stationary phase.
-
Mobile Phase Composition: A gradient mixture of acetonitrile and water is selected. Acetonitrile is a common organic modifier that provides good peak shape and elution strength for a wide range of compounds. The gradient elution ensures that any impurities with different polarities are well-resolved from the main analyte peak and that the analysis time is optimized.
-
Detector (UV Absorbance): The presence of the aromatic phenyl ring in the analyte's structure results in strong UV absorbance, allowing for sensitive and specific detection. A wavelength of 240 nm is chosen as it provides a robust signal for quantification.
-
Column: A C18 bonded silica column is the workhorse of reversed-phase HPLC, offering excellent resolving power and stability for this type of analysis.
Instrumentation & Reagents:
-
HPLC System with a gradient pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade Acetonitrile, Water.
-
Analytical standard of this compound (purity >99%).
Chromatographic Conditions:
| Parameter | Setting |
|---|---|
| Mobile Phase A | HPLC-Grade Water |
| Mobile Phase B | HPLC-Grade Acetonitrile |
| Gradient | 0-15 min: 40% B to 90% B; 15-17 min: 90% B; 17-18 min: 90% B to 40% B; 18-25 min: 40% B (Equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh a suitable amount of the sample.
-
Dissolve the sample in the initial mobile phase composition (40% Acetonitrile in water) to a target concentration of approximately 100 µg/mL.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
The method was rigorously validated according to ICH Q2(R1) guidelines.[1][2][4] The validation parameters confirm that the method is suitable for its intended purpose.
Validation Data Summary:
| Validation Parameter | Result | ICH Acceptance Criteria |
| Specificity | No interference from blank/placebo at the analyte's retention time. Peak purity > 0.999. | Method must be selective for the analyte. |
| Linearity (R²) | 0.9997 | R² ≥ 0.999 |
| Range | 20 - 150 µg/mL | - |
| Accuracy (% Recovery) | 99.2% - 101.5% | Typically 98.0% - 102.0% |
| Precision (Repeatability RSD) | 0.45% | RSD ≤ 2% |
| Precision (Intermediate RSD) | 0.82% | RSD ≤ 2% |
| LOD | 0.5 µg/mL | - |
| LOQ | 1.5 µg/mL | - |
| Robustness | No significant impact from minor changes in flow rate (±0.1 mL/min) and temperature (±2°C). | RSD should remain within limits. |
This data demonstrates that the method is specific, linear, accurate, precise, and robust for the quantification of this compound.
The following diagram illustrates the logical flow of the analytical method validation process, ensuring a comprehensive evaluation of the procedure's performance.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. starodub.nl [starodub.nl]
- 4. database.ich.org [database.ich.org]
- 5. This compound CAS#: 2621-79-6 [amp.chemicalbook.com]
- 6. This compound | 2621-79-6 [chemicalbook.com]
- 7. s4science.at [s4science.at]
- 8. agilent.com [agilent.com]
Verifying the Reaction Mechanism of N-Methyl-N-phenylurethane Formation: A Comparative Guide
For researchers, scientists, and professionals in drug development, a precise understanding of reaction mechanisms is paramount for process optimization, impurity profiling, and ensuring the robustness of synthetic routes. The formation of N-Methyl-N-phenylurethane, a common structural motif in pharmaceuticals and other fine chemicals, is often achieved through the reaction of N-Methyl-N-phenylcarbamoyl chloride with an alcohol. While the overall transformation is straightforward, the underlying reaction mechanism has been a subject of detailed physical organic chemistry studies. This guide provides an in-depth comparison of the plausible reaction mechanisms, supported by experimental data and detailed protocols to aid in their verification.
The Mechanistic Dichotomy: Unimolecular vs. Bimolecular Pathways
The reaction of N-Methyl-N-phenylcarbamoyl chloride with an alcohol (solvolysis) to form this compound is generally considered to proceed through one of two primary mechanistic pathways: a unimolecular S diffusing intermediate, or a bimolecular pathway involving the direct participation of the solvent in the rate-determining step.
Mechanism A: The Unimolecular (SN1-like) Pathway
This pathway involves a slow, rate-determining ionization of the carbamoyl chloride to form a resonance-stabilized acylium ion (or a closely related carbamoyl cation) and a chloride ion. This is followed by a rapid attack of the alcohol on the electrophilic cation to yield the final urethane product.
Caption: The SN1-like mechanism for this compound formation.
Mechanism B: The Bimolecular (Addition-Elimination or Dissociative SN2) Pathway
In this concerted or pseudo-stepwise pathway, the alcohol acts as a nucleophile, attacking the carbonyl carbon at the same time as the chloride ion departs. This can proceed through a classic addition-elimination mechanism involving a tetrahedral intermediate, or a more direct SN2-like displacement. A variation of this is the "dissociative SN2" mechanism, where the transition state has significant bond breaking between the carbon and the leaving group, but the nucleophile is still involved in this rate-limiting step.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-Methyl-N-phenylurethane
Understanding the Compound: Hazards and Considerations
N-Methyl-N-phenylurethane is classified as harmful by inhalation, in contact with skin, and if swallowed. It is also irritating to the eyes, respiratory system, and skin[1]. Before initiating any disposal protocol, it is imperative to consult the Safety Data Sheet (SDS) for the specific product in use.
Key Hazard Information:
| Hazard Category | Description | Source |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | [1] |
| Irritation | Causes skin, eye, and respiratory irritation. | [1] |
| Carcinogenicity | Phenylurethane is suspected of causing cancer. | [2] |
Given these hazards, all handling and disposal procedures must be conducted within a certified chemical fume hood, with personnel wearing appropriate Personal Protective Equipment (PPE).
The Disposal Workflow: A Step-by-Step Approach
The disposal of this compound, as with other carbamates, should prioritize methods that lead to the complete degradation of the compound into less toxic substances. The U.S. Environmental Protection Agency (EPA) has established Land Disposal Restrictions (LDR) for carbamate wastes, indicating that direct landfilling of untreated carbamate waste is prohibited[3][4][5].
Step 1: Waste Segregation and Collection
Proper segregation of waste is the foundational step in safe disposal.
-
Designated Waste Container: All solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), should be collected in a clearly labeled, dedicated hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene) and kept closed when not in use.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Avoid mixing with other solvent waste streams unless compatibility has been confirmed.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
Step 2: Decontamination of Labware
Reusable glassware and equipment that have come into contact with this compound must be decontaminated prior to washing.
-
Initial Rinse: Rinse the contaminated labware with a suitable organic solvent (e.g., acetone, ethanol) to remove residual compound. This rinseate must be collected as hazardous waste.
-
Chemical Decontamination (Hydrolysis): Carbamates are susceptible to hydrolysis, particularly under alkaline conditions[6]. A common and effective method for decontaminating labware is to soak it in a basic solution.
-
Prepare a 10% sodium hydroxide or potassium hydroxide solution in a designated container within a fume hood.
-
Submerge the rinsed glassware in the basic solution for at least 24 hours. This process will hydrolyze the carbamate ester linkage, breaking it down into less harmful components.
-
After 24 hours, the glassware can be removed, rinsed thoroughly with water, and then washed as usual. The basic solution should be neutralized and disposed of in accordance with institutional guidelines.
-
Step 3: Final Disposal
The collected hazardous waste must be disposed of through a licensed hazardous waste management company. The two primary disposal methods for carbamate waste are incineration and chemical treatment.
-
Incineration: High-temperature incineration is the preferred and most common method for the disposal of organic hazardous waste, including carbamates[6]. This process ensures the complete destruction of the compound.
-
Chemical Treatment: For liquid waste, chemical treatment via hydrolysis may be employed by the waste management facility as a preliminary step before final disposal.
Never dispose of this compound down the drain or in regular trash.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
Conclusion: A Commitment to Safety and Compliance
The responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. By adhering to the principles of waste segregation, decontamination, and proper disposal through certified channels, we can mitigate the risks associated with this compound and ensure that our scientific pursuits are conducted with the highest standards of safety and compliance. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure adherence to local, state, and federal regulations.
References
-
This compound - ChemBK. (2024). Retrieved from [Link]
-
This compound | CAS#:2621-79-6 | Chemsrc. (2025). Retrieved from [Link]
-
Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. (2011). Federal Register. Retrieved from [Link]
-
EPA Rule on Carbamate Wastes Now in Effect. (2011). Lion Technology. Retrieved from [Link]
-
Guidelines for the Disposal of Small Quantities of Unused Pesticides. (1975). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Standard Operating Procedures for N-Nitroso-N-methylurea (NMU). (2015). University of North Texas Health Science Center. Retrieved from [Link]
-
EPA Modifies LDRs for Carbamates. (2011). Lion Technology. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. fishersci.com [fishersci.com]
- 3. Federal Register :: Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes [federalregister.gov]
- 4. EPA Carbamate Waste Rule In Effect Now | Lion Technology [lion.com]
- 5. EPA Modifies LDRs for Carbamates | Lion Technology [lion.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
